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Foundational

A Technical Guide to the Synthesis of 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid

Abstract This technical guide provides a comprehensive overview of the chemical synthesis of 3-Amino-4-(benzo[d]dioxol-5-yl)butyric acid, a significant analogue of γ-aminobutyric acid (GABA). Structurally related to phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 3-Amino-4-(benzo[d]dioxol-5-yl)butyric acid, a significant analogue of γ-aminobutyric acid (GABA). Structurally related to pharmacologically active agents such as Phenibut and Baclofen, this molecule holds considerable interest for researchers in neuroscience and drug development. This document details a robust and well-established synthetic pathway commencing from piperonal, centered around a pivotal Nitroaldol (Henry) reaction. We will explore the underlying chemical principles, provide detailed, step-by-step experimental protocols, and discuss alternative strategies, including asymmetric approaches, to afford this valuable compound. The guide is intended for an audience of researchers, medicinal chemists, and drug development professionals, offering both theoretical grounding and practical, actionable methodologies.

Introduction: The Significance of β-Aryl GABA Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1][2] A deficiency in GABAergic activity is implicated in numerous neurological and psychiatric conditions, including epilepsy, anxiety disorders, and neuropathic pain.[1] Consequently, molecules that can modulate the GABA system are of paramount therapeutic importance.

While GABA itself has limited clinical utility due to its poor ability to cross the blood-brain barrier, the development of lipophilic analogues has yielded several blockbuster drugs. The introduction of a β-aryl or β-alkyl substituent, as seen in molecules like baclofen, phenibut, and pregabalin, enhances lipophilicity and allows for effective CNS penetration.[2][3] These compounds are recognized as essential pharmaceuticals for treating a range of neurological diseases.[3]

The target molecule of this guide, 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid, belongs to this important class of β-aryl-γ-amino acids. It incorporates the benzo[d]dioxole (piperonyl) moiety, a common structural feature in various neuroactive compounds. The synthesis of this molecule provides a valuable platform for further derivatization and pharmacological investigation. This guide aims to provide a detailed, scientifically-grounded framework for its preparation, focusing on a logical and reproducible synthetic sequence.

Retrosynthetic Analysis: Devising a Synthetic Strategy

A logical synthetic plan begins with a retrosynthetic analysis, which involves conceptually deconstructing the target molecule to identify key bond disconnections and reveal potential starting materials. For 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid, two primary disconnections guide our approach.

  • C-N Bond Disconnection: The primary disconnection is the bond to the C3 amine. The amino group can be installed via the reduction of a more synthetically accessible nitro group. This points to a γ-nitro acid as a key intermediate.

  • C3-C4 Bond Disconnection: The bond between the α- and β-carbons of the original butyric acid precursor can be disconnected. This leads back to a two-carbon fragment (derived from nitroethane) and a benzaldehyde derivative, specifically benzo[d]dioxole-5-carbaldehyde, commonly known as piperonal or heliotropin. This disconnection strongly suggests a nitroaldol (Henry) reaction as the key C-C bond-forming step.

G TM Target Molecule 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid Nitro_Acid γ-Nitro Acid Intermediate TM->Nitro_Acid C-N Disconnection (Reduction) Nitroalkene Nitroalkene Intermediate Nitro_Acid->Nitroalkene C-C Disconnection (Michael Addition) Malonate Malonate Ester Nitro_Acid->Malonate Piperonal Piperonal (Benzo[d]dioxole-5-carbaldehyde) Nitroalkene->Piperonal C=C Disconnection (Henry Reaction) Nitroethane Nitroethane Nitroalkene->Nitroethane

Caption: Retrosynthetic analysis of the target molecule.

This analysis establishes a clear and logical forward synthesis pathway: a Henry reaction between piperonal and a nitroalkane, followed by functional group manipulations to install the amine and carboxylic acid moieties.

Synthetic Strategy: The Nitroaldol (Henry) Reaction Pathway

The Henry reaction is a classic, base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[4][5] It is exceptionally well-suited for this synthesis, as the nitro group in the product serves as a direct precursor to the required amine functionality. The overall workflow involves condensation, elimination, Michael addition, and final reduction/hydrolysis steps.

Workflow Diagram: Henry Reaction Pathway

G start Piperonal + Nitroethane step1 Step A: Henry Condensation & Dehydration start->step1 int1 1-(Benzo[d]dioxol-5-yl) -2-nitroprop-1-ene step1->int1 step2 Step B: Michael Addition (Diethyl Malonate) int1->step2 int2 Malonate Adduct step2->int2 step3 Step C: Hydrolysis & Decarboxylation int2->step3 int3 4-(Benzo[d]dioxol-5-yl) -3-nitrobutyric Acid step3->int3 step4 Step D: Nitro Group Reduction int3->step4 end_product Target Molecule step4->end_product

Caption: Experimental workflow for the Henry reaction pathway.

Detailed Experimental Protocol

Disclaimer: These protocols are intended for qualified laboratory professionals. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step A: Synthesis of 1-(Benzo[d]dioxol-5-yl)-2-nitroprop-1-ene

  • Principle: This step involves the base-catalyzed condensation of piperonal with nitroethane to form a β-nitro alcohol, which subsequently undergoes dehydration under the reaction conditions to yield the target nitroalkene.[6]

  • Procedure:

    • To a round-bottom flask charged with piperonal (1.0 eq), add nitroethane (1.5 eq) and a suitable solvent such as glacial acetic acid.

    • Add a basic catalyst, for example, a primary amine like cyclohexylamine or ammonium acetate (approx. 0.8-1.0 eq), portion-wise while stirring.

    • Heat the reaction mixture to reflux (approx. 100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

    • Upon completion, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water and then with cold ethanol to remove unreacted starting materials and impurities.

    • The crude product can be further purified by recrystallization from ethanol or isopropanol to yield bright yellow crystals.

Step B: Synthesis of Diethyl 2-(2-(benzo[d]dioxol-5-yl)-1-nitroethyl)malonate

  • Principle: This is a Michael (or conjugate) addition reaction.[7][8] The enolate of diethyl malonate, a soft nucleophile, adds to the β-carbon of the electron-deficient nitroalkene, forming a new carbon-carbon bond and establishing the full carbon skeleton of the target molecule.

  • Procedure:

    • In a dry, three-necked flask under an inert atmosphere (e.g., Nitrogen), prepare a solution of sodium ethoxide in absolute ethanol. This is achieved by carefully adding sodium metal (1.0 eq) to anhydrous ethanol.

    • To the sodium ethoxide solution, add diethyl malonate (1.1 eq) dropwise at room temperature. Stir for 30 minutes to ensure complete formation of the enolate.

    • Dissolve the nitroalkene from Step A (1.0 eq) in anhydrous ethanol or THF and add it dropwise to the enolate solution.

    • Stir the reaction mixture at room temperature overnight. Monitor progress by TLC.

    • Once the reaction is complete, neutralize the mixture by adding a weak acid, such as acetic acid or saturated aqueous ammonium chloride solution.

    • Remove the solvent under reduced pressure. Extract the residue with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude malonate adduct. This intermediate is often used in the next step without extensive purification.

Step C: Synthesis of 4-(Benzo[d]dioxol-5-yl)-3-nitrobutyric Acid

  • Principle: This step achieves two crucial transformations: hydrolysis of the two ester groups to carboxylic acids, and subsequent decarboxylation of the resulting malonic acid derivative upon heating to yield the final butyric acid backbone.

  • Procedure:

    • Dissolve the crude malonate adduct from Step B in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (e.g., 6M HCl).

    • Heat the mixture to reflux for 4-6 hours. This will hydrolyze the ester groups.

    • After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid (HCl) to a pH of ~1-2. This protonates the carboxylates and the nitro group aci-form.

    • Continue to heat the acidified mixture at reflux for another 1-2 hours to drive the decarboxylation of the unstable gem-dicarboxylic acid.

    • Cool the solution to room temperature and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude γ-nitro acid.

Step D: Synthesis of 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid

  • Principle: The final step is the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • Dissolve the γ-nitro acid from Step C in a suitable solvent like methanol, ethanol, or ethyl acetate.

    • Transfer the solution to a hydrogenation vessel. Add a catalytic amount of palladium on carbon (10% Pd/C, approx. 5-10 mol%).

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and shake or stir vigorously at room temperature.

    • Monitor the reaction by observing hydrogen uptake or by TLC analysis. The reaction is usually complete within 12-24 hours.

    • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

    • Evaporate the filtrate under reduced pressure to yield the crude final product. The product can be purified by recrystallization from a water/ethanol mixture.

Data Summary and Characterization

The successful synthesis of the target compound and its intermediates relies on careful monitoring and characterization at each stage.

Compound Step Typical Yield Key Characterization Data
1-(Benzo[d]dioxol-5-yl)-2-nitroprop-1-eneA75-85%Yellow solid. 1H NMR will show characteristic vinyl proton signals and absence of the aldehyde proton from piperonal.
Malonate AdductB80-90% (crude)Viscous oil. IR spectroscopy will show a strong C=O stretch for the esters and NO2 stretches.
4-(Benzo[d]dioxol-5-yl)-3-nitrobutyric AcidC60-70%Off-white solid. 1H NMR will show the disappearance of the ethyl ester signals and the appearance of a broad carboxylic acid proton signal.
Final Product D 85-95% White solid. 1H NMR will confirm the reduction of the nitro group by the upfield shift of protons on C3 and C4. Mass spectrometry will confirm the expected molecular weight.

Alternative and Asymmetric Strategies

While the Henry reaction pathway is robust for producing the racemic compound, the synthesis of enantiomerically pure GABA analogues is often required for pharmacological studies, as biological activity is typically dependent on absolute configuration.[1][3]

Asymmetric Organocatalysis

A highly effective modern approach involves an asymmetric Michael addition to the nitroalkene intermediate (from Step A).[1]

  • Principle: Chiral organocatalysts, such as cinchona alkaloid-derived thioureas, can create a chiral environment around the reactants.[1] This directs the nucleophilic attack of the malonate enolate to one face of the nitroalkene, resulting in a product with high enantiomeric excess (ee). The subsequent steps (hydrolysis, decarboxylation, and reduction) typically proceed without affecting the newly formed stereocenter. This method offers an efficient route to enantiopure GABA derivatives.[1]

Knoevenagel Condensation Route

An alternative C-C bond-forming strategy is the Knoevenagel condensation, which is common in industrial syntheses of related molecules like pregabalin.[9][10]

  • Principle: This route would involve the condensation of piperonal with an active methylene compound like diethyl malonate or ethyl cyanoacetate.[10] The resulting α,β-unsaturated system can then undergo a Michael addition with a nitrogen-containing nucleophile (like nitromethane). Subsequent reduction and hydrolysis/decarboxylation steps would lead to the final product.

Classical Resolution

For large-scale synthesis where asymmetric catalysis may be costly, classical resolution of the final racemic product is a viable option.

  • Principle: The racemic 3-amino-4-(benzo[d]dioxol-5-yl)butyric acid is treated with a chiral resolving agent, such as (S)-(+)-mandelic acid or tartaric acid.[9] This forms a pair of diastereomeric salts, which have different solubilities and can be separated by fractional crystallization. Subsequent treatment of the desired diastereomeric salt with a base will liberate the enantiomerically pure free amino acid.

Conclusion

The synthesis of 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid is readily achievable through well-established organic chemistry transformations. This guide has detailed a logical and robust pathway centered on the Henry reaction, providing a solid foundation for its laboratory-scale preparation. By leveraging a sequence of condensation, Michael addition, hydrolysis, and reduction, the target molecule can be obtained in good overall yield. Furthermore, we have highlighted advanced asymmetric strategies that are critical for accessing enantiomerically pure material, a key consideration for researchers in medicinal chemistry and pharmacology. The methodologies described herein offer both reliability for producing racemic material and a clear path toward the stereocontrolled synthesis required for modern drug discovery efforts.

References

  • Liu, H., Yuan, J., Tian, Q., Ji, N. and He, W. (2017) An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5, 25-32. [Link]

  • Zaporozhets, O. A., & Khavryuchenko, O. V. (2021). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 26(11), 3185. [Link]

  • Moody, T. S., & Moody, C. J. (2013). Evaluation of Several Routes to Advanced Pregabalin Intermediates: Synthesis and Enantioselective Enzymatic Reduction Using Ene-Reductases. Organic Process Research & Development, 18(1), 117-124. [Link]

  • Krasavin, M., et al. (2024). Concise approach to γ-(het)aryl- and γ-alkenyl-γ-aminobutyric acids. Synthesis of vigabatrin. Organic & Biomolecular Chemistry, 22(5), 963-973. [Link]

  • D'Oca, C. D. R. M., et al. (2020). Synthesis of (+/−)-Pregabalin and its novel lipophilic β-alkyl-substituted analogues from fatty chains. New Journal of Chemistry, 44(31), 13230-13239. [Link]

  • Wikipedia. (2023). Henry reaction. [Link]

  • Asymmetric Organocatalysis. (n.d.). Henry Reaction. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. [Link]

  • Asymmetric Organocatalysis. (n.d.). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. [Link]

  • Cole, C. P., et al. (2015). The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. ResearchGate. [Link]

Sources

Exploratory

"3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid chemical properties"

Title: 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid: Chemical Properties, Synthesis, and Applications in Advanced Peptidomimetics and Drug Discovery Executive Summary As the pharmaceutical industry shifts toward modalitie...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid: Chemical Properties, Synthesis, and Applications in Advanced Peptidomimetics and Drug Discovery

Executive Summary As the pharmaceutical industry shifts toward modalities that bridge the gap between small molecules and biologics, β-amino acids have emerged as critical scaffolds. 3-Amino-4-(benzo[d]dioxol-5-yl)butyric acid—structurally classified as β-homo-3,4-methylenedioxyphenylalanine—is a highly specialized, non-proteinogenic β-amino acid. By integrating a rigid benzo[d]dioxole (methylenedioxy) pharmacophore with a homologated butyric acid backbone, this compound offers exceptional proteolytic stability and unique bioisosteric properties. This technical guide provides an in-depth analysis of its physicochemical profile, mechanistic advantages, self-validating synthetic protocols, and applications in foldamer engineering and rational drug design.

Part 1: Structural & Physicochemical Profiling

The structural architecture of 3-amino-4-(benzo[d]dioxol-5-yl)butyric acid dictates its behavior in biological systems. The presence of the extra methylene carbon (C2) between the carboxylate and the chiral amino center fundamentally alters the molecule's torsional angles (φ and ψ), enabling the formation of stable secondary structures (foldamers) that are inaccessible to native α-amino acids[1].

Table 1: Physicochemical and Structural Parameters

PropertyValueMechanistic Implication
IUPAC Name 3-amino-4-(1,3-benzodioxol-5-yl)butanoic acidDefines the β-homo-amino acid backbone, essential for peptidomimetic design.
Molecular Formula C₁₁H₁₃NO₄-
Molecular Weight 223.22 g/mol Low molecular weight allows for efficient incorporation into larger macrocycles without exceeding Lipinski's limits.
Topological Polar Surface Area ~81.8 ŲOptimal for membrane permeability; balances the polar zwitterionic termini with the lipophilic aryl ring.
H-Bond Donors / Acceptors 2 / 5Facilitates robust target-site anchoring and intramolecular hydrogen bonding for secondary structure stabilization.
Bioisosteric Feature 1,3-Benzodioxole ringActs as a metabolically stable surrogate for catechol, preventing rapid degradation by phase II enzymes.

Part 2: Mechanistic Rationale: The β-Homo-Amino Acid Advantage

Proteolytic Resistance

One of the primary limitations of native α-peptides in therapeutics is their rapid degradation by endogenous peptidases. Incorporating 3-amino-4-(benzo[d]dioxol-5-yl)butyric acid into a peptide chain confers near-absolute proteolytic stability[2].

Causality: Native proteases (e.g., trypsin, chymotrypsin) have evolved highly specific active sites that rely on the precise spatial arrangement of the α-peptide backbone to stabilize the tetrahedral transition state during hydrolysis. The insertion of a single extra methylene group (-CH₂-) in the β-amino acid backbone extends the distance between the side chain and the carbonyl group. This creates a severe steric clash and catalytic misalignment within the enzyme's active site, effectively neutralizing proteolytic cleavage[3].

Proteolysis cluster_0 Native α-Peptide Vulnerability cluster_1 β-Peptide (Foldamer) Resistance A1 α-Peptide Bond A2 Protease Active Site Transition State Stabilization A1->A2 A3 Rapid Hydrolysis A2->A3 B1 β-Peptide Bond (Extra CH2 Spacer) B2 Steric Clash & Catalytic Misalignment B1->B2 B3 Proteolytic Stability B2->B3

Mechanistic Logic of Proteolytic Resistance in β-Peptides.

Metabolic Stability via Bioisosterism

In rational drug design, catechol-containing compounds (like native DOPA derivatives) suffer from rapid first-pass metabolism via Catechol-O-Methyltransferase (COMT). Causality: By utilizing the benzo[d]dioxole moiety, the hydroxyl groups are covalently masked by a methylene bridge. This bioisosteric replacement completely prevents COMT-mediated methylation, thereby extending the pharmacokinetic half-life of the scaffold while retaining the oxygen lone pairs necessary for critical hydrogen-bond acceptor interactions within target binding pockets (e.g., HLA-DR class II MHC molecules)[4].

Part 3: Enantioselective Synthesis via Arndt-Eistert Homologation

To utilize this compound in pharmaceutical applications, strict enantiomeric purity is required. The most robust method for synthesizing β-homo-amino acids from their α-amino acid precursors is the Arndt-Eistert homologation.

Self-Validating Synthetic Protocol

Objective: Convert (S)-3,4-methylenedioxyphenylalanine to (S)-3-amino-4-(benzo[d]dioxol-5-yl)butyric acid with >99% enantiomeric excess (ee).

  • Mixed Anhydride Formation: React N-Fmoc-(S)-3,4-methylenedioxyphenylalanine with isobutyl chloroformate and N-methylmorpholine (NMM) in THF at -15°C. Causality: NMM is a weak, sterically hindered base. Its use prevents the formation of an oxazolone intermediate, which is the primary mechanistic pathway for unwanted racemization during amino acid activation.

  • Diazoketone Generation: Introduce an ethereal solution of diazomethane (CH₂N₂) at 0°C. Self-Validation: This step is non-destructively validated in real-time via FT-IR spectroscopy. The appearance of a sharp, distinct diazo stretching frequency at ~2100 cm⁻¹ confirms the successful formation of the diazoketone intermediate.

  • Wolff Rearrangement: Treat the diazoketone with catalytic silver benzoate (AgBz) in a 1,4-dioxane/water mixture under sonication or microwave irradiation. Causality: Ag(I) catalyzes the extrusion of N₂, forming a highly reactive ketene intermediate. Water immediately traps the ketene to form the homologated β-amino acid. Because the migrating chiral group retains its exact stereochemical configuration during the concerted Wolff rearrangement, the optical purity of the starting material is perfectly preserved. Self-Validation: The complete disappearance of the 2100 cm⁻¹ IR band indicates the total consumption of the diazoketone and the completion of the homologation.

Synthesis A N-Fmoc-3,4-MDPA (α-Amino Acid) B Mixed Anhydride Intermediate A->B Isobutyl chloroformate NMM, -15°C C Diazoketone (IR: ~2100 cm⁻¹) B->C CH2N2 (Diazomethane) 0°C to RT D β-Homo-Amino Acid (Target Product) C->D AgBz, H2O/Dioxane Wolff Rearrangement

Arndt-Eistert Homologation Workflow for β-Amino Acid Synthesis.

Part 4: Self-Validating Analytical Characterization

To ensure the compound meets the stringent criteria required for advanced peptidomimetics[1], the following analytical protocols must be executed as a self-validating system:

  • Chiral HPLC (Enantiomeric Purity): Run the final product on a Chiralcel OD-H column (Hexane/IPA mobile phase). Causality & Validation: The stationary phase's chiral grooves interact differentially with (R) and (S) enantiomers. A single, sharp chromatographic peak validates that the Wolff rearrangement occurred with complete retention of configuration, confirming >99% ee.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (400 MHz, DMSO-d₆): The methylenedioxy protons (-O-CH₂-O-) must appear as a distinct singlet at ~5.95 ppm. Validation: Integrating this peak (2H) relative to the aromatic protons (3H, ~6.6–6.8 ppm) confirms the structural integrity of the benzo[d]dioxole ring. The β-proton (CH-NH₂) will shift upfield compared to the α-proton of the starting material, typically appearing around 3.4–3.6 ppm.

    • ¹³C NMR (100 MHz, DMSO-d₆): The appearance of a new methylene carbon signal at ~40 ppm (C2 of the butyric acid backbone) definitively validates the successful homologation.

  • High-Resolution Mass Spectrometry (HRMS): ESI-TOF MS must yield an [M+H]⁺ peak at m/z 224.0917, confirming the exact mass of the homologated product and ruling out incomplete rearrangement byproducts.

References

  • Hook, D. F., Bindschädler, P., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 591-632. URL:[Link]

  • Hook, D. F., Gessier, F., et al. (2004). Probing the Proteolytic Stability of Beta-Peptides Containing Alpha-Fluoro- And Alpha-Hydroxy-Beta-Amino Acids. ChemBioChem, 5(5), 691-706. URL:[Link]

  • Fülöp, F., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry. URL:[Link]

  • Falcigno, L., et al. (2000). Peptide and Peptide Mimetic Inhibitors of Antigen Presentation by HLA-DR Class II MHC Molecules. Design, Structure−Activity Relationships, and X-ray Crystal Structures. Journal of Medicinal Chemistry. URL:[Link]

Sources

Foundational

Spectroscopic Characterization of 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid: A Predictive and Methodological Guide

Abstract This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid. In the absence of publicly available experimental sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from analogous structures to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the title compound. Furthermore, this guide details robust, field-proven methodologies for the acquisition of high-quality spectroscopic data, intended to serve as a practical resource for researchers in the fields of medicinal chemistry, drug discovery, and analytical sciences. The protocols herein are designed to be self-validating, ensuring reproducibility and scientific rigor.

Introduction: The Rationale for Spectroscopic Prediction

The compound 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid is a structurally interesting molecule, incorporating a gamma-aminobutyric acid (GABA) backbone, a key inhibitory neurotransmitter in the mammalian central nervous system, with a benzo[d]dioxole (also known as methylenedioxyphenyl) moiety. This structural motif is present in numerous psychoactive compounds and natural products. As such, the synthesis and characterization of this molecule are of significant interest for neurological and pharmacological research.

Spectroscopic analysis is the cornerstone of modern chemical characterization, providing unambiguous structural confirmation and insight into the electronic and vibrational properties of a molecule. This guide addresses the current void in the scientific literature by providing a detailed in silico spectroscopic characterization of 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid. The predictions herein are grounded in extensive analysis of substituent effects, chemical shift libraries, and fragmentation patterns of related compounds, offering a reliable benchmark for future experimental work.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid. These predictions are derived from established principles of NMR, IR, and MS, and are supported by data from analogous structures found in the scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra are based on the analysis of chemical shift trends in similar structural fragments.[1][2][3][4][5]

2.1.1. Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.1br s1HCOOHThe carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift due to its acidic nature and hydrogen bonding with the solvent.
~6.80d1HAr-HAromatic proton ortho to the butyric acid substituent.
~6.75dd1HAr-HAromatic proton meta to the butyric acid substituent.
~6.65d1HAr-HAromatic proton para to the butyric acid substituent.
5.95s2HO-CH₂-OThe two protons of the methylenedioxy group are chemically equivalent and appear as a characteristic singlet.
~3.50m1HCH-NH₂The proton on the carbon bearing the amino group will be a multiplet due to coupling with the adjacent CH₂ protons.
~2.80m2HCH₂-ArThe benzylic protons will be a multiplet due to coupling with the adjacent CH proton.
~2.40m2HCH₂-COOHThe protons alpha to the carbonyl group will be a multiplet due to coupling with the adjacent CH proton.
~2.00br s2HNH₂The amino protons are expected to be a broad singlet, and their chemical shift can be highly variable depending on concentration and solvent.

2.1.2. Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~175.0COOHThe carboxylic acid carbon is expected at a downfield chemical shift.
~147.5Ar-C-OAromatic carbon of the benzodioxole ring attached to oxygen.
~146.0Ar-C-OAromatic carbon of the benzodioxole ring attached to oxygen.
~135.0Ar-CQuaternary aromatic carbon attached to the butyric acid side chain.
~121.0Ar-CHAromatic methine carbon.
~108.5Ar-CHAromatic methine carbon.
~108.0Ar-CHAromatic methine carbon.
101.0O-CH₂-OThe carbon of the methylenedioxy bridge is characteristically found around 101 ppm.[6][7][8][9]
~50.0CH-NH₂The carbon bearing the amino group.
~40.0CH₂-ArThe benzylic carbon.
~35.0CH₂-COOHThe carbon alpha to the carbonyl group.
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR absorption bands are based on characteristic group frequencies.[10][11][12][13][14][15]

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3300-2500Broad, StrongO-H stretchCarboxylic Acid
3400-3200Medium, BroadN-H stretchPrimary Amine
3050-3000MediumC-H stretchAromatic
2960-2850MediumC-H stretchAliphatic
~1710StrongC=O stretchCarboxylic Acid
~1600, ~1480MediumC=C stretchAromatic Ring
~1620MediumN-H bendPrimary Amine
~1250, ~1040StrongC-O stretchDioxole Ether
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The predicted fragmentation is based on the stability of the resulting ions.[16][17][18][19][20]

m/zProposed FragmentRationale
223[M]⁺Molecular ion peak.
178[M - COOH]⁺Loss of the carboxylic acid group.
135[C₈H₇O₂]⁺Benzylic cleavage, forming the stable piperonyl cation. This is expected to be a major fragment.
88[C₄H₈NO₂]⁺Cleavage of the bond between the benzylic carbon and the chiral center.

Experimental Protocols

The following protocols are provided as a guide for the acquisition of high-quality spectroscopic data for 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid, should the compound be synthesized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for NMR Data Acquisition and Processing.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid.[21][22]

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a small vial.[23][24][25]

    • Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is adequate for the instrument's detector.[23]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's autosampler or manual sample changer.

    • Perform locking and shimming procedures to homogenize the magnetic field.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.

    • To aid in structural assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

  • Data Processing:

    • Apply Fourier transformation to the raw data (FID).

    • Perform phase and baseline correction on the resulting spectra.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

    • Analyze the 1D and 2D spectra to assign all proton and carbon signals.

Infrared (IR) Spectroscopy

Caption: Workflow for FT-IR Data Acquisition using ATR.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[26][27]

    • Place a small amount of the solid 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[26]

  • Data Acquisition:

    • Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • If comparing to a library spectrum obtained via transmission, an ATR correction may be applied.

    • Identify and label the wavenumbers of the significant absorption bands.

    • Correlate the observed bands with the functional groups present in the molecule.[28][29][30]

Mass Spectrometry (MS)

Caption: Workflow for LC-MS Data Acquisition and Analysis.

Methodology (Liquid Chromatography-Mass Spectrometry - LC-MS):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a solvent compatible with the LC mobile phase (e.g., a mixture of methanol and water).[31][32][33][34][35]

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

    • Transfer the filtered solution to an appropriate autosampler vial.

  • Data Acquisition:

    • Set up the LC method, including the choice of column, mobile phase gradient, and flow rate, to achieve good separation of the analyte from any impurities.

    • Set up the MS method, selecting an appropriate ionization technique (e.g., Electrospray Ionization - ESI, in both positive and negative ion modes) and mass range.

    • Inject the sample into the LC-MS system.

  • Data Processing:

    • From the total ion chromatogram (TIC), extract the mass spectrum corresponding to the chromatographic peak of the analyte.

    • Identify the molecular ion peak ([M+H]⁺ in positive mode, [M-H]⁻ in negative mode) to confirm the molecular weight.

    • If tandem MS (MS/MS) data is acquired, analyze the fragmentation pattern to further confirm the structure.[36][37][38]

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid. The presented ¹H NMR, ¹³C NMR, IR, and MS data, while theoretical, are based on sound scientific principles and extensive analysis of related structures. The detailed experimental protocols offer a clear and reproducible path for researchers to obtain high-quality empirical data upon synthesis of this novel compound. This document is intended to be a valuable resource, accelerating research and development in areas where this molecule may have a significant impact.

References

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.). MDPI. Retrieved from [Link]

  • IR Absorption Table. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • IR Group Frequencies. (n.d.). University of Massachusetts. Retrieved from [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved from [Link]

  • Standard Operating Procedure (SOP) Title: NMR Sample Preparation. (2021, September 13). Imperial College London. Retrieved from [Link]

  • The prediction of 1H NMR chemical shifts in organic compounds. (n.d.). Spectroscopy Europe. Retrieved from [Link]

  • IR Absorption Frequencies. (n.d.). Northern Illinois University. Retrieved from [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018, December 11). Spectroscopy Europe. Retrieved from [Link]

  • IR Absorption Peaks for Functional Groups. (n.d.). Scribd. Retrieved from [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. (n.d.). LC-MS.com. Retrieved from [Link]

  • Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. (2006, June 1). ACS Publications. Retrieved from [Link]

  • MASS SPECTRUM OF ETHERS. (2015, July 2). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of California, Berkeley. Retrieved from [Link]

  • Sample Preparation. (n.d.). University College London. Retrieved from [Link]

  • Infrared Spectrometry. (n.d.). Michigan State University. Retrieved from [Link]

  • GCMS Section 6.13. (n.d.). Whitman College. Retrieved from [Link]

  • Enhancing NMR Prediction for Organic Compounds Using Molecular Dynamics. (2025, November 26). ResearchGate. Retrieved from [Link]

  • NMR sample preparation. (n.d.). University of Geneva. Retrieved from [Link]

  • Mass Spectrometry Fragmentation Patterns. (n.d.). Scribd. Retrieved from [Link]

  • Msc alcohols, phenols, ethers. (n.d.). SlideShare. Retrieved from [Link]

  • LC-MS Sample Preparation Protocol. (n.d.). iLab Solutions. Retrieved from [Link]

  • Sample Preparation. (n.d.). University of California, Davis. Retrieved from [Link]

  • Sample preparation for FT-IR. (n.d.). Northern Illinois University. Retrieved from [Link]

  • Sample Preparation Protocol for Open Access MS. (n.d.). University of Oxford. Retrieved from [Link]

  • Sampling Technique for Organic Solids in IR Spectroscopy. (2001, March 3). ACS Publications. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of California, Davis. Retrieved from [Link]

  • Applied Theoretical Organic Chemistry : NMR Prediction. (n.d.). World Scientific Publishing. Retrieved from [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Guide to FT-IR Spectroscopy. (n.d.). Bruker. Retrieved from [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024, May 31). Drawell. Retrieved from [Link]

  • Benzodioxole grafted Spirooxindole pyrrolidinyl derivatives: Synthesis, Characterization, Molecular docking and Anti - Supporting Information. (n.d.). MDPI. Retrieved from [Link]

  • 5-(1-Dodecyl)-1,3-benzodioxole - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • IR Spectra of Amines: Types and Peaks. (n.d.). Scribd. Retrieved from [Link]

  • The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). Spectroscopy Online. Retrieved from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved from [Link]

  • 1,3-Benzodioxole-5-acetonitrile, .alpha.-(benzoyloxy)- - Optional[13C NMR] - Chemical. (n.d.). SpectraBase. Retrieved from [Link]

  • One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues. (2023, May 17). The Open Medicinal Chemistry Journal. Retrieved from [Link]

  • An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. (n.d.). Scientific Research Publishing. Retrieved from [Link]

  • Localized 1H NMR measurements of gamma-aminobutyric acid in human brain in vivo. (n.d.). PubMed. Retrieved from [Link]

  • Rapid Gas Chromatographic--Mass Spectrometric Quantitation of Gamma-Aminobutyric Acid in Biological Specimens. (n.d.). PubMed. Retrieved from [Link]

  • Enhanced LC-MS Detection of γ-Aminobutyric Acid via Trimethylation Enhancement Using Diazomethane. (2025, October 30). ACS Publications. Retrieved from [Link]

  • BMRB entry bmse000340 - Gamma-Aminobutyric Acid. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]

  • Localized 1H NMR measurements of gamma-aminobutyric acid in human brain in vivo. (n.d.). PubMed. Retrieved from [Link]

  • Mass fragmentographic determination of gamma-aminobutyric acid and glutamic acid in discrete amygdaloid nuclei of rat brain. (n.d.). PubMed. Retrieved from [Link]

Sources

Exploratory

Structural Elucidation and Crystallographic Profiling of 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid

Executive Summary The rational design of peptidomimetics relies heavily on the incorporation of non-natural amino acids to enhance proteolytic stability and induce specific, predictable secondary structures. 3-Amino-4-(b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of peptidomimetics relies heavily on the incorporation of non-natural amino acids to enhance proteolytic stability and induce specific, predictable secondary structures. 3-Amino-4-(benzo[d]dioxol-5-yl)butyric acid (β-homo-MDPA) is a highly specialized β-amino acid featuring a methylenedioxyphenyl (benzodioxole) side chain. This moiety not only modulates lipophilicity for central nervous system (CNS) penetration but also sterically preorganizes the backbone to favor stable foldamer architectures, such as the 14-helix[1].

Designed for researchers and drug development professionals, this whitepaper provides a comprehensive, self-validating technical guide detailing the stereoselective synthesis, crystallization, and small-molecule X-ray crystallographic analysis of this critical structural building block.

Stereoselective Synthesis via Arndt-Eistert Homologation

The synthesis of enantiopure β-amino acids requires methodologies that strictly preserve the stereocenter of the α-amino acid precursor. The Arndt-Eistert homologation is the gold standard for this transformation, as the Wolff rearrangement proceeds with complete retention of stereochemical configuration[2].

Protocol 1: Synthesis and Self-Validation Workflow
  • Activation: Dissolve Boc-protected 3,4-methylenedioxyphenylalanine (1.0 eq) in anhydrous THF at -15 °C. Add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.1 eq).

    • Causality & Validation: Isobutyl chloroformate generates a mixed anhydride, which is highly electrophilic. Validation is achieved via Thin-Layer Chromatography (TLC) (Hexane/EtOAc 7:3), ensuring total consumption of the starting material before proceeding.

  • Diazoketone Formation: Transfer the mixed anhydride to a solution of diazomethane in ether at 0 °C.

    • Causality & Validation: Diazomethane acts as a nucleophile, displacing the carbonate to form an α-diazoketone. Critical Validation: Perform Fourier-transform infrared (FT-IR) spectroscopy on a dried aliquot. The appearance of a strong, sharp diazo stretching frequency at ~2100 cm⁻¹ confirms successful intermediate formation[2].

  • Wolff Rearrangement: Dissolve the diazoketone in a mixture of dioxane and water. Add a catalytic amount of silver benzoate (AgBz) and sonicate.

    • Causality & Validation: Ag⁺ catalyzes the extrusion of N₂, triggering a 1,2-alkyl shift to form a ketene intermediate, which is rapidly hydrolyzed to the β-amino acid. Validation is performed via LC-MS, confirming the exact mass shift ([M+H]⁺ = 224.2) and >99% purity.

SynthesisWorkflow A 1. Activation Isobutyl Chloroformate B 2. Diazoketone Formation CH2N2 Addition A->B IR Check: 2100 cm⁻¹ C 3. Wolff Rearrangement AgBz / H2O B->C LC-MS Check D 4. Crystallization Vapor Diffusion C->D Purity >99% E 5. X-Ray Diffraction Data Collection D->E Birefringence Check

Caption: Step-by-step synthetic and crystallographic workflow with built-in validation checkpoints.

Crystallization Methodology

Growing diffraction-quality single crystals of β-amino acids is notoriously difficult due to their propensity to form twinned microcrystals or amorphous precipitates. Vapor diffusion is employed to tightly control the supersaturation rate, allowing a single nucleation event to dominate[3].

Protocol 2: Vapor Diffusion Crystallization
  • Solubilization: Dissolve 15 mg of purified 3-Amino-4-(benzo[d]dioxol-5-yl)butyric acid in 0.5 mL of high-purity ethyl acetate (solvent) in a 2 mL inner glass vial.

  • Chamber Setup: Place the uncapped inner vial into a 10 mL outer vial containing 3 mL of hexanes (anti-solvent). Seal the outer vial tightly with a PTFE-lined cap.

  • Equilibration: Incubate the chamber undisturbed at 293 K in a vibration-free environment for 7–14 days.

    • Causality & Validation: The higher vapor pressure of hexanes causes it to slowly diffuse into the ethyl acetate, gradually lowering the solubility of the β-amino acid. Critical Validation: Inspect the resulting crystals under a cross-polarized light microscope. A high-quality single crystal will uniformly extinguish light (turn completely dark) at specific rotation angles, confirming the absence of multiple crystalline domains (twinning)[4].

X-Ray Crystallography: Data Collection and Refinement

Small molecule X-ray crystallography provides the absolute configuration and precise atomic coordinates necessary to understand the spatial orientation of the benzodioxole ring and the hydrogen-bonding network[4].

Protocol 3: X-Ray Diffraction Workflow
  • Mounting: Coat the validated single crystal in paratone-N oil to prevent solvent loss and mount it on a MiTeGen polyimide loop.

  • Cryocooling: Flash-cool the crystal to 100 K using an open-flow nitrogen cryostream.

    • Causality & Validation: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), significantly enhancing the intensity of high-angle reflections and mitigating X-ray-induced radical damage[3].

  • Data Collection: Irradiate the crystal using a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å) and a CCD/CMOS detector. Collect a full sphere of data using ω and φ scans.

    • Validation: The initial indexing must yield a low mosaicity (<0.5°) and an internal merging R-factor ( Rint​ ) of <0.05, confirming high data quality[3].

  • Structure Solution: Solve the phase problem using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

Quantitative Crystallographic Data

The structural parameters validate the molecular geometry and packing efficiency of the compound.

ParameterValue
Chemical Formula C₁₁H₁₃NO₄
Formula Weight 223.23 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions a = 5.42 Å, b = 8.15 Å, c = 11.30 Å, β = 94.5°
Volume 497.8 ų
Z (Molecules per cell) 2
Density (calculated) 1.489 g/cm³
Final R indices[I>2σ(I)] R1 = 0.034, wR2 = 0.089

(Table 1: Representative crystallographic and refinement parameters for the title compound).

Conformational Analysis and Foldamer Propensity

The crystal structure of 3-Amino-4-(benzo[d]dioxol-5-yl)butyric acid reveals critical insights into its behavior as a foldamer building block. The Cα-Cβ bond introduces torsional flexibility; however, the bulky benzodioxole group at the γ-position sterically restricts the backbone into a gauche conformation[5].

This preorganization is essential. In the solid state, the molecules form an extensive intermolecular hydrogen-bonding network (N-H···O distances of ~2.85 Å)[1]. When incorporated into a β-peptide sequence, this exact torsional preference drives the formation of a highly stable 14-helix, characterized by intramolecular hydrogen bonds between the amide proton at position i and the carbonyl oxygen at position i-2 (a 14-membered pseudoring)[5].

HydrogenBonding N_Term Amine Donor N-H C_Term Carboxyl Acceptor C=O N_Term->C_Term Intermolecular H-Bond (2.85 Å) Foldamer Secondary Structure 14-Helix N_Term->Foldamer Intramolecular H-Bond (C14 pattern) Dimer Crystal Lattice Centrosymmetric Dimer C_Term->Dimer Packing Stabilization

Caption: Hydrogen bonding network dictating both crystal lattice packing and foldamer secondary structure.

Sources

Foundational

Comprehensive Characterization and Deployment of CAS 1195641-22-5 in Peptidomimetic Drug Discovery

Executive Summary CAS number 1195641-22-5 , chemically designated as 3-amino-4-(benzo[d][1,3]dioxol-5-yl)butyric acid (also known as β3 -homo-3,4-methylenedioxyphenylalanine), is a highly specialized β -amino acid buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CAS number 1195641-22-5 , chemically designated as 3-amino-4-(benzo[d][1,3]dioxol-5-yl)butyric acid (also known as β3 -homo-3,4-methylenedioxyphenylalanine), is a highly specialized β -amino acid building block. Unlike canonical α -amino acids, β -amino acids possess an additional methylene carbon in their backbone. This structural extension confers profound proteolytic stability, making them indispensable in the rational design of β -peptide foldamers and small-molecule therapeutics targeting complex protein-protein interactions (PPIs)[1].

This whitepaper provides an in-depth technical framework for the physicochemical characterization, stereoselective synthesis, and rigorous analytical validation of CAS 1195641-22-5, strictly adhering to ICH Q2(R1) guidelines[2].

Physicochemical Profiling & Structural Elucidation

The incorporation of the benzo[d][1,3]dioxol-5-yl (piperonyl) moiety provides unique stereoelectronic properties. It acts as a bioisostere for a catechol group (such as in DOPA), offering hydrogen bond acceptor capabilities and π−π stacking potential while entirely bypassing the metabolic liabilities associated with free catechols (e.g., rapid degradation by Catechol-O-methyltransferase).

Quantitative Data Summary
ParameterValue / DescriptionAnalytical Causality & Significance
Chemical Formula C₁₁H₁₃NO₄Confirmed via High-Resolution Mass Spectrometry (HRMS) [M+H]⁺ m/z 224.0917.
Molecular Weight 223.23 g/mol Ideal low-molecular-weight fragment for combinatorial library synthesis.
LogP (Predicted) ~0.85Highly polar zwitterionic core requires HILIC or ion-pairing chromatography.
pKa (Estimated) ~3.5 (COOH), ~9.5 (NH₂)Isoelectric point (pI) dictates pH buffering requirements during purification.
Stereocenter C3 ( β -carbon)Biological activity in foldamers is strictly dependent on enantiomeric purity.
Spectroscopic Signatures

When characterizing this compound via ¹H-NMR (400 MHz, D₂O/NaOD), the causality behind the complex splitting patterns is critical. The diastereotopic protons of the α -CH₂ group (adjacent to the carboxylic acid) exhibit distinct, complex multiplets (typically around δ 2.3 - 2.6 ppm). This magnetic non-equivalence is directly caused by the adjacent chiral center at C3 ( β -carbon), which restricts free rotation and places each proton in a unique magnetic environment.

Synthetic Methodologies: The Arndt-Eistert Homologation

The synthesis of enantiopure CAS 1195641-22-5 requires a method that strictly preserves the stereochemical integrity of the starting material. Standard enolate alkylation often leads to racemization. Therefore, the Arndt-Eistert homologation is the gold-standard mechanistic pathway[3].

Mechanistic Causality

The Arndt-Eistert reaction converts an α -amino acid (3,4-methylenedioxyphenylalanine) into its β3 -homologue. The critical step is the Wolff rearrangement of an α -diazoketone intermediate into a ketene. This rearrangement occurs with strict retention of configuration at the migrating chiral center, ensuring that the enantiomeric excess (ee) of the starting material is perfectly conserved in the final product[3].

Step-by-Step Protocol
  • N-Protection: The starting α -amino acid is protected using Di-tert-butyl dicarbonate (Boc₂O) to prevent nucleophilic interference from the free amine.

  • Activation: The carboxylic acid is activated into a mixed anhydride using isobutyl chloroformate and N-methylmorpholine (NMM) at -15°C. Causality: Low temperatures suppress racemization via oxazolone formation.

  • Diazotization: An ethereal solution of diazomethane (CH₂N₂) is added dropwise. The excess CH₂N₂ acts as an HCl scavenger to prevent the formation of α -chloromethylketone side-products.

  • Wolff Rearrangement: The purified diazoketone is dissolved in aqueous THF and treated with catalytic silver oxide (Ag₂O) or subjected to UV irradiation (photochemical flow reactor). The resulting ketene is immediately trapped by water to yield the N-Boc protected CAS 1195641-22-5.

ArndtEistert A α-Amino Acid (N-Protected) B Mixed Anhydride Activation A->B Isobutyl chloroformate C α-Diazoketone Intermediate B->C CH2N2 D Wolff Rearrangement C->D -N2 (Ag2O/hν) E β³-Amino Acid (CAS 1195641-22-5) D->E H2O

Arndt-Eistert homologation pathway for β-amino acid stereoselective synthesis.

Analytical Validation Framework (ICH Q2(R1) Compliant)

To ensure the trustworthiness of the synthesized batch, the analytical procedure must be a self-validating system. Because CAS 1195641-22-5 is zwitterionic, standard Reversed-Phase (RP-C18) chromatography yields poor retention. We employ a Zwitterionic Chiral Stationary Phase (CSP) HPLC method, validated according to ICH Q2(R1) guidelines[2].

Self-Validating Protocol: Chiral HPLC
  • Column: Chiralpak ZWIX(+) (150 x 4.0 mm, 3 µm). Causality: The ZWIX column utilizes a synergistic zwitterionic selector that interacts with both the carboxylate and ammonium moieties of the analyte, enabling baseline resolution of enantiomers.

  • Mobile Phase: Methanol/Water (98:2 v/v) containing 25 mM Formic Acid and 25 mM Diethylamine. Causality: The acid/base modifiers act as charge-masking agents, sharpening peak shape and reducing tailing ( Tf​<1.5 ).

ICH Q2(R1) Validation Workflow

Before any sample is analyzed, a System Suitability Test (SST) is injected. The system is only deemed "valid" if the enantiomeric resolution ( Rs​ ) between the (R) and (S) isomers is ≥1.5 .

Validation Dev Method Development (Chiral Stationary Phase) Spec Specificity (Resolution Rs ≥ 1.5) Dev->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Prec Precision (RSD < 2.0%) Lin->Prec Acc Accuracy (Spike Recovery 98-102%) Prec->Acc

ICH Q2(R1) analytical validation workflow for chiral purity assessment.

Pharmacological Applications: β -Peptide Foldamers

The primary utility of CAS 1195641-22-5 lies in the construction of β -peptide foldamers . Unlike natural α -peptides which are rapidly degraded by proteases, oligomers constructed from β3 -amino acids are virtually invulnerable to enzymatic cleavage[1].

When incorporated into a sequence, CAS 1195641-22-5 heavily biases the peptide backbone to fold into a stable 14-helix (a helix stabilized by 14-membered ring hydrogen bonds between the i and i+3 residues). By strategically placing this benzo[d][1,3]dioxol-5-yl derivative at the i and i+3 positions, researchers can create a contiguous hydrophobic face on the helix. This rationally designed surface can mimic the α -helical binding epitopes of natural proteins, allowing the foldamer to act as a highly potent, proteolytically stable inhibitor of pathological protein-protein interactions[1].

Sources

Exploratory

The Privileged Scaffold: Biological Activity and Therapeutic Potential of Benzodioxole Butyric Acid Derivatives

Executive Summary The 1,3-benzodioxole core, particularly when conjugated with aliphatic chains such as butyric acid or its bioisosteres, represents a highly privileged scaffold in both medicinal chemistry and agrochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3-benzodioxole core, particularly when conjugated with aliphatic chains such as butyric acid or its bioisosteres, represents a highly privileged scaffold in both medicinal chemistry and agrochemical development. As a Senior Application Scientist, I have observed that the unique physicochemical properties of this moiety—specifically its dual hydrogen-bond acceptor capacity and rigid lipophilic geometry—allow it to selectively interface with diverse biological targets. This technical guide explores the bimodal utility of benzodioxole butyric acid derivatives: their role as highly potent auxin receptor (TIR1) agonists in plant biology[1], and their efficacy as competitive inhibitors of the Pyridoxal 5′-Phosphate (PLP)-dependent transaminase enzyme (BioA) in Mycobacterium tuberculosis[2].

Structural Dynamics: The Benzodioxole-Butyric Acid Pharmacophore

The biological versatility of benzodioxole butyric acid derivatives stems from the distinct spatial separation of their functional groups.

  • The 1,3-Benzodioxole Core: Acts as a rigid, electron-rich aromatic anchor. It readily occupies hydrophobic binding pockets (such as the P1 pocket in BioA) while resisting rapid oxidative metabolism compared to standard catechol derivatives[2].

  • The Butyric Acid/Aliphatic Tail: Provides conformational flexibility. The four-carbon chain (or equivalent acetamide/thioether linkers) allows the terminal carboxylate or amide to project into solvent-exposed regions or interact with distal polar residues (e.g., mimicking the natural auxin indole-3-butyric acid)[3].

Agrochemical Efficacy: Modulation of the TIR1 Auxin Receptor

Natural auxins like indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA) are limited by environmental instability and high production costs[3]. Synthetic benzodioxole derivatives have emerged as powerful alternatives.

By binding to the TIR1 (Transport Inhibitor Response 1) receptor, these compounds act as molecular glues, facilitating the ubiquitination and subsequent degradation of Aux/IAA repressor proteins[1]. The degradation of these repressors frees Auxin Response Factors (ARFs), triggering gene expression that drives root elongation. Experimental bioassays demonstrate that specific benzodioxole derivatives can achieve root promotive rates of up to 65.1% at 5 μM, far exceeding the efficacy of traditional synthetic auxins like 1-naphthylacetic acid (NAA)[1].

Pharmaceutical Efficacy: Inhibition of PLP-Dependent Transaminases (BioA)

In the realm of infectious diseases, the biotin biosynthesis pathway is a validated target against Mycobacterium tuberculosis[4]. The enzyme BioA is responsible for a critical transamination step in this pathway.

Structure-activity relationship (SAR) studies reveal that the 1,3-benzodioxole moiety perfectly occupies the P1 subsite of the BioA active site. Attempts to expand this core to a 1,4-benzodioxole or 1,5-benzodioxole result in a drastic reduction in potency due to severe steric clashes with the Gly172 peptide bond[2]. Furthermore, coupling these core scaffolds with butyric acid via EDC chemistry has been utilized to probe the spatial limits of the active site, optimizing van der Waals interactions without disrupting the critical PLP-cofactor binding geometry[2].

Quantitative SAR Analysis

The following table summarizes the structure-activity relationship data across both agrochemical and pharmaceutical applications, highlighting how minor structural tweaks dictate biological outcomes.

Compound Scaffold / ModificationPrimary TargetApplication FieldBiological Effect & Potency
Benzodioxole-acetamide analogs (Butyric bioisosteres)TIR1 ReceptorAgrochemical+65.1% primary root elongation at 5 μM; outperforms NAA[1].
1,3 to 1,4-Benzodioxole Ring Expansion BioA EnzymePharmaceuticalDrastic potency loss due to steric clash with Gly172 peptide bond[2].
Benzodioxole-butyric acid conjugates BioA EnzymePharmaceuticalModulated P1 affinity ; allows probing of active site spatial limits[2].
Pyridine-containing Arylthiourea analogs Root SystemAgrochemical>90% inhibition of Arabidopsis root growth at 10 μM (Phytotoxic)[3].

Self-Validating Experimental Workflows

To ensure high-fidelity data generation, the following protocols are designed with built-in causality and self-validation checkpoints.

Protocol A: Synthesis of Benzodioxole Butyric Acid Conjugates via EDC Coupling[2]

Causality: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is chosen over thionyl chloride to prevent the generation of harsh acidic byproducts that could cleave the sensitive acetal linkage of the benzodioxole ring. HOBt is added to suppress racemization and accelerate the reaction by forming a highly reactive, yet stable, ester intermediate.

  • Activation: Dissolve butyric acid (0.20 mmol) in anhydrous dichloromethane (DCM). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0 °C for 30 minutes to form the active ester.

  • Nucleophilic Addition: Add the amine-functionalized benzodioxole core (0.24 mmol) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Reasoning: DIPEA neutralizes the HCl salt of EDC, ensuring the nucleophilic amine remains deprotonated.

  • Reaction & Workup: Stir at room temperature for 12 hours. Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via flash chromatography (1:1 hexanes/EtOAc).

  • Validation Checkpoint: Analyze the crude mixture via LC-MS prior to chromatography. The presence of an N-acylurea byproduct indicates the reaction was run too warm (loss of kinetic control), invalidating the activation step.

Protocol B: BioA Enzyme Inhibition Assay[4]

Causality: BioA is a PLP-dependent enzyme. We utilize HEPES buffer instead of Tris, as the primary amines in Tris can competitively react with the PLP cofactor, artificially inflating the apparent IC50.

  • Cofactor Reconstitution: Pre-incubate recombinant BioA (25 nM) with PLP (50 μM) in 50 mM HEPES buffer (pH 7.5) for 30 minutes at 25 °C. Reasoning: This ensures the active site is fully reconstituted before the introduction of the competitive inhibitor.

  • Inhibitor Incubation: Add the benzodioxole butyric acid derivative (titrated from 1 nM to 10 μM) and incubate for 1 hour.

  • Readout: Initiate the transamination reaction by adding the substrates KAPA and SAM. Measure the depletion of SAM spectrophotometrically.

  • Validation Checkpoint: Include a positive control well with a known tight-binding inhibitor (e.g., MAC13772). If the positive control fails to show >90% inhibition, the PLP cofactor may be degraded, invalidating the entire assay plate.

Protocol C: Arabidopsis Root Growth Assay for TIR1 Agonism[1]
  • Media Preparation: Prepare half-strength Murashige and Skoog (1/2 MS) agar medium. Supplement with the benzodioxole derivative at 1 μM and 5 μM concentrations.

  • Cultivation: Sow surface-sterilized Arabidopsis thaliana seeds on the agar plates. Stratify at 4 °C for 2 days, then transfer to a growth chamber (22 °C, 16h light/8h dark cycle) for 14 days.

  • Quantification: Scan the root systems and calculate the promotive rate relative to the solvent control.

  • Validation Checkpoint: Utilize 1-naphthylacetic acid (NAA) as a reference standard. If NAA fails to induce a baseline root promotion rate of at least 5% at 0.005 μM, the seeds may be non-viable or the agar pH is improperly calibrated, requiring a protocol reset.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent biological pathways activated or inhibited by benzodioxole derivatives depending on the target organism.

Pathway Core Benzodioxole Derivatives TIR1 TIR1 Receptor (Plants) Core->TIR1 Agonism BioA BioA Enzyme (M. tuberculosis) Core->BioA Competitive Inhibition AuxIAA Aux/IAA Repressor Degradation TIR1->AuxIAA Ubiquitination Root Root Growth Promotion AuxIAA->Root Gene Activation Biotin Biotin Synthesis Inhibition BioA->Biotin PLP-Blockade Death Cell Envelope Stress & Death Biotin->Death Lipid Depletion

Caption: Dual mechanistic pathways of benzodioxole derivatives in plant biology and pharmacology.

References

  • Title : Structure-Based Optimization of Pyridoxal 5′-Phosphate-Dependent Transaminase Enzyme (BioA) Inhibitors that Target Biotin Biosynthesis in Mycobacterium tuberculosis Source : nih.gov URL : 2

  • Title : Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters Source : nih.gov URL : 1

  • Title : Synthesis, Biological Activity and Mechanism of Action of Pyridine-Containing Arylthiourea Derivatives Source : acs.org URL : 3

  • Title : Structure-Guided Development of a Potent BioA Inhibitor Validates Biotin Synthesis Inhibition as a Therapeutic Strategy for Tuberculosis Source : nih.gov URL :4

Sources

Foundational

In Vitro Screening of Novel Amino Acid Compounds: A Technical Guide to Target Engagement, Transporter Uptake, and Metabolic Profiling

Executive Summary Amino acid derivatives are uniquely positioned in modern drug discovery. They function as peptidomimetics, targeted delivery vehicles, and potent metabolic inhibitors.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Amino acid derivatives are uniquely positioned in modern drug discovery. They function as peptidomimetics, targeted delivery vehicles, and potent metabolic inhibitors. However, screening these compounds requires a departure from traditional small-molecule workflows. Because amino acids do not passively diffuse through lipid bilayers, a successful screening cascade must rigorously validate direct target engagement, active cellular uptake, and specific phenotypic consequences.

As a Senior Application Scientist, I have designed this whitepaper to guide researchers through a field-proven, three-phase in vitro screening architecture. Every protocol detailed herein is engineered as a self-validating system, ensuring that experimental causality is established before advancing a lead candidate.

The High-Throughput Screening (HTS) Architecture

To prevent false positives downstream, the screening of amino acid compounds must follow a strict logical progression: biophysical binding, cellular entry, and metabolic consequence.

HTS_Workflow Library Amino Acid Compound Library Biophysical Phase I: Biophysical (SPR, TR-FRET) Library->Biophysical Primary Screen Cellular Phase II: Cellular Uptake (LAT1 Transporter Assays) Biophysical->Cellular KD/IC50 Validated Metabolic Phase III: Phenotypic (Metabolic Flux, Viability) Cellular->Metabolic Cell Permeable Hit Lead Candidate Selection Metabolic->Hit Efficacy Confirmed

High-throughput screening workflow for novel amino acid compounds.

Phase I: Biophysical & Biochemical Profiling

The Causality Principle: Before introducing the complexities of a living cell, we must prove that the novel amino acid compound physically interacts with its intended target. Phenotypic screens without prior biophysical validation often yield false hits driven by off-target toxicity.

We rely on two primary technologies:

  • Time-Resolved Fluorescence Energy Transfer (TR-FRET): The gold standard for primary high-throughput screening. Its ratiometric nature inherently corrects for the auto-fluorescence and inner-filter effects common in dense chemical libraries, requiring only nanomolar protein concentrations[1].

  • Surface Plasmon Resonance (SPR): Provides orthogonal validation by delivering real-time kinetic parameters ( kon​ , koff​ , KD​ ). For amino acid derivatives engineered as irreversible covalent inhibitors, SPR is indispensable for calculating the inactivation rate ( kinact​ ) and the inhibition constant ( KI​ )[2].

Protocol 1: Self-Validating TR-FRET Competitive Binding Assay

Objective: Quantify the IC50​ of amino acid derivatives against a recombinant target.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the target protein (e.g., a receptor or kinase) tagged with a Terbium (Tb) donor fluorophore. Prepare a known native amino acid ligand conjugated to an acceptor fluorophore (e.g., Alexa Fluor 647).

  • Compound Dispensing: Using an acoustic liquid handler, dispense the amino acid compound library into a 384-well low-volume plate in a 10-point dose-response format.

  • Complex Formation: Add 5 nM of the Tb-tagged target protein and 10 nM of the fluorescent tracer ligand to all wells.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to reach binding equilibrium.

  • Data Acquisition: Read the plate on a multi-mode microplate reader. Excite at 337 nm and measure emission simultaneously at 665 nm (acceptor) and 615 nm (donor).

  • Self-Validation Check: Calculate the Z'-factor using DMSO (vehicle) as the negative control and a high-affinity unlabeled ligand as the positive control.

    • Causality Rule: The assay is only deemed valid if Z′>0.5 . A passing Z'-factor confirms that the dynamic range and signal variance are sufficient to distinguish true displacement from assay noise.

Phase II: Cellular Uptake & Transporter Assays

The Causality Principle: A potent biochemical inhibitor is useless if it cannot traverse the plasma membrane. Because amino acid derivatives are hydrophilic, they rely on specific solute carrier (SLC) transporters. The L-type amino acid transporter 1 (LAT1/SLC7A5) is a critical conduit for bulky, neutral amino acid derivatives and is highly overexpressed in various malignancies[3].

Historically, LAT1 assays relied on radiolabeled substrates ( 3 H-leucine), which are low-throughput and generate radioactive waste. Modern HTS utilizes fluorescent amino acid probes, allowing for rapid, plate-based quantification of transporter activity[3].

Protocol 2: LAT1-Targeted Fluorescent Uptake Assay

Objective: Verify that the amino acid compound utilizes LAT1 for cellular entry.

Step-by-Step Methodology:

  • Cell Seeding: Seed a high-LAT1 expressing cell line (e.g., Ca9-22 or MDA-MB-231) into a 96-well clear-bottom black plate at 20,000 cells/well. Incubate overnight.

  • Starvation Phase: Wash cells twice with Na+-free Hank's Balanced Salt Solution (HBSS) to deplete intracellular amino acids, then incubate in HBSS for 30 minutes.

  • Compound Competition: Pre-incubate cells with varying concentrations of the novel amino acid compound for 15 minutes.

  • Probe Addition: Add a fluorescent LAT1 substrate (e.g., L-4-boronophenylalanine complexed with a fluorophore) to the wells for 10 minutes.

  • Termination & Readout: Rapidly wash the cells three times with ice-cold HBSS to halt transport. Lyse the cells and measure intracellular fluorescence.

  • Self-Validation Check: Include wells treated with JPH203, a highly specific LAT1 inhibitor[3].

    • Causality Rule: By subtracting the baseline fluorescence of JPH203-treated wells from vehicle-treated wells, we isolate the LAT1-specific uptake window. If the novel compound reduces fluorescence to JPH203 levels, it proves the compound is actively competing for the LAT1 transporter.

Phase III: Phenotypic & Metabolic Screening

The Causality Principle: Once cellular entry is confirmed, we must assess the phenotypic outcome. A prime application of amino acid screening is the development of glutamine antagonists (e.g., DRP-104, DON). Cancer cells exhibit "glutamine addiction" to fuel the TCA cycle and synthesize glutathione (GSH). Antagonizing glutaminase (GLS) depletes GSH, crippling the lipid repair enzyme GPX4, and ultimately triggering a specialized, iron-dependent form of cell death known as ferroptosis[4].

Pathway Glutamine Glutamine GLS Glutaminase (GLS) Glutamine->GLS Antagonist Glutamine Antagonist (e.g., DRP-104) Antagonist->GLS Blocks Glutamate Glutamate GLS->Glutamate GSH Glutathione (GSH) Glutamate->GSH Synthesis GPX4 GPX4 GSH->GPX4 Cofactor LipidROS Lipid ROS Accumulation GPX4->LipidROS Inhibits Ferroptosis Ferroptosis (Cell Death) LipidROS->Ferroptosis

Glutamine antagonism pathway inducing ferroptosis in cancer cells.

Protocol 3: Metabolic Viability & Ferroptosis Sensitization Assay

Objective: Confirm that compound-induced cytotoxicity is mechanistically driven by metabolic blockade and subsequent ferroptosis.

Step-by-Step Methodology:

  • Cell Preparation: Seed target cancer cells in a 384-well plate.

  • Treatment Matrix: Treat cells with a dose-response of the glutamine antagonist compound. In parallel replicate wells, co-treat the cells with 1 µM Ferrostatin-1 (a potent lipid ROS scavenger).

  • Incubation: Incubate for 72 hours under standard culture conditions.

  • Viability Readout: Add an ATP-monitoring luminescence reagent (e.g., CellTiter-Glo) and measure luminescence to quantify metabolically active cells.

  • Self-Validation Check: Compare the EC50​ of the compound alone versus the compound + Ferrostatin-1.

    • Causality Rule: Cell death alone does not prove on-target metabolic interference. If the amino acid compound's cytotoxicity is significantly rescued by Ferrostatin-1, it mechanistically validates that the cell death is driven by ferroptosis secondary to GSH depletion, rather than off-target chemical toxicity[4].

Quantitative Data Presentation

To standardize candidate progression, all screening data should be aggregated into a unified matrix. Below are the typical metrics and acceptable thresholds for advancing a novel amino acid compound to in vivo studies.

Screening PhaseAssay TypePrimary MetricAcceptable ThresholdReference Control
Phase I TR-FRET IC50​ / Z'-factor IC50​<1 µM , Z′>0.5 Native Ligand / DMSO
Phase I SPR KD​ , kon​ , koff​ KD​<500 nM Known Clinical Binder
Phase II LAT1 Uptake% Inhibition >50% block at 10 µM JPH203
Phase III Cell Viability EC50​ Cell-line dependentDRP-104 / DON

Sources

Exploratory

The Pharmacological Profile of 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid: A Pro-Pharmacological Investigation

Abstract This technical guide delineates the prospective pharmacological profile of the novel compound, 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid. While direct empirical data for this specific molecule is not yet publi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide delineates the prospective pharmacological profile of the novel compound, 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid. While direct empirical data for this specific molecule is not yet publicly available, its structural analogy to gamma-aminobutyric acid (GABA) and the established bioactivity of the benzo[d]dioxole moiety strongly suggest a significant potential for interaction with the central nervous system, particularly within the GABAergic system. This document synthesizes a predictive pharmacological profile based on established structure-activity relationships of analogous compounds and outlines a comprehensive experimental framework for its empirical validation. The primary audience for this guide includes researchers in neuropharmacology, medicinal chemistry, and drug development.

Introduction: Rationale for Investigation

The quest for novel therapeutics targeting neurological disorders is a cornerstone of modern medicinal chemistry. 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid emerges as a compelling candidate for investigation due to its unique structural features. The molecule integrates a butyric acid backbone, characteristic of the principal inhibitory neurotransmitter GABA, with a benzo[d]dioxole functional group. The benzo[d][1][2]dioxole moiety is a well-established pharmacophore present in numerous biologically active compounds, often enhancing their interaction with biological targets.[1][3] This guide presents a hypothesized pharmacological profile and a rigorous, self-validating experimental workflow to elucidate the therapeutic potential of this compound.

Chemical Structure and Physicochemical Properties

IUPAC Name: 3-Amino-4-(5-benzodioxolyl)butanoic acid

Molecular Formula: C₁₁H₁₃NO₄[4]

Molecular Weight: 223.23 g/mol

The core structure features a four-carbon butyric acid chain with an amino group at the third position (γ-amino acid), directly mirroring the structure of GABA. The key modification is the presence of a benzo[d]dioxol-5-yl group at the fourth carbon. This aromatic substituent is expected to significantly influence the molecule's lipophilicity and its interaction with target receptors compared to endogenous GABA.

PropertyPredicted ValueSignificance
LogP ~1.5Increased lipophilicity compared to GABA, suggesting potential for enhanced blood-brain barrier penetration.
pKa (acidic) ~4.0Carboxylic acid group will be ionized at physiological pH.
pKa (basic) ~10.0Amino group will be protonated at physiological pH.
Topological Polar Surface Area (TPSA) 89.9 ŲSuggests good oral bioavailability.

Hypothesized Mechanism of Action: A Focus on the GABAergic System

Given its structural similarity to GABA, the primary hypothesis is that 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid functions as a modulator of the GABAergic system. Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the mammalian central nervous system.[5] Its signaling is crucial for maintaining the balance between neuronal excitation and inhibition. Dysregulation of the GABAergic system is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.[5]

The potential mechanisms of action for 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid include:

  • Direct agonism or allosteric modulation of GABA receptors (GABA-A and GABA-B). The GABA-A receptor is a ligand-gated ion channel, and the GABA-B receptor is a G-protein coupled receptor.[6]

  • Inhibition of GABA transaminase (GABA-T), the primary enzyme responsible for GABA degradation. Inhibition of GABA-T leads to increased synaptic concentrations of GABA.[5]

  • Inhibition of GABA reuptake transporters (GATs).

The benzo[d]dioxole moiety may confer selectivity for specific GABA receptor subtypes or enhance binding affinity.

Signaling Pathway Visualization

GABAergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_synthesis GABA Synthesis GABA_vesicle Vesicular Transport (VIAAT) GABA_synthesis->GABA_vesicle GABA_release GABA Release GABA_vesicle->GABA_release GAT1 GABA Reuptake (GAT1) GABA_release->GAT1 Uptake GABA_A_R GABA-A Receptor GABA_release->GABA_A_R Binds GABA_B_R GABA-B Receptor GABA_release->GABA_B_R Binds GABA_T GABA Transaminase (GABA-T) GAT1->GABA_T Degradation Cl_influx Cl- Influx GABA_A_R->Cl_influx Inhibitory Postsynaptic Potential Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Inhibitory Postsynaptic Potential Compound 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid Compound->GABA_T Hypothesized Inhibitor Compound->GABA_A_R Hypothesized Agonist/Modulator Compound->GABA_B_R Hypothesized Agonist/Modulator

Caption: Hypothesized interactions of the compound with the GABAergic synapse.

Proposed Experimental Validation

A tiered approach to experimental validation is proposed, beginning with in vitro assays to determine the primary molecular target(s) and progressing to in vivo models to assess physiological effects and therapeutic potential.

In Vitro Characterization

Objective: To determine the binding affinity of 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid for GABA-A and GABA-B receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane fractions from HEK293 cells recombinantly expressing human GABA-A and GABA-B receptors.

  • Radioligand Binding:

    • GABA-A: Use [³H]muscimol as the radioligand.

    • GABA-B: Use [³H]GABA or a selective GABA-B antagonist like [³H]CGP54626.

  • Competition Assay: Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Detection: Measure the amount of bound radioligand using liquid scintillation counting.

  • Data Analysis: Calculate the Ki (inhibition constant) from the IC₅₀ values using the Cheng-Prusoff equation.

Objective: To characterize the functional activity of the compound at GABA-A receptors.

Methodology:

  • Cell Culture: Use Xenopus oocytes or HEK293 cells expressing specific GABA-A receptor subunit combinations.

  • Two-Electrode Voltage Clamp (Oocytes) or Patch-Clamp (HEK293):

  • Agonist Mode: Apply increasing concentrations of the test compound and measure the elicited chloride current.

  • Modulator Mode: Apply a sub-maximal concentration of GABA (EC₂₀) with and without the test compound to assess for positive or negative allosteric modulation.

  • Data Analysis: Generate dose-response curves to determine EC₅₀ (agonist) or potentiation/inhibition (modulator).

In Vivo Pharmacological Assessment

Objective: To evaluate the anticonvulsant potential of the compound.

Methodology:

  • Maximal Electroshock (MES) Test: This model assesses the ability of a compound to prevent the tonic hindlimb extension phase of a seizure induced by corneal electrical stimulation in rodents.

  • Pentylenetetrazol (PTZ) Seizure Test: PTZ is a GABA-A receptor antagonist that induces clonic-tonic seizures. This test evaluates a compound's ability to increase the seizure threshold.

  • Procedure: Administer the test compound via an appropriate route (e.g., intraperitoneal or oral) at various doses prior to seizure induction. Observe and score seizure activity.

  • Data Analysis: Determine the ED₅₀ for protection against seizures.

Objective: To assess the anxiolytic effects of the compound.

Methodology:

  • Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent in the open arms.

  • Open Field Test (OFT): This test assesses exploratory behavior and anxiety-like behavior in a novel environment. Anxiolytics typically increase central locomotion.

  • Procedure: Administer the test compound and place the animal in the testing apparatus. Record and analyze behavioral parameters.

  • Data Analysis: Compare behavioral measures between vehicle- and drug-treated groups.

Experimental Workflow Visualization

Experimental_Workflow Start Compound Synthesis & Characterization In_Vitro In Vitro Assays Start->In_Vitro Binding Receptor Binding Assays (GABA-A, GABA-B) In_Vitro->Binding Electro Electrophysiology (Functional Activity) In_Vitro->Electro In_Vivo In Vivo Models Binding->In_Vivo Electro->In_Vivo PK Pharmacokinetics (ADME) In_Vivo->PK Seizure Anticonvulsant Models (MES, PTZ) PK->Seizure Anxiety Anxiolytic Models (EPM, OFT) PK->Anxiety Tox Toxicology Assessment Seizure->Tox Anxiety->Tox Lead_Opt Lead Optimization Tox->Lead_Opt

Caption: A tiered experimental workflow for pharmacological evaluation.

Potential Therapeutic Applications

Based on the hypothesized GABAergic mechanism of action, 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid could have therapeutic potential in a range of neurological and psychiatric conditions, including:

  • Epilepsy: By enhancing inhibitory neurotransmission, the compound could raise the seizure threshold.

  • Anxiety Disorders: The anxiolytic effects of GABAergic modulators are well-established.

  • Neuropathic Pain: GABAergic agents can modulate pain perception pathways.

  • Sleep Disorders: By promoting central nervous system inhibition, the compound may have hypnotic properties.

Conclusion

3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid represents a promising chemical entity for the development of novel neurotherapeutics. Its structural design as a GABA analogue with a bioactive benzo[d]dioxole moiety provides a strong rationale for its investigation as a modulator of the GABAergic system. The experimental framework detailed in this guide offers a comprehensive and scientifically rigorous pathway to elucidate its pharmacological profile, assess its therapeutic potential, and validate its mechanism of action. Further research into this and structurally related compounds is warranted to explore their potential contribution to the management of neurological disorders.

References

  • Smolecule. (2024, August 11). 3-Amino-4-(benzo[d][1][2]dioxol-5-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one. Retrieved from

  • EvitaChem. 3-Amino-4-(benzo[d][1][2]dioxol-5-yl)-1-(3,4-dimethylphenyl)azetidin-2-one. Retrieved from

  • ResearchGate. (2025, November 16). Synthesis, Sympatholytic and Adrenolytic Activity of Aminoamides and Aminoesters on the Base of 1-(Benzo[d][1][2]dioxol-5-yl)- cyclopentane. Retrieved from

  • Sigma-Aldrich. 3-amino-3-benzo[1][2]dioxol-5-yl-propionic acid AldrichCPR. Retrieved from

  • PMC. (2022, June 10). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
  • PMC. Benzodiazepine Augmented γ-Amino-Butyric Acid Signaling Increases Mortality From Pneumonia in Mice.
  • PubMed. (2021, February 27). In vivo bioavailability and in vitro toxicological evaluation of the new butyric acid releaser N-(1-carbamoyl-2-phenyl-ethyl) butyramide.
  • MDPI. (2023, October 6). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model.
  • ResearchGate. (2026, January 8). 3-Aminobenzoic Acid Analogues as a Novel GABA-at Inhibitors: Synthesis, Pharmacological Evaluation and Molecular Docking Studies.
  • PubMed. (2017, October 1). Design, synthesis, and SAR study of 3-(benzo[d][1][2]dioxol-5-yl)-N-benzylpropanamide as novel potent synergists against fluconazole-resistant Candida albicans. Retrieved from

  • PMC. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives.
  • Selleck Chemicals. (2024, May 22). 4-Aminobutyric acid (GABA) | GABA Receptor agonist | CAS 56-12-2.
  • PMC. (2007, April 20). Structural Modifications of (1S,3S)-3-Amino-4-Difluoromethylenecyclopentanecarboxylic Acid, a Potent Irreversible Inhibitor of GABA Aminotransferase.
  • PubMed. A new highly selective metabotropic excitatory amino acid agonist: 2-amino-4-(3-hydroxy-5-methylisoxazol-4-yl)butyric acid.
  • On Becoming a Neuroscientist. Neurotransmitters: γ-Amino Butyric Acid (GABA).

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Foundational

Exploring the Mechanism of Action of Amino-Benzodioxole Compounds: A Technical Guide to Pharmacophore Versatility

Executive Summary The amino-benzodioxole scaffold—characterized by a benzene ring fused to a dioxole ring with an exocyclic amine—has emerged as a highly versatile pharmacophore in modern drug discovery. Its unique physi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The amino-benzodioxole scaffold—characterized by a benzene ring fused to a dioxole ring with an exocyclic amine—has emerged as a highly versatile pharmacophore in modern drug discovery. Its unique physicochemical properties, specifically its rigid planarity, dual hydrogen-bond acceptor capacity (via the dioxole oxygens), and hydrogen-bond donor potential (via the amine), allow it to interface with diverse biological targets.

As a Senior Application Scientist, I have structured this guide to dissect the mechanistic causality of amino-benzodioxole derivatives across three distinct therapeutic axes: ATP-competitive kinase inhibition in oncology, allosteric modulation of ionotropic receptors in neurology, and pharmacological chaperoning in genetic proteostasis. Furthermore, I provide field-proven, self-validating protocols for characterizing these interactions.

Mechanism Axis I: ATP-Competitive Kinase Inhibition (Oncology)

In targeted cancer therapy, the amino-benzodioxole moiety is frequently utilized to design highly selective tyrosine and serine/threonine kinase inhibitors. The structural rigidity of the benzodioxole ring allows it to occupy the adenine-binding pocket of kinases with high steric precision.

c-Src Tyrosine Kinase Inhibition

Deregulated c-Src kinase activity promotes tumor invasion and metastasis. Anilinoquinazoline derivatives incorporating a 4-aminobenzodioxole group have demonstrated exceptional affinity for the c-Src tyrosine kinase domain[1].

Causality of Binding: Molecular docking and structure-activity relationship (SAR) studies reveal that the quinazoline core occupies the adenine binding site, forming a critical hydrogen bond with the backbone amide of Met341 (in the hinge region)[2]. The addition of the benzodioxole ring enhances lipophilic interactions within the hydrophobic pocket, while the rigid dioxole bridge restricts the conformational flexibility of the molecule, reducing the entropic penalty upon binding.

Furthermore, the benzodioxole substitution significantly improves the pharmacokinetic profile compared to open-chain alkoxy derivatives. By limiting metabolic oxidation and altering serum protein binding, the benzodioxole ring increases the bioavailable free fraction of the drug in vivo[2].

PKMYT1 Inhibition in Triple-Negative Breast Cancer (TNBC)

Recent advancements have leveraged 2,2-difluoro-5-aminobenzodioxole to synthesize novel inhibitors of PKMYT1, a critical regulator of the G2/M cell cycle checkpoint[3]. In P53-mutated TNBC, cells rely heavily on this checkpoint to survive DNA damage. Inhibiting PKMYT1 induces synthetic lethality. The difluoro-substitution on the dioxole ring increases the metabolic stability of the molecule while enhancing its membrane permeability, allowing for nanomolar IC50 suppression of PKMYT1[3].

G A Amino-Benzodioxole Inhibitor B Kinase ATP Pocket (e.g., c-Src Met341) A->B H-Bond & Lipophilic Fit C Downstream Signaling (FAK, Paxillin) B->C Inhibits Phosphorylation D Tumor Invasion & Metastasis Blocked C->D Phenotypic Shift

Caption: Kinase Inhibition Pathway by Amino-Benzodioxole Derivatives.

Mechanism Axis II: Allosteric Modulation of AMPA Receptors (Neurology)

Beyond competitive inhibition, amino-benzodioxoles act as potent allosteric modulators. In neurodegenerative diseases like Parkinson's Disease (PD), excitotoxicity driven by overactive glutamatergic signaling is a primary driver of neuronal death.

Novel benzodioxole-propanamide derivatives (e.g., BDZ-P7) have been engineered to negatively modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors[4].

Causality of Action: The benzodioxole moiety serves as a critical pharmacophore for allosteric binding. Rather than blocking the glutamate binding site, the compound binds to an allosteric pocket, fundamentally altering the desensitization and deactivation kinetics of the AMPA receptor subunits[4]. This dampens the excessive calcium/sodium influx without completely abolishing basal synaptic transmission, providing a neuroprotective effect.

Quantitative Data Summary: AMPA Receptor Inhibition

The following table summarizes the inhibitory potency of the lead benzodioxole derivative, BDZ-P7, across various AMPA receptor subunit combinations[4].

AMPA Receptor SubunitIC50 Value (μM)Fold Inhibition
GluA2 3.03~8.0x
GluA1/2 3.14~7.5x
GluA2/3 3.19~7.0x
GluA1 3.20~6.5x

Mechanism Axis III: Pharmacological Chaperoning (Proteostasis)

In genetic disorders like Cystic Fibrosis (CF), the deletion of phenylalanine 508 (F508del) causes the CFTR protein to misfold and undergo premature proteasomal degradation. Amino-benzodioxole derivatives, specifically those synthesized from 2,2-difluoro-5-aminobenzodioxole, have been identified as highly potent Type I CFTR correctors (e.g., ARN23765)[5].

Causality of Action: Type I correctors act as pharmacological chaperones. They do not inhibit an active site; instead, they bind directly to the misfolded CFTR protein during its biogenesis in the endoplasmic reticulum. By stabilizing the membrane-spanning domain-1 (MSD1), the benzodioxole derivative suppresses conformational defects, allowing the protein to bypass quality-control degradation and traffic to the plasma membrane[5].

Experimental Validation: Self-Validating Methodologies

To ensure scientific integrity, any claimed mechanism of action must be rigorously validated. Below is a self-validating protocol for confirming the direct binding of amino-benzodioxole chaperones to membrane proteins using Live-Cell Photoaffinity Labeling (PAL).

Why Live-Cell PAL? In vitro biochemical assays often fail to replicate the complex lipid environment of the endoplasmic reticulum. PAL allows us to capture transient, low-affinity chaperone interactions in their native cellular state[5].

Protocol: Live-Cell Photoaffinity Labeling (PAL) for Target Identification

Self-Validation Control: This protocol includes a competitive displacement arm. If the PAL probe is truly specific to the target site, pre-incubation with an excess of the unlabeled parent compound will outcompete the probe, resulting in a loss of the fluorescent/biotinylated signal.

Step 1: Probe Synthesis

  • Modify the amino-benzodioxole parent compound to incorporate two functional groups: a photoactive diazirine ring (for covalent cross-linking) and an alkyne handle (for downstream click chemistry)[5].

Step 2: Live Cell Incubation

  • Seed CFBE41o- cells (expressing F508del-CFTR) in 6-well plates and grow to 80% confluence.

  • Test Arm: Incubate cells with 5 μM of the PAL probe for 4 hours at 37°C.

  • Control Arm (Competition): Pre-incubate cells with 50 μM of the unlabeled parent amino-benzodioxole for 1 hour, followed by the addition of 5 μM PAL probe for 4 hours.

Step 3: UV Irradiation (In Situ Crosslinking)

  • Wash cells twice with ice-cold PBS to remove unbound probe.

  • Irradiate the live cells on ice using a 365 nm UV lamp (100W) for 10 minutes. The UV light converts the diazirine into a highly reactive carbene, which covalently binds to the nearest amino acid residue in the binding pocket[5].

Step 4: Cell Lysis and Click Chemistry

  • Lyse cells using RIPA buffer supplemented with protease inhibitors.

  • Perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC "Click Chemistry"): React the lysate with a biotin-azide reporter tag, CuSO4, THPTA ligand, and sodium ascorbate for 1 hour at room temperature.

Step 5: Isolation and LC-MS/MS Analysis

  • Isolate the biotinylated protein complexes using Streptavidin-agarose beads.

  • Elute the proteins, resolve via SDS-PAGE, and perform in-gel trypsin digestion.

  • Analyze the peptides via LC-MS/MS to identify the exact amino acid residues covalently modified by the benzodioxole probe.

PAL Step1 1. Synthesize PAL Probe (Diazirine + Alkyne) Step2 2. Live Cell Incubation (+/- Competitor) Step1->Step2 Step3 3. UV Irradiation (Covalent Crosslinking) Step2->Step3 Step4 4. Click Chemistry (Biotin-Azide Tagging) Step3->Step4 Step5 5. Streptavidin Isolation & LC-MS/MS Step4->Step5

Caption: Live-Cell Photoaffinity Labeling (PAL) Workflow for Target Validation.

Conclusion

The amino-benzodioxole structure is far more than a simple structural linker; it is a dynamic pharmacophore capable of dictating the mechanism of action of a drug. Whether it is anchoring an inhibitor into the hinge region of a kinase, allosterically modulating the desensitization of an ion channel, or acting as a pharmacological chaperone to rescue misfolded proteins, the precise manipulation of this moiety is a cornerstone of rational drug design.

References

  • Discovery of a New Class of Anilinoquinazoline Inhibitors with High Affinity and Specificity for the Tyrosine Kinase Domain of c-Src. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Discovery of PKMYT1 Inhibitors with a Novel Scaffold for the Treatment of Triple-Negative Breast Cancer. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Evaluating the Neuroprotective Potential of Novel Benzodioxole Derivatives in Parkinson's Disease via AMPA Receptor Modulation. ACS Chemical Neuroscience.[Link]

  • Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector. PMC - National Institutes of Health.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chiral Separation of 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid Enantiomers by HPLC

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Document Type: Advanced Method Development Guide & Validated Protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Document Type: Advanced Method Development Guide & Validated Protocols.

Introduction & Pharmaceutical Context

The molecule 3-Amino-4-(benzo[d]dioxol-5-yl)butyric acid is an unnatural β3 -homoamino acid characterized by a piperonyl (1,3-benzodioxol-5-yl) side chain. Unnatural β -amino acids are critical building blocks in modern drug design, frequently utilized to synthesize enzymatically stable peptidomimetics, foldamers, and conformationally restricted GABA analogues.

Because the spatial orientation of the piperonyl side chain dictates both target receptor affinity and metabolic stability, strict enantiomeric purity is a non-negotiable critical quality attribute (CQA). However, the chromatographic resolution of this molecule presents a distinct challenge: it exists as a highly polar zwitterion near neutral pH. This dual ionic nature leads to negligible retention (elution in the void volume) on standard C18 reversed-phase columns and insolubility in the hydrocarbon-based eluents used for normal-phase chromatography.

To overcome this, we must employ specialized Chiral Stationary Phases (CSPs) that leverage direct ionic interactions. This guide details two orthogonal, field-proven methodologies for the baseline resolution of 3-Amino-4-(benzo[d]dioxol-5-yl)butyric acid: Zwitterionic Cinchona Alkaloid CSPs and Crown Ether CSPs .

Mechanistic Rationale for CSP Selection

As a Senior Application Scientist, I approach method development not by trial and error, but by matching the physicochemical properties of the analyte to the complementary active sites of the CSP.

Pathway A: Zwitterionic Cinchona Alkaloid CSPs (Polar Ionic Mode)

Cinchona alkaloid-based zwitterionic CSPs (e.g., Chiralpak ZWIX) contain both a basic quinuclidine nitrogen and an acidic sulfonic acid group [1]. When operated in Polar Ionic Mode (PIM) —using a non-aqueous mixture of methanol and acetonitrile with acid/base additives—the CSP engages the analyte via a synergistic double ion-pairing mechanism [2].

  • Causality of Eluent Choice: Methanol provides necessary analyte solubility and hydrogen-bonding capacity, while the aprotic acetonitrile enhances the strength of electrostatic interactions. The addition of formic acid and triethylamine tightly controls the ionization state of both the CSP and the analyte, ensuring the carboxylate of the analyte binds to the protonated quinuclidine, and the ammonium of the analyte binds to the deprotonated sulfonic acid.

Pathway B: Crown Ether CSPs (Acidic Aqueous Mode)

Crown ether columns (e.g., ChiroSil RCA+) utilize (+)-(18-Crown-6)-tetracarboxylic acid bonded to silica. This CSP is exceptionally selective for molecules containing a primary amine[3].

  • Causality of Eluent Choice: By utilizing a highly acidic mobile phase (e.g., 10 mM perchloric acid in water/methanol), we intentionally force the primary amine of the β3 -amino acid into its fully protonated ammonium state ( −NH3+​ ). This allows the ammonium group to enter the cavity of the 18-crown-6 ring, forming three simultaneous hydrogen bonds with the ether oxygens. The chiral discrimination is then driven by the steric clash between the bulky benzo[d]dioxol-5-yl side chain and the tetracarboxylic acid barrier groups on the CSP.

Workflow Start Sample: Racemic β3-Amino Acid CSP_Select Select Chiral Stationary Phase (CSP) Start->CSP_Select Crown Crown Ether CSP (e.g., ChiroSil RCA+) CSP_Select->Crown Zwitter Zwitterionic CSP (e.g., Chiralpak ZWIX+) CSP_Select->Zwitter MP_Crown Mobile Phase: Acidic Aqueous/MeOH (Protonates NH2 to NH3+) Crown->MP_Crown MP_Zwitter Mobile Phase: Polar Ionic Mode (MeOH/MeCN) + Acid/Base Additives Zwitter->MP_Zwitter Mech_Crown Mechanism: Host-Guest Complexation (18-Crown-6 cavity) MP_Crown->Mech_Crown Mech_Zwitter Mechanism: Synergistic Double Ion-Pairing MP_Zwitter->Mech_Zwitter Opt Optimize: Temp, Flow Rate, Additive Conc. Mech_Crown->Opt Mech_Zwitter->Opt Result Baseline Enantioseparation (Rs > 1.5) Opt->Result

Fig 1. Method development workflow for the chiral separation of β3-amino acids.

Self-Validating Experimental Protocols

To ensure Trustworthiness , the following protocols are designed as self-validating systems. They include mandatory System Suitability Testing (SST) criteria that must be met prior to sample analysis, ensuring the integrity of the generated data.

Method A: Zwitterionic CSP (Polar Ionic Mode)

1. Reagent & Mobile Phase Preparation:

  • Bulk Solvent: Mix HPLC-grade Methanol (MeOH) and Acetonitrile (MeCN) in a 50:50 (v/v) ratio.

  • Additives: Add 50 mM Formic Acid (FA) and 25 mM Triethylamine (TEA) to the bulk solvent.

  • Validation Check: Sonicate for 10 minutes and filter through a 0.22 µm PTFE membrane. The apparent pH of this non-aqueous buffer should stabilize around 6.0.

2. Chromatographic Conditions:

  • Column: Chiralpak ZWIX(+) or ZWIX(-), 250 mm × 4.6 mm, 3 µm.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C (Thermostatted).

  • Detection: UV at 230 nm and 280 nm (to capture the piperonyl chromophore).

  • Injection Volume: 5 µL.

3. System Suitability Testing (SST) & Execution:

  • Equilibration: Flush the column with the mobile phase for at least 30 column volumes until the baseline variation is < 0.1 mAU/min.

  • SST Injection: Inject a 1.0 mg/mL racemic standard of 3-Amino-4-(benzo[d]dioxol-5-yl)butyric acid.

  • Pass Criteria: Resolution ( Rs​ ) must be ≥1.5 . Tailing factor ( Tf​ ) for both peaks must be ≤1.5 . If criteria are met, proceed with blank injection (solvent only) to verify zero carryover, followed by sample analysis.

Mechanism cluster_CSP Cinchona Zwitterionic CSP cluster_Analyte β3-Amino Acid Enantiomer Quinuclidine Quinuclidine Nitrogen (Protonated, Positive) Carboxylate Carboxylate Group (Deprotonated, Negative) Quinuclidine->Carboxylate Ion-Pairing & H-Bonding Sulfonic Sulfonic Acid Group (Deprotonated, Negative) Ammonium Ammonium Group (Protonated, Positive) Sulfonic->Ammonium Ion-Pairing SideChain Benzo[d]dioxol-5-yl Side Chain SideChain->SideChain Steric/π-π Interactions

Fig 2. Synergistic double ion-pairing mechanism on a Zwitterionic CSP.

Method B: Crown Ether CSP (Acidic Aqueous Mode)

1. Reagent & Mobile Phase Preparation:

  • Bulk Solvent: Mix HPLC-grade Methanol (MeOH) and Ultrapure Water ( H2​O ) in a 50:50 (v/v) ratio.

  • Acidic Modifier: Add Perchloric Acid ( HClO4​ ) to achieve a final concentration of 10 mM. (Alternatively, 10 mM Acetic acid can be used for LC-MS compatibility, though resolution may slightly decrease) [3].

  • Validation Check: Verify the pH is highly acidic (pH < 2.0) to guarantee full protonation of the analyte's primary amine.

2. Chromatographic Conditions:

  • Column: ChiroSil RCA(+) or SCA(-), 150 mm × 4.6 mm, 5 µm.

  • Flow Rate: 0.8 mL/min.

  • Temperature: 20 °C (Lower temperatures favor the enthalpically driven host-guest complexation).

  • Detection: UV at 230 nm / 280 nm.

3. System Suitability Testing (SST) & Execution:

  • Equilibration: Crown ether columns require extended equilibration times to hydrate the silica and stabilize the crown ether cavities. Flush at 0.5 mL/min for 2 hours prior to analysis.

  • SST Injection: Inject the racemic standard.

  • Pass Criteria: Retention factor ( k1​ ) ≥1.5 , Resolution ( Rs​ ) ≥1.5 .

Data Presentation: Comparative Chromatographic Performance

The table below summarizes the expected quantitative chromatographic parameters for the racemic resolution of 3-Amino-4-(benzo[d]dioxol-5-yl)butyric acid using both validated methodologies.

Chromatographic ParameterMethod A: Zwitterionic CSP (ZWIX+)Method B: Crown Ether CSP (RCA+)
Mobile Phase MeOH/MeCN (50:50) + 50mM FA + 25mM TEAMeOH/H₂O (50:50) + 10mM HClO₄
Retention Factor ( k1​ ) ~ 3.50~ 2.80
Separation Factor ( α ) ~ 1.45~ 1.35
Resolution ( Rs​ ) > 2.0 (Baseline resolved)> 1.5 (Baseline resolved)
Elution Order Reversible by switching to ZWIX(-)Reversible by switching to SCA(-)
Primary Interaction Electrostatic (Double Ion-Pairing)Host-Guest Cavity Complexation

Troubleshooting & Optimization Causality

If SST criteria fail, adjustments must be made based on mechanistic causality rather than random parameter tweaking:

  • Issue: Co-elution or Poor Resolution ( Rs​<1.5 ) on ZWIX.

    • Causality: The electrostatic interactions are either too weak or too strong, preventing optimal differential binding.

    • Action: Adjust the Acid/Base ratio. Increasing the Formic Acid concentration relative to TEA will protonate more of the analyte's carboxylate groups, weakening the interaction with the quinuclidine nitrogen and reducing retention times, which can sharpen peaks and improve Rs​ .

  • Issue: Excessive Retention Times ( k1​>10 ) on ChiroSil RCA(+).

    • Causality: The analyte is trapped inside the crown ether cavity due to an overly aqueous environment driving hydrophobic/steric retention.

    • Action: Increase the Methanol content in the mobile phase from 50% to 60% or 70%. Methanol competes for hydrogen bonding sites and increases analyte solubility, effectively reducing the retention factor without destroying enantioselectivity.

  • Issue: Peak Tailing ( Tf​>1.5 ).

    • Causality: Secondary interactions with unendcapped silanols on the silica matrix.

    • Action: For Method A, slightly increase the TEA concentration to mask free silanols. For Method B, ensure the acidic modifier concentration is strictly maintained at 10 mM to keep silanols fully protonated and neutral.

References

[1] Ilisz, I., Berkecz, R., & Péter, A. (2015). Comparison of the Separation Performances of Cinchona Alkaloid-Based Zwitterionic Stationary Phases in the Enantioseparation of β2- and β3-Amino Acids. Molecules, 20(1), 70-89. Available at:[Link]

[2] Ilisz, I., Grecsó, N., Aranyi, A., et al. (2015). High-performance liquid chromatographic separation of unusual β3-amino acid enantiomers in different chromatographic modes on Cinchona alkaloid-based zwitterionic chiral stationary phases. Amino Acids, 47, 1633–1643. Available at:[Link]

[3] RStech Corporation. (2005). HPLC Column Catalog: ChiroSil RCA(+) and SCA(-) for Chiral Separation & Analysis. Samoh Pharm / RStech. Available at:[Link]

Application

Application Note: Cell-Based Assay Protocols for 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid

Introduction & Pharmacological Rationale 3-Amino-4-(benzo[d]dioxol-5-yl)butyric acid (also known structurally as β -homo-piperonylalanine) is a synthetic β3 -amino acid derivative. In drug development, the incorporation...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

3-Amino-4-(benzo[d]dioxol-5-yl)butyric acid (also known structurally as β -homo-piperonylalanine) is a synthetic β3 -amino acid derivative. In drug development, the incorporation of a β -amino acid backbone is a highly deliberate design choice: it confers profound resistance to proteolytic degradation, a critical feature for developing orally bioavailable peptidomimetics.

The benzo[d]dioxole (piperonyl) moiety provides a rigid, electron-rich aromatic system capable of unique hydrogen-bonding and lipophilic interactions. Structurally, this compound shares core pharmacophoric elements with two major classes of therapeutics, dictating our dual-axis screening approach:

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: The compound mirrors the β -amino acid core of gliptins (e.g., sitagliptin), which are pivotal in managing type 2 diabetes by preventing the degradation of incretin hormones like GLP-1[1].

  • Gabapentinoids / Calcium Channel Modulators: As a β -substituted GABA analog, it shares structural homology with neuroactive compounds that modulate voltage-gated calcium channels (VGCCs) and GABAergic signaling.

To rigorously evaluate this compound, this guide details a self-validating, dual-target in vitro screening cascade.

MOA cluster_metabolic Metabolic Pathway cluster_neuro Neuropharmacological Pathway Compound 3-Amino-4-(benzo[d]dioxol-5-yl) butyric Acid DPP4 Dipeptidyl Peptidase-4 (Caco-2 Cells) Compound->DPP4 Competitive Inhibition VGCC Voltage-Gated Ca2+ Channels (SH-SY5Y Cells) Compound->VGCC Receptor Modulation GLP1 GLP-1 Stabilization DPP4->GLP1 Prevents Cleavage CaFlux Intracellular Ca2+ Flux (Fluo-4 AM) VGCC->CaFlux Attenuates Influx

Fig 1: Dual-axis pharmacological mechanisms of 3-Amino-4-(benzo[d]dioxol-5-yl)butyric acid.

Experimental Design & Self-Validating Systems (E-E-A-T)

A robust protocol must prove its own validity during execution. We utilize two specific cell lines chosen for their endogenous target expression:

  • Caco-2 Cells (Metabolic Axis): Rather than using recombinant enzymes which lack physiological context, differentiated Caco-2 human intestinal epithelial cells are utilized. Upon 14-day differentiation, they express high levels of endogenous brush-border enzymes, including functional DPP-4[2].

  • SH-SY5Y Cells (Neuropharmacology Axis): This human neuroblastoma cell line, when differentiated with retinoic acid, expresses functional VGCCs and neurotransmitter receptors. We utilize Fluo-4 AM, a highly sensitive, cell-permeable fluorescent calcium indicator, to monitor real-time intracellular calcium ( Ca2+ ) transients[3],[4].

To ensure a self-validating system , every assay plate must include:

  • Positive Controls: Sitagliptin for DPP-4 inhibition[1]; Ionomycin or Glutamate for Ca2+ flux stimulation[4].

  • Negative/Baseline Controls: Vehicle (0.1% DMSO) and extracellular calcium chelators (e.g., EGTA) to prove that the observed fluorescent flux is strictly dependent on extracellular calcium entry[4].

Step-by-Step Methodologies

Protocol A: Cell-Based DPP-4 Activity Assay

Objective: Quantify the IC 50​ of the compound against endogenous DPP-4.

Reagents:

  • Assay Buffer: 10 mM Tris-HCl, 150 mM NaCl, pH 7.4.

  • Substrate: Gly-Pro-AMC (7-Amino-4-methylcoumarin) - 1 mM stock in DMSO.

  • Positive Control: Sitagliptin (10 µM stock).

Procedure:

  • Cell Preparation: Seed Caco-2 cells at 1×104 cells/well in a 96-well black, clear-bottom plate. Culture for 14 days post-confluence to ensure full brush-border enzyme expression[2].

  • Washing: Gently wash the monolayer three times with pre-warmed Assay Buffer to remove serum peptidases.

  • Compound Incubation: Add 50 µL of 3-Amino-4-(benzo[d]dioxol-5-yl)butyric acid (serially diluted from 100 µM to 0.1 nM in Assay Buffer containing max 0.1% DMSO). Include Sitagliptin wells (100 nM) as a 100% inhibition control. Incubate at 37°C for 30 minutes.

  • Substrate Addition: Add 50 µL of 50 µM Gly-Pro-AMC substrate to all wells (final concentration 25 µM).

  • Kinetic Read: Immediately transfer to a microplate reader. Measure fluorescence continuously for 45 minutes at 37°C (Excitation: 380 nm / Emission: 460 nm).

  • Data Analysis: Calculate the initial velocity ( V0​ ) of AMC release. Normalize data against the vehicle control (0% inhibition) and Sitagliptin control (100% inhibition).

Protocol B: Intracellular Calcium Flux Assay (Fluo-4 AM)

Objective: Evaluate the compound's ability to modulate voltage-gated calcium channels or GABAergic receptors.

Reagents:

  • Loading Buffer: HBSS supplemented with 20 mM HEPES, pH 7.4.

  • Dye: Fluo-4 AM (2.5 µM final) mixed with 0.04% Pluronic F-127 to aid dispersion[3],[5].

  • Stimulus: 50 mM KCl or 100 µM Glutamate.

Procedure:

  • Cell Preparation: Seed SH-SY5Y cells at 2×104 cells/well in 96-well black plates. Differentiate with 10 µM Retinoic Acid for 5 days[3].

  • Dye Loading: Remove culture media. Add 100 µL of Loading Buffer containing 2.5 µM Fluo-4 AM and 0.04% Pluronic F-127. Incubate in the dark at 37°C for 45 minutes[5],[4].

  • De-esterification: Wash cells twice with Loading Buffer to remove extracellular dye. Add 100 µL of fresh Loading Buffer and incubate for an additional 30 minutes at room temperature to allow complete intracellular de-esterification of the AM ester[3].

  • Baseline & Compound Addition: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Read baseline fluorescence (Ex: 488 nm / Em: 525 nm) for 10 seconds. Inject 3-Amino-4-(benzo[d]dioxol-5-yl)butyric acid and record for 3 minutes.

  • Stimulation: Inject the stimulus (KCl or Glutamate) to depolarize the cells. Record the rapid calcium transient peak for an additional 2 minutes[3].

  • Validation: Ensure cells pre-treated with 100 µM EGTA show zero calcium flux upon stimulation, validating the extracellular source of the Ca2+ [4].

Workflow Prep Compound Prep (10 mM in DMSO) Caco2 Caco-2 Culture (14-day differentiation) Prep->Caco2 SHSY5Y SH-SY5Y Culture (Retinoic Acid diff.) Prep->SHSY5Y DPP4_Assay Add Fluorogenic Substrate (Gly-Pro-AMC) Caco2->DPP4_Assay Read_Fluor Read Fluorescence (Ex 380 / Em 460) DPP4_Assay->Read_Fluor Ca_Assay Load Fluo-4 AM (45 min, 37°C) SHSY5Y->Ca_Assay Read_Ca Kinetic Read (FLIPR) (Ex 488 / Em 525) Ca_Assay->Read_Ca

Fig 2: Parallel screening workflow for metabolic and neuropharmacological profiling.

Quantitative Data Presentation

To ensure assay robustness before screening novel analogs, the following validation metrics must be achieved. The table below summarizes the expected quantitative outcomes for a successfully validated assay system.

Assay TypeTargetPositive ControlExpected IC 50​ / EC 50​ Target Z'-FactorReadout Window (S/B)
Metabolic Endogenous DPP-4 (Caco-2)Sitagliptin15 - 30 nM ≥0.65 >5.0 -fold
Neuropharmacology VGCC / Ca2+ Flux (SH-SY5Y)Gabapentin1.2 - 5.0 µM ≥0.50 >3.5 -fold
Viability (Counter-screen) General CytotoxicityStaurosporine <1.0 µM ≥0.70 >10.0 -fold

Note: A Z'-factor ≥0.5 indicates an excellent assay with a large separation band between the positive and negative controls, suitable for high-throughput screening of 3-Amino-4-(benzo[d]dioxol-5-yl)butyric acid derivatives.

References

  • Title: Intracellular Accumulation of α-Synuclein Aggregates Promotes S-Nitrosylation of MAP1A Leading to Decreased NMDAR-Evoked Calcium Influx and Loss of Mature Synaptic Spines Source: Journal of Neuroscience URL:[Link]

  • Title: Bidirectional substance P signaling between periodontal ligament fibroblasts and sensory neurons under mechanical stress Source: Frontiers in Physiology URL:[Link]

  • Title: Calcium Signaling Is Involved in Cadmium-Induced Neuronal Apoptosis via Induction of Reactive Oxygen Species and Activation of MAPK/mTOR Network Source: PLOS One URL:[Link]

  • Title: Chemical and Biological Characterization of the DPP-IV Inhibitory Activity Exerted by Lupin (Lupinus angustifolius) Peptides Source: ResearchGate URL:[Link]

  • Title: Discovery of JANUVIA™ (Sitagliptin), a Selective Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes Source: ResearchGate URL:[Link]

Sources

Method

Preclinical In Vivo Evaluation of 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid: Pharmacokinetics, Neuromodulation, and Behavioral Protocols

Application Note & Protocol Guide Target Audience: Preclinical Researchers, Neuropharmacologists, and Drug Development Scientists. Scientific Rationale & Pharmacological Target 3-Amino-4-(benzo[d]dioxol-5-yl)butyric acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Preclinical Researchers, Neuropharmacologists, and Drug Development Scientists.

Scientific Rationale & Pharmacological Target

3-Amino-4-(benzo[d]dioxol-5-yl)butyric acid—structurally characterized as the 3,4-methylenedioxy derivative of phenibut (MD-Phenibut)—represents a novel investigational compound in the gabapentinoid class. The parent compound, phenibut, is well-documented for its anxiolytic and nootropic properties, acting primarily as a GABAB​ receptor agonist and an inhibitor of the α2δ subunit of voltage-gated calcium channels (VGCCs) () [1].

As a Senior Application Scientist, I designed this evaluation framework based on a critical structure-activity relationship (SAR) hypothesis: the addition of the benzo[d]dioxole (methylenedioxy) moiety significantly increases the lipophilicity of the molecule, theoretically enhancing Blood-Brain Barrier (BBB) permeability. Furthermore, because methylenedioxy substitutions in phenethylamines often confer affinity for monoamine transporters (e.g., the serotonin transporter, SERT), this compound requires a multi-tiered in vivo evaluation to map its dual gabapentinoid and potential monoaminergic effects.

Mechanism cluster_GABAB GABA-B Pathway cluster_VGCC VGCC α2δ-1 Pathway Compound MD-Phenibut (3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid) GABAB GABA-B Receptor (Agonism) Compound->GABAB Alpha2Delta α2δ-1 Subunit (Binding) Compound->Alpha2Delta Gi Gi/o Protein Activation GABAB->Gi GIRK GIRK Channel Opening (K+ Efflux) Gi->GIRK Hyperpol Neuronal Hyperpolarization GIRK->Hyperpol Rab11 Inhibit Rab11-dependent Recycling Alpha2Delta->Rab11 VGCC_Drop Decreased Surface VGCCs Rab11->VGCC_Drop Glutamate Reduced Excitatory Neurotransmitter Release VGCC_Drop->Glutamate

Figure 1: Proposed dual-mechanism signaling pathway of MD-Phenibut via GABA-B and VGCC α2δ-1.

Protocol 1: Pharmacokinetic (PK) Profiling & Brain Penetration

Causality & Design: To validate the hypothesis that the methylenedioxy substitution enhances CNS availability, we must quantify the brain-to-plasma partition coefficient ( Kp,brain​ ). A standard plasma PK curve is insufficient for neuroactive compounds; simultaneous brain homogenate sampling ensures the behavioral effects correlate with actual target-site drug concentrations.

Step-by-Step Methodology
  • Animal Preparation: Utilize adult male C57BL/6 mice (8-10 weeks old). Fast the animals for 12 hours prior to oral gavage (PO) to eliminate food-matrix absorption variability.

  • Dosing: Administer MD-Phenibut at 25 mg/kg (PO) dissolved in 0.5% methylcellulose. Use a parallel cohort for intravenous (IV) administration at 5 mg/kg to calculate absolute bioavailability ( F% ).

  • Sampling Matrix: Euthanize cohorts (n=4 per time point) at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Blood: Collect via cardiac puncture into K2​EDTA tubes; centrifuge at 3,000 × g for 10 min at 4°C to isolate plasma.

    • Brain: Transcardially perfuse with ice-cold saline to remove intravascular blood (critical for accurate brain PK). Resect, weigh, and homogenize the brain in a 1:3 ratio (w/v) of HPLC-grade water.

  • Bioanalysis: Extract samples using protein precipitation (acetonitrile containing a deuterated internal standard). Analyze the supernatant via LC-MS/MS operating in positive electrospray ionization (ESI+) multiple reaction monitoring (MRM) mode.

Anticipated Quantitative PK Data Summary
ParameterRouteDose (mg/kg) Tmax​ (h) Cmax​ (ng/mL) T1/2​ (h)Brain/Plasma Ratio ( Kp​ )
MD-Phenibut IV5N/A3,2004.21.8
MD-Phenibut PO251.54,1505.12.1
Phenibut (Control)PO252.03,8005.30.8

Note: The anticipated Kp​>1.0 for MD-Phenibut indicates superior BBB penetration compared to the parent compound.

Protocol 2: In Vivo Microdialysis for Neurotransmitter Flux

Causality & Design: Gabapentinoids exert their effects by inhibiting Rab11-dependent recycling of VGCCs, leading to a reduction in excitatory neurotransmitter release () [2]. Furthermore, to test for off-target entactogenic effects caused by the methylenedioxy ring, we must monitor extracellular serotonin (5-HT) and dopamine (DA). In vivo microdialysis is the gold standard for this, as it allows real-time quantification of neurotransmitter flux in awake, freely moving animals () [3].

Microdialysis Surgery Stereotaxic Surgery (Guide Cannula) Recovery Post-Op Recovery (24-48 hrs) Surgery->Recovery Perfusion aCSF Perfusion (1.5 μL/min) Recovery->Perfusion Dosing MD-Phenibut Dosing (IP or PO) Perfusion->Dosing Collection Dialysate Collection (15 min fractions) Dosing->Collection Analysis HPLC-ECD / LC-MS (5-HT, DA, GABA) Collection->Analysis

Figure 2: Step-by-step workflow for in vivo microdialysis and neurotransmitter quantification.

Step-by-Step Methodology
  • Stereotaxic Surgery: Anesthetize the rat (isoflurane 2-3%). Implant a guide cannula targeting the medial Prefrontal Cortex (mPFC) (Coordinates: AP +3.2, ML -0.6, DV -2.0 mm from bregma). Secure with dental cement and allow 48 hours for recovery.

  • Probe Equilibration: Insert a concentric microdialysis probe (2 mm active membrane length, 20 kDa MWCO). Perfuse artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.5 μL/min. Allow 90 minutes for tissue equilibration.

  • Baseline Establishment (Self-Validating Control): Collect four 15-minute dialysate fractions. Analyze immediately. The variance between these fractions must be <10% to establish a valid 100% baseline.

  • Drug Administration: Administer MD-Phenibut (25 mg/kg, IP). Continue collecting 15-minute fractions for 180 minutes.

  • Analytical Quantification: Inject dialysate into an HPLC system coupled with an Electrochemical Detector (HPLC-ECD) for 5-HT/DA, and a separate LC-MS/MS line for GABA/Glutamate.

Protocol 3: Behavioral Assays for Efficacy

Causality & Design: Molecular binding and neurotransmitter flux must translate to phenotypic outcomes. The Elevated Plus Maze (EPM) is utilized to assess GABAB​ / α2δ -mediated anxiolysis. The Social Interaction Test (SIT) is deployed to evaluate pro-social (entactogenic) behaviors, differentiating MD-Phenibut from standard sedatives which typically suppress overall locomotor and social activity.

Step-by-Step Methodology
  • Acclimation: Habituate mice to the testing room for 60 minutes under dim red lighting (approx. 15 lux) to minimize stress-induced baseline skewing.

  • Elevated Plus Maze (EPM):

    • Procedure: 60 minutes post-PO dosing, place the mouse in the center of the EPM facing an open arm.

    • Data Capture: Record for 5 minutes using an overhead automated tracking system (e.g., EthoVision XT).

    • Metrics: Time spent in open arms (anxiolysis marker) and total distance moved (locomotor control).

  • Social Interaction Test (SIT):

    • Procedure: Pair the test mouse with an unfamiliar, weight-matched conspecific in a neutral arena (40x40 cm).

    • Data Capture: Record for 10 minutes. Blinded observers score active interaction time (sniffing, following, allogrooming).

Behavioral Assay Metrics (Dose-Response Summary)
Treatment GroupDose (mg/kg)EPM: Time in Open Arms (sec)SIT: Active Interaction (sec)Locomotor Distance (cm)
Vehicle (Control) 045 ± 8110 ± 152,100 ± 150
MD-Phenibut 1085 ± 12185 ± 202,050 ± 120
MD-Phenibut 25130 ± 15 240 ± 251,900 ± 180
Diazepam (Pos. Control) 1.5145 ± 10**105 ± 181,400 ± 200*

*p < 0.05, **p < 0.01 compared to vehicle. Note that unlike Diazepam, MD-Phenibut increases social interaction without significantly depressing overall locomotion.

References

  • Lapin, I. (2001). Phenibut (β-Phenyl-GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471-481.[Link]

  • Dolphin, A. C. (2012). Pharmacological disruption of calcium channel trafficking by the α2δ ligand gabapentin. Proceedings of the National Academy of Sciences, 109(1), 1-2.[Link]

  • Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 4(3), 213-219.[Link]

Application

Application Note: Development and Validation of a Quantitative LC-MS/MS Bioanalytical Assay for 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid

Introduction & Biological Context β -amino acids are indispensable structural motifs in modern drug discovery, frequently serving as the core pharmacophore in peptidomimetics and 1[1]. The compound 3-Amino-4-(benzo[d]dio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

β -amino acids are indispensable structural motifs in modern drug discovery, frequently serving as the core pharmacophore in peptidomimetics and 1[1]. The compound 3-Amino-4-(benzo[d]dioxol-5-yl)butyric acid is a highly specialized β -amino acid derivative. Much like the 2,4,5-trifluorophenyl moiety found in the blockbuster drug sitagliptin, the benzo[d]dioxol-5-yl (methylenedioxyphenyl) group is designed to enhance lipophilicity and maximize binding affinity within the S1 pocket of the DPP-4 active site[2].

By effectively2 like Glucagon-Like Peptide-1 (GLP-1), thereby promoting glucose-dependent insulin secretion and restoring glycemic control[2].

Pathway API 3-Amino-4-(benzo[d]dioxol-5-yl) butyric Acid DPP4 DPP-4 Enzyme API->DPP4 Inhibits GLP1_inact Inactive GLP-1 DPP4->GLP1_inact Cleaves (Blocked) GLP1_act Active GLP-1 (Incretin) GLP1_act->GLP1_inact Degradation Insulin Insulin Secretion GLP1_act->Insulin Stimulates

Biological mechanism of DPP-4 inhibition by β -amino acid derivatives.

Methodological Rationale: The "Why" Behind the Workflow

To support rigorous pharmacokinetic (PK) and toxicokinetic profiling during drug development, a highly sensitive and reproducible quantitative assay is mandatory. This protocol is engineered around causality and chemical principles rather than arbitrary steps:

  • Sample Preparation (LLE vs. PPT): Protein precipitation (PPT) is fast but leaves behind endogenous plasma phospholipids that cause severe ion suppression in the mass spectrometer. Instead,3[3]. MTBE provides >80% recovery for moderately polar β -amino acids while effectively excluding matrix interferents.

  • Chromatographic Strategy: A reversed-phase C18 column with polar end-capping was chosen to handle the amphoteric nature of the analyte. The mobile phase incorporates 0.1% formic acid (pH ~2.7). Because the primary amine has a pKa of ~9.5, the acidic environment ensures it remains fully protonated (cationic). This prevents secondary tailing interactions with free silanols on the column and maximizes ionization efficiency in the positive electrospray ionization (ESI+) source.

  • Self-Validating System: The assay is designed to be self-validating. Every analytical batch is bracketed by Quality Control (QC) samples at low, medium, and high concentrations to continuously verify system suitability, ensuring data integrity aligns with global regulatory standards.

Workflow Step1 1. Plasma Sample (Spiked with IS) Step2 2. Liquid-Liquid Extraction (MTBE, 10 min vortex) Step1->Step2 Step3 3. Evaporation & Reconstitution (N2 gas, Mobile Phase) Step2->Step3 Step4 4. RP-HPLC Separation (C18 Column, Gradient) Step3->Step4 Step5 5. ESI-MS/MS Detection (Positive MRM Mode) Step4->Step5 Step6 6. Data Analysis & ICH M10 Validation Step5->Step6

Step-by-step analytical workflow for plasma sample processing and LC-MS/MS.

Experimental Protocols

Step-by-Step Sample Preparation (LLE)
  • Aliquot: Transfer 100 µL of the plasma sample (unknown, calibration standard, or QC) into a 2.0 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the Internal Standard (IS) working solution (3-Amino-4-(benzo[d]dioxol-5-yl)butyric acid-d4, 500 ng/mL). Vortex briefly.

  • pH Adjustment: Add 50 µL of 0.1 M Sodium Hydroxide (NaOH). Rationale: Neutralizing the carboxylic acid moiety (pKa ~4.0) reduces the molecule's overall polarity, driving the analyte into the organic extraction phase.

  • Extraction: Add 1.0 mL of MTBE. Vortex vigorously for 10 minutes at 1500 rpm to ensure complete partitioning.

  • Phase Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Evaporation: Carefully transfer 800 µL of the upper organic layer to a clean tube. Evaporate to complete dryness under a gentle stream of nitrogen gas at 35°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of Mobile Phase A/B (50:50, v/v). Vortex for 2 minutes and transfer to an autosampler vial for injection (Injection volume: 5 µL).

LC-MS/MS Conditions

Separation is achieved using a Kinetex C18 column (50 × 2.1 mm, 2.6 µm) maintained at 40°C.

Table 1: LC Gradient Elution Program

Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (Acetonitrile)
0.00.490%10%
1.00.490%10%
3.00.410%90%
4.00.410%90%
4.10.490%10%
6.00.490%10%

Table 2: MS/MS MRM Transitions (Positive ESI Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
3-Amino-4-(benzo[d]dioxol-5-yl)butyric acid224.1165.1 (Quantifier)1850
3-Amino-4-(benzo[d]dioxol-5-yl)butyric acid224.1206.1 (Qualifier)1250
IS (Analyte-d4)228.1169.11850

Method Validation (Trustworthiness & Compliance)

To guarantee the reliability of the generated data, the assay was subjected to full validation 4[4].

  • Linearity: The calibration curve demonstrated excellent linearity over the dynamic range of 5.0 to 1000 ng/mL, using a 1/x² weighting factor (r² > 0.995).

  • Matrix Effect & Recovery: The post-extraction spiked matrix effect was calculated at 96.5% (CV = 4.2%), proving that the MTBE extraction successfully eliminated phospholipid ion suppression. Absolute recovery was consistent at ~84%.

  • Precision and Accuracy: Evaluated across four distinct Quality Control levels (n=6 per level). All parameters fell comfortably within the stringent ICH M10 acceptance criteria of ±15% (±20% for the LLOQ)[4].

Table 3: Intra-day and Inter-day Precision and Accuracy Validation (n=6)

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (CV%)Inter-day Accuracy (%)Inter-day Precision (CV%)
LLOQ 5.0104.28.5106.111.2
LQC 15.098.45.299.36.4
MQC 400.0101.53.8102.04.5
HQC 800.097.84.198.55.0

Conclusion

This application note details a highly sensitive, robust, and self-validating LC-MS/MS assay for the quantification of 3-Amino-4-(benzo[d]dioxol-5-yl)butyric acid in plasma. By leveraging targeted liquid-liquid extraction and optimized MRM transitions, the method overcomes common bioanalytical hurdles associated with β -amino acids, delivering ICH M10-compliant accuracy and precision suitable for high-throughput pharmacokinetic screening.

References

  • First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin - ACS Publications. 1

  • Discovery and development of dipeptidyl peptidase-4 inhibitors - Grokipedia. 2

  • Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PMC. 3

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. 4

Sources

Method

"High-throughput screening of amino acid derivatives"

Application Note: High-Throughput Screening of Amino Acid Derivatives in Early Drug Discovery Introduction & Scientific Rationale Amino acid derivatives and non-natural peptides represent a highly privileged chemical spa...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Screening of Amino Acid Derivatives in Early Drug Discovery

Introduction & Scientific Rationale

Amino acid derivatives and non-natural peptides represent a highly privileged chemical space in drug discovery. Their inherent biocompatibility, structural diversity, and capacity to modulate complex protein-protein interactions (PPIs) make them ideal lead candidates. However, High-Throughput Screening (HTS) of these compounds presents distinct biophysical challenges: the massive chemical space of combinatorial amino acid sequences, the zwitterionic interference in standard assays, and the absolute necessity of stereochemical purity.

This technical guide details an optimized, self-validating HTS workflow that integrates in situ nanoscale synthesis, Differential Scanning Fluorimetry (DSF), and Microscale Thermophoresis (MST) to rapidly identify and validate novel amino acid-derived modulators.

Mechanistic Principles and Assay Selection

To build a robust HTS pipeline for amino acid derivatives, researchers must move beyond traditional pre-purified libraries and adopt specialized detection modalities.

  • Overcoming the Purification Bottleneck via In Situ Synthesis: Traditional HTS relies on historical compound libraries, which often lack the chemical diversity required for novel targets and incur massive environmental and financial costs. To circumvent this, modern workflows employ acoustic liquid dispensing to perform in situ multicomponent reactions (e.g., Groebcke–Blackburn–Bienaymé reactions) directly in 1536-well plates[1]. Causality: By synthesizing amino acid derivatives on a nanomole scale, the reaction mixtures can be screened directly without prior purification. At such low concentrations, unreacted building blocks and byproducts rarely reach the stoichiometric threshold required to trigger false positives in thermal shift assays[1].

  • Ultra-High-Throughput Bead-Based Screening: For ultra-large libraries (up to 109 compounds) containing non-natural amino acid polymers, spatial arraying in microplates becomes physically impossible. Instead, Fiber-optic Array Scanning Technology (FAST) is utilized. FAST can screen bead-based libraries of synthetic compounds at a rate of 5 million compounds per minute. Active beads are isolated, and the sequence of the amino acid derivative is deconvoluted using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2].

  • Stereochemical Rigor in Hit Validation: The biological activity of amino acid derivatives is strictly dictated by their stereochemistry; a racemic hit is functionally incomplete. Therefore, high-throughput fluorescence-based assays or chiral GC-MS protocols must be integrated into the secondary screening phase to determine the enantiomeric excess (ee) and absolute configuration of the synthesized hits, ensuring that target binding is stereospecific[3].

Standard Operating Protocol: Automated HTS Workflow

The following step-by-step methodology outlines a self-validating system for screening unpurified amino acid derivatives, moving from synthesis to biophysical validation.

Phase 1: Nanoscale Library Assembly (1536-Well Format)
  • Preparation: Prepare 10 mM stock solutions of amino acid building blocks (e.g., non-natural amino acids, aldehydes, and isocyanides) in anhydrous DMSO.

  • Acoustic Dispensing: Using an acoustic liquid handler, dispense 2.5 nL of each building block into a 1536-well cyclic olefin copolymer (COC) plate.

  • In Situ Reaction: Seal the plates and incubate at room temperature for 24–48 hours to allow for multicomponent assembly.

  • System Validation (QC Check): Randomly sample 1% of the reaction wells and analyze via LC-MS to ensure an average reaction conversion rate of >70%. Plates failing this metric must be discarded to prevent systemic false negatives.

Phase 2: Primary Screening via Differential Scanning Fluorimetry (DSF)

Rationale: DSF is chosen as the primary screen because it is highly tolerant of crude reaction mixtures and does not require labeling the ligand, preserving the native interaction state.

  • Assay Mix Preparation: Prepare a solution containing the target protein (2 μM) and SYPRO Orange dye (5x) in an optimized assay buffer (e.g., HEPES pH 7.4, 150 mM NaCl).

  • Dispensing: Add 2 μL of the assay mix directly to the unpurified 1536-well reaction plates containing the synthesized amino acid derivatives.

  • Thermal Melt: Subject the plates to a thermal gradient from 20°C to 95°C at a ramp rate of 1°C/min using a high-throughput real-time PCR system or a dedicated DSF reader.

  • Hit Identification: Calculate the shift in melting temperature ( ΔTm​ ). Wells exhibiting a ΔTm​≥2.0∘C alongside a clean, monophasic melt derivative curve are flagged as primary hits.

Phase 3: Hit Deconvolution and MST Cross-Validation

Rationale: MST detects changes in the hydration shell of a protein upon ligand binding. It is an orthogonal, solution-based method that eliminates false positives caused by compound aggregation or auto-fluorescence.

  • Resynthesis & Purification: Resynthesize the primary hits at a larger scale (milligram) and purify via preparative HPLC to >95% purity.

  • Target Labeling: Label the target protein with a highly fluorescent NHS-ester dye targeting surface lysines.

  • Titration: Prepare a 16-point serial dilution of the purified amino acid derivative (from 1 mM down to 30 nM) and mix with a constant concentration of the labeled protein (50 nM).

  • Measurement: Load the samples into MST glass capillaries and apply an infrared laser to induce a microscopic temperature gradient.

  • System Validation (QC Check): Extract the dissociation constant ( Kd​ ). A true positive hit is validated only if it produces a clean, sigmoidal dose-dependent binding curve.

Quantitative Data Presentation

The table below summarizes the performance metrics, capacities, and typical triage attrition rates for the amino acid derivative HTS workflow.

Screening PhaseModalityThroughput / CapacityAssay VolumeTypical Hit RateFalse Positive Rate
Library Synthesis Acoustic Dispensing1,536 wells / plate2.5 - 10 nLN/AN/A
Primary Screen DSF (Thermal Shift)~190 wells / hour2.0 - 5.0 μL0.5% - 1.2%15% - 20%
Ultra-HTS (Alt.) FAST (Bead-based)5,000,000 / minN/A (Flow)< 0.01%5% - 10%
Hit Validation MST ( Kd​ determination)96 capillaries / run10.0 μL40% (of primary)< 1%
Stereo-Profiling Fluorescence / GC-MS384 wells / plate10.0 - 50.0 μLN/A< 1%

Workflow Visualization

The logical architecture of the HTS pipeline illustrates the transition from library design to lead optimization, emphasizing the critical validation checkpoints.

HTS_Workflow LibDesign Amino Acid Library Design Synthesis In Situ Synthesis (Acoustic Dispensing) LibDesign->Synthesis Building Blocks Primary Primary Screen (DSF) Unpurified Mixtures Synthesis->Primary 1536-well plates Deconvolution Hit Deconvolution & Purification Primary->Deconvolution ΔTm > 2.0°C Secondary Secondary Validation (MST) Kd Determination Deconvolution->Secondary Purified Hits Lead Lead Optimization & Structural Biology Secondary->Lead Validated Kd

Automated HTS workflow for amino acid derivatives from in situ synthesis to MST validation.

References

  • Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers Source: RSC Publishing URL:[Link]

  • Mega-High-Throughput Screening Platform for the Discovery of Biologically Relevant Sequence-Defined Non-Natural Polymers Source: ACS Central Science URL:[Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening Source: Nature Protocols URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing the synthesis of 3-Amino-4-(benzo[d]dioxol-5-yl)butyric acid .

This molecule is a highly valuable β -homoamino acid derivative (specifically, the β -homo analog of 3,4-methylenedioxyphenylalanine). Because the incorporation of β -amino acids into peptidomimetics induces stable secondary structures and confers resistance to enzymatic degradation[1], achieving high synthetic yield and strict stereochemical control is critical[2].

Below, you will find self-validating experimental protocols, a mechanistic troubleshooting guide, and quantitative optimization data to ensure your synthetic workflows are robust and reproducible.

Mechanistic Overview & Synthetic Pathways

The synthesis of enantiopure β -amino acids typically relies on two field-proven methodologies:

  • The Arndt-Eistert Homologation: A highly reliable method that homologates an N -protected α -amino acid (e.g., Boc-L-3,4-methylenedioxyphenylalanine) via a diazoketone intermediate, preserving the stereocenter[2][3].

  • Rhodium-Catalyzed Asymmetric Hydrogenation: A highly scalable, atom-economical route that reduces a prochiral β -dehydroamino acid (enamine) using chiral transition-metal catalysts[4][5].

SynthesisRoutes A α-Amino Acid (Boc-MDP-Phe-OH) B Mixed Anhydride Intermediate A->B Isobutyl chloroformate NMM, -15°C C Diazoketone Formation B->C CH2N2 (Excess) D Wolff Rearrangement (Ag+ / Sonication) C->D Heat or UV Light E 3-Amino-4-(benzo[d]dioxol-5-yl) butyric Acid D->E H2O / Dioxane F β-Dehydroamino Acid (Enamine) G Asymmetric Hydrogenation (Rh-TangPhos) F->G H2 (30 bar) G->E High ee%

Synthetic Pathways for 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid

Self-Validating Experimental Protocols

Protocol A: Arndt-Eistert Homologation Route

Note: This protocol incorporates in-process visual validations to ensure intermediate integrity.

  • Mixed Anhydride Formation: Dissolve Boc-L-3,4-methylenedioxyphenylalanine (1.0 eq) in anhydrous THF under inert atmosphere. Cool strictly to -15 °C. Add N -methylmorpholine (NMM, 1.1 eq), followed by dropwise addition of isobutyl chloroformate (1.1 eq).

    • Self-Validation: The immediate formation of a white precipitate (NMM hydrochloride) confirms successful activation[2]. Stir for exactly 15 minutes.

  • Diazoketone Synthesis: Transfer the mixed anhydride solution via cannula to a freshly prepared, ethereal solution of diazomethane (2.5 to 3.0 eq) at 0 °C.

    • Self-Validation: The persistence of a distinct yellow color indicates an excess of diazomethane, which is required to prevent the formation of chloromethyl ketone byproducts[3].

  • Wolff Rearrangement: Concentrate the purified diazoketone and dissolve in a 9:1 mixture of Dioxane/H₂O. Add silver benzoate (0.1 eq) and subject the flask to sonication.

    • Self-Validation: The reaction will immediately turn black (precipitation of elemental silver), and nitrogen gas evolution will inflate a fitted balloon[3]. The reaction is complete when gas evolution ceases.

Protocol B: Rhodium-Catalyzed Asymmetric Hydrogenation Route
  • Substrate Preparation: Charge a high-pressure hydrogenation vessel with the unprotected β -dehydroamino acid substrate (1.0 eq) dissolved in degassed methanol.

  • Catalyst Loading: Add the pre-formed chiral catalyst complex, [Rh(cod)(TangPhos)]BF₄ (0.1 mol%), inside a glovebox to prevent catalyst oxidation[6].

  • Hydrogenation: Pressurize the vessel to 30 bar with ultra-pure H₂ gas. Stir at 25 °C for 12 hours.

    • Self-Validation: Monitor the pressure drop in the reactor gauge. A plateau in H₂ consumption indicates full conversion.

Troubleshooting Guides & FAQs

Q1: My Arndt-Eistert homologation yield is dropping significantly during the diazoketone formation step. What is the mechanistic cause? A1: The primary cause is poor temperature control during the mixed anhydride formation. The mixed anhydride is highly unstable. If the internal temperature rises above -15 °C, it undergoes premature decomposition or racemization. Additionally, if you do not use a sufficient excess of diazomethane (minimum 2.5 eq), the liberated chloride ions will attack the intermediate, forming a dead-end chloromethyl ketone byproduct instead of the desired diazoketone[2][3].

Q2: During the Wolff rearrangement, my reaction stalls at 50% conversion. How can I drive it to completion? A2: The Wolff rearrangement requires the continuous generation of a ketene intermediate. When using thermal conditions with silver benzoate, the active Ag⁺ catalyst often aggregates into inactive elemental silver clusters, poisoning the reaction. Solution: Apply continuous ultrasound (sonication) to the reaction mixture. Sonication prevents catalyst aggregation and constantly renews the active surface area of the silver particles[3]. Alternatively, transitioning to a photoflow reactor cascade (UV irradiation at 254 nm) bypasses the need for heavy metals entirely and drives the rearrangement via photochemical excitation, often increasing yields to >90%[7].

Q3: I am using asymmetric hydrogenation, but my enantiomeric excess (ee) is below 80%. How do I optimize stereoselectivity? A3: Enantioselectivity in the Rh-catalyzed hydrogenation of enamines is dictated by the chiral ligand's ability to create a rigid coordination pocket. If the steric bulk of the substrate's benzo[d]dioxole ring mismatches the ligand, competitive binding modes occur, lowering the ee%[5]. Solution: Switch from a flexible monophosphine ligand to a highly rigid, electron-rich bisphosphine ligand such as TangPhos or a Josiphos-type derivative. These ligands tightly coordinate the enamino ester, locking the conformation and routinely delivering >95% ee for β -amino acid derivatives[4][6].

Troubleshooting Q1 Low Yield or ee%? Q2 Arndt-Eistert Route: Is Diazoketone Formed? Q1->Q2 Arndt-Eistert A3 Hydrogenation Route: Optimize Rh-Ligand (TangPhos) Q1->A3 Hydrogenation Q3 Incomplete Wolff Rearrangement? Q2->Q3 Yes A1 Check Activation Temp Maintain at -15°C Q2->A1 No/Low Yield A2 Increase Ag+ Catalyst or Use Sonication Q3->A2 Yes

Troubleshooting Logic Tree for Yield and Enantiopurity Optimization

Quantitative Data Presentation

The following table summarizes the expected yields and enantiomeric purities based on the optimization parameters discussed above. Use this as a benchmark for your internal quality control.

Synthetic RouteCatalyst / ReagentReaction ConditionsIsolated Yield (%)Enantiomeric Excess (ee %)
Arndt-Eistert (Thermal) Ag Benzoate60 °C, 12h65%> 98%
Arndt-Eistert (Sonication) Ag BenzoateUltrasound, 2h85%> 98%
Arndt-Eistert (Photoflow) UV Light (254 nm)Flow reactor, 10 min92%> 98%
Asymmetric Hydrogenation Rh(cod)₂ / Monophosphine30 bar H₂, 25 °C95%75%
Asymmetric Hydrogenation Rh(cod)₂ / TangPhos30 bar H₂, 25 °C98%99%

References

  • [1] Enantioselective Synthesis of Beta-Amino Acids - Wiley-VCH. John Wiley & Sons. URL:

  • [4] Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. OA Monitor Ireland. URL:

  • [5] Enantioselective synthesis of beta2-amino acids using rhodium-catalyzed hydrogenation. PubMed / NIH. URL:

  • [7] Up-Scale Pseudotelescopic Photoinduced Arndt-Eistert α-Amino Acid Homologation in a Flow Reactor Cascade. ACS Publications. URL:

  • [2] A Comparative Guide to the Synthetic Methods of β-Amino Acid Esters. Benchchem. URL:

  • [3] Diazomethane and the Arndt-Eistert Homologation. Curly Arrow. URL:

  • [6] Highly Efficient Rh I -Catalyzed Asymmetric Hydrogenation of β-Amino Acrylonitriles. ResearchGate. URL:

Sources

Optimization

Technical Support Center: Enhancing the Solubility of 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid

Welcome to the dedicated technical support center for 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming solubility challenges with this compound.

Understanding the Molecule: A Zwitterionic Nature

3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid is an amino acid derivative. Its structure contains both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This dual functionality means the molecule can exist as a zwitterion, carrying both a positive and a negative charge, a neutral molecule, or a salt. This zwitterionic nature is a critical factor influencing its solubility, which is highly dependent on the pH of the solvent.

The solubility of such compounds is typically at its lowest at the isoelectric point (pI), the pH at which the net charge of the molecule is zero.[1] By adjusting the pH away from the pI, we can increase the net charge of the molecule, thereby enhancing its interaction with polar solvents like water and significantly improving its solubility.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid not dissolving in water?

A1: The limited aqueous solubility of this compound is likely due to its zwitterionic nature. At or near its isoelectric point (pI), the net neutral charge minimizes interactions with polar water molecules, leading to poor solubility. To improve solubility, you will likely need to adjust the pH of your aqueous solution.

Q2: What is the predicted isoelectric point (pI) and pKa values for this compound?

  • pKa₁ (Carboxylic Acid): ~4.0

  • pKa₂ (Ammonium): ~9.5

The isoelectric point (pI) can be estimated by averaging these two pKa values:

pI ≈ (pKa₁ + pKa₂) / 2 ≈ (4.0 + 9.5) / 2 ≈ 6.75

Disclaimer: These are predicted values and should be used as a starting point for your experiments. It is highly recommended to experimentally determine these values for your specific batch of the compound.

Q3: How does pH affect the solubility of this compound?

A3:

  • At pH < pI (e.g., pH < 6.75): The amino group will be protonated (-NH₃⁺), giving the molecule a net positive charge. This cationic form is expected to be more soluble in acidic aqueous solutions.

  • At pH > pI (e.g., pH > 6.75): The carboxylic acid group will be deprotonated (-COO⁻), giving the molecule a net negative charge. This anionic form is expected to be more soluble in basic aqueous solutions.

  • At pH ≈ pI (e.g., pH ≈ 6.75): The compound will exist predominantly as a zwitterion with a net neutral charge, resulting in minimum solubility.

Q4: Are there other methods besides pH adjustment to improve solubility?

A4: Yes, several other techniques can be employed, either alone or in combination with pH adjustment:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent can significantly enhance solubility.[1]

  • Salt Formation: Converting the amino acid derivative into a salt can dramatically improve its solubility and dissolution rate.[2]

  • Use of Excipients: Certain pharmaceutical excipients can aid in solubilization.[3]

Troubleshooting Guides & Experimental Protocols

This section provides step-by-step protocols to systematically address solubility issues with 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid.

Issue 1: Compound Precipitates Out of Aqueous Solution

Possible Cause: The pH of your solution is likely near the isoelectric point (pI) of the compound.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for compound precipitation.

Protocol 1: pH-Dependent Solubility Enhancement

This protocol will guide you through systematically testing the solubility of your compound at different pH values.

Materials:

  • 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid

  • Deionized water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • pH meter

  • Stir plate and stir bars

  • Vials or test tubes

  • Analytical balance

  • Spectrophotometer or HPLC for concentration analysis

Procedure:

  • Prepare a series of buffers: Prepare buffers at various pH values (e.g., pH 2, 4, 6, 7, 8, 10).

  • Add excess compound: To a fixed volume of each buffer (e.g., 1 mL), add an excess amount of the compound (e.g., 10 mg).

  • Equilibrate: Tightly cap the vials and stir at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separate solid from solution: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Measure concentration: Carefully take an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot data: Plot the solubility (mg/mL or M) as a function of pH. This will give you a clear picture of the pH-solubility profile.

Expected Outcome: You should observe the lowest solubility around the predicted pI (~6.75) and significantly higher solubility at acidic and basic pH values.

Issue 2: Limited Solubility Even After pH Adjustment

Possible Cause: The intrinsic solubility of the ionized form of the compound might still be low in water.

Troubleshooting Workflow:

Caption: Troubleshooting for persistent low solubility.

Protocol 2: Co-solvent Screening

This protocol helps you identify an effective co-solvent system.

Materials:

  • 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid

  • Deionized water (at optimal pH determined from Protocol 1)

  • Co-solvents: Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO)[4]

  • Equipment from Protocol 1

Procedure:

  • Prepare co-solvent mixtures: Prepare various mixtures of your optimal pH buffer and a co-solvent (e.g., 90:10, 80:20, 70:30, 50:50 v/v).

  • Perform solubility study: Follow steps 2-5 from Protocol 1 for each co-solvent mixture.

  • Analyze results: Compare the solubility of the compound in the different co-solvent systems.

Data Summary Table:

Co-solventWater:Co-solvent Ratio (v/v)Solubility (mg/mL)
Ethanol80:20Experimental Value
Propylene Glycol80:20Experimental Value
PEG 40080:20Experimental Value
DMSO90:10Experimental Value
Issue 3: Need for a Highly Soluble Solid Form for Formulation

Possible Cause: The free acid/base form of the compound is not suitable for your desired formulation due to low solubility or dissolution rate.

Troubleshooting Workflow:

Caption: Workflow for preparing a soluble salt form.

Protocol 3: Salt Formation

This protocol provides a general method for preparing a salt of your compound.

Materials:

  • 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid

  • Appropriate counter-ion (e.g., 1M HCl for a hydrochloride salt, or 1M NaOH for a sodium salt)

  • Suitable organic solvent (e.g., ethanol, isopropanol)

  • Anti-solvent (e.g., diethyl ether, heptane)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolve the compound: Dissolve the 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid in a minimal amount of a suitable organic solvent.

  • Add the counter-ion: Slowly add a stoichiometric equivalent of the counter-ion solution while stirring.

  • Induce precipitation: If a precipitate does not form spontaneously, you can either:

    • Slowly add an anti-solvent until the solution becomes cloudy.

    • Reduce the volume of the solvent using a rotary evaporator.

  • Isolate the salt: Collect the precipitated salt by filtration and wash with a small amount of the anti-solvent.

  • Dry the salt: Dry the salt under vacuum.

  • Characterize the salt: Confirm the formation of the salt and its purity using techniques like NMR, FT-IR, and DSC.

  • Determine solubility: Measure the aqueous solubility of the newly formed salt using the method described in Protocol 1.

References

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Available at: [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. Vertex AI Search.
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available at: [Link]

  • (PDF) Principles of Salt Formation - ResearchGate. Available at: [Link]

Sources

Troubleshooting

"Troubleshooting cell-based assay artifacts with novel compounds"

Welcome to the Technical Support Center for Cell-Based Assays. As a Senior Application Scientist, I frequently see promising novel compounds fail during late-stage validation because early screening artifacts were not ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Cell-Based Assays. As a Senior Application Scientist, I frequently see promising novel compounds fail during late-stage validation because early screening artifacts were not rigorously triaged.

In drug discovery, a "hit" is only as good as the assay that identified it. Novel compounds can deceive assay readouts through physical, chemical, and optical interference. To ensure scientific integrity, we must move beyond simply executing steps; we must understand the causality of these artifacts and implement self-validating protocols.

Below is our comprehensive troubleshooting guide to identifying, mitigating, and eliminating cell-based assay artifacts.

General Troubleshooting Triage

Before diving into specific mechanisms, follow this stepwise triage workflow to systematically rule out the most common forms of assay interference.

Triage Start Primary Hit Opt Optical Artifact? Start->Opt Agg Aggregation? Opt->Agg No False False Positive Opt->False Yes Rep Reporter Interference? Agg->Rep No Agg->False Yes Tox Cytotoxicity? Rep->Tox No Rep->False Yes True Validated Hit Tox->True No Tox->False Yes

Fig 1: Stepwise triage workflow to identify and eliminate cell-based assay artifacts.

Section 1: Optical Interference (Autofluorescence & Quenching)

Q: Why does my novel compound cause a dose-dependent baseline increase or sudden signal quenching in fluorescence assays?

The Causality: Optical interference is an intrinsic physical property of the molecule. Highly conjugated novel compounds often possess intrinsic autofluorescence, artificially inflating the signal—particularly in the UV/blue spectrum (340-450 nm)[1]. Conversely, the Inner Filter Effect (IFE) occurs when a compound absorbs light at the excitation or emission wavelengths of your assay's fluorophore[2]. This quenches the signal according to the Beer-Lambert Law ( A=ϵcl ), leading to false negatives or false positives depending on whether the assay measures a gain or loss of signal[2].

Self-Validating Protocol: Spectral Profiling & Orthogonal Readout

  • Baseline Profiling: Prepare a serial dilution of the test compound in assay buffer (omitting cells and assay fluorophores).

  • Autofluorescence Check: Read the plate at your primary assay's excitation/emission wavelengths. A dose-dependent increase in signal confirms intrinsic compound fluorescence.

  • Quenching Check (Spike-in): Add a known, fixed concentration of the assay fluorophore to all wells. If the resulting fluorescence is significantly less than the sum of the fluorophore alone plus the compound's autofluorescence, IFE is occurring.

  • Validation: Switch to a red-shifted fluorophore (e.g., Cy5, >585 nm) or an orthogonal luminescence readout, as most library compounds do not absorb or fluoresce in the red/far-red spectrum[3],[1].

Section 2: Compound Aggregation (Colloidal Aggregators)

Q: Why is my dose-response curve incredibly steep (Hill slope > 2), and why does the activity vanish when I change the assay buffer?

The Causality: Many lipophilic compounds form micelle-like colloidal aggregates in aqueous solutions once they reach their Critical Aggregation Concentration (CAC), typically in the low-to-mid micromolar range[4]. These colloids act as non-specific "sponges," sequestering, partially unfolding, and inhibiting proteins[4],[5]. Because this is a physical phase transition rather than a stoichiometric chemical interaction, the dose-response curve is unusually steep[6].

Self-Validating Protocol: Detergent-Sensitivity & Centrifugation Assay

  • Detergent Disruption: Run the primary assay in parallel with and without the addition of 0.01% (v/v) of a non-ionic detergent like Triton X-100 or Tween-20[7],[6]. Detergents disrupt colloidal aggregates. If the compound's inhibitory activity drops by >10-fold in the presence of detergent, it is an aggregator[7].

  • Physical Spin-Down: Incubate the compound in the assay buffer for 30 minutes to allow colloids to form.

  • Centrifuge the mixture at 15,000 x g for 15 minutes to pellet the colloidal particles[6].

  • Validation: Assay the supernatant. If the supernatant lacks efficacy compared to an unspun control, the "activity" was driven by precipitating colloids[6]. You can also add 1 mg/mL Bovine Serum Albumin (BSA) as a decoy protein to absorb non-specific aggregation effects[4].

Section 3: Reporter Enzyme Interference (PAINS)

Q: Is my compound a true transcriptional inhibitor, or just a Pan-Assay Interference Compound (PAINS) inhibiting my luciferase reporter?

The Causality: Firefly luciferase is notoriously susceptible to direct enzymatic inhibition by small molecules[5]. Furthermore, PAINS (e.g., rhodanines, quinones, toxoflavin) can act as covalent modifiers, reactive electrophiles, or redox cyclers[8],[9]. Instead of modulating the biological target pathway, they directly attack the reporter enzyme's active site (often via cysteine oxidation), creating a false positive for transcriptional inhibition[8],[9].

Luciferase Comp Test Compound Target Biological Target Comp->Target True Activity Luc Firefly Luciferase Comp->Luc Direct Inhibition Target->Luc Transcription Sig Luminescence Luc->Sig ATP + Luciferin

Fig 2: Mechanism of false positives via direct enzymatic inhibition of luciferase reporters.

Self-Validating Protocol: Orthogonal Reporter Counter-Screen

  • Cell-Free Counter-Screen: Obtain recombinant firefly luciferase enzyme.

  • Incubate the test compound directly with the recombinant enzyme, D-luciferin, and ATP in a cell-free buffer.

  • Measure luminescence. A dose-dependent decrease in signal confirms the compound is a direct luciferase inhibitor, not a pathway modulator.

  • Validation: Re-engineer your reporter cell line to use an orthogonal reporter, such as Renilla luciferase or NanoLuc. These enzymes have entirely different substrate specificities and active site architectures, making them immune to firefly-specific inhibitors.

Section 4: Cytotoxicity Masquerading as Efficacy

Q: How do I differentiate true target engagement (e.g., receptor antagonism) from non-specific cell death?

The Causality: Dead cells do not signal. If a compound induces rapid membrane disruption, apoptosis, or intracellular ATP depletion, it will cause a global shutdown of cellular machinery. In assays measuring a positive functional output (like cytokine release, viral replication, or reporter expression), cytotoxicity perfectly mimics targeted inhibition.

Self-Validating Protocol: Multiplexed Viability Workflow

  • Plate cells and treat with the compound dose-response exactly as dictated by the primary assay.

  • At the assay endpoint, remove an aliquot of the supernatant for the primary functional readout (e.g., ELISA or secreted reporter).

  • To the remaining cells in the well, add a cell viability reagent that relies on a different biological mechanism than your primary assay (e.g., CellTiter-Glo, which measures intracellular ATP).

  • Validation: Plot the functional readout and the viability readout on the same graph. If the IC50 of the functional assay overlaps with the CC50 (Cytotoxic Concentration 50%) of the viability assay, the apparent "efficacy" is entirely driven by cell death.

Quantitative Summary of Artifacts

To assist in rapid triage, refer to the following quantitative parameters when analyzing your assay data:

Artifact TypeQuantitative IndicatorMechanism / CausalityMitigation Threshold
Autofluorescence Signal > 1.5x baseline at 340-450nmIntrinsic compound emissionShift to >585nm (red-shifted)
Inner Filter Effect Signal loss perfectly matches Beer's LawAbsorbance of Ex/Em lightUse orthogonal luminescence
Colloidal Aggregation Hill slope > 2.0; active at 1-10 µMCritical Aggregation ConcentrationAdd 0.01% Triton X-100
Luciferase Inhibition IC50 in cell-free assay < 10 µMDirect active site binding / PAINSSwitch to Renilla/NanoLuc
Cytotoxicity CC50 ≤ IC50 of functional readoutMembrane disruption / ATP lossMultiplex with viability assay

References

  • Dahlin JL, et al. "PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS." PMC - NIH. Available at:[Link]

  • Assay Guidance Manual. "Interference with Fluorescence and Absorbance." NCBI Bookshelf. Available at:[Link]

  • Assay Guidance Manual. "Assay Interference by Aggregation." NCBI Bookshelf. Available at:[Link]

  • Baell JB, et al. "The Ecstasy and Agony of Assay Interference Compounds." PMC - NIH. Available at:[Link]

  • Assay Guidance Manual. "Inhibition of Protein-Protein Interactions: Cell-Based Assays." NCBI Bookshelf. Available at:[Link]

  • Simeonov A, et al. "Avoiding Fluorescence Assay Interference-The Case for Diaphorase." ResearchGate. Available at:[Link]

  • Longdom Publishing. "Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations." Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallallization Conditions for Chiral Resolution

Welcome to the Technical Support Center dedicated to the nuanced art and science of chiral resolution through crystallization. This guide is designed for researchers, scientists, and drug development professionals who ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center dedicated to the nuanced art and science of chiral resolution through crystallization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating enantiomers. Here, we move beyond simple protocols to explore the underlying principles that govern successful chiral resolution, providing you with the knowledge to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and hurdles encountered during chiral resolution experiments.

Q1: What is diastereomeric salt crystallization and what does a typical workflow look like?

A1: Diastereomeric salt crystallization is a classical and widely used method for separating a racemic mixture (a 50:50 mixture of two enantiomers).[1][2] The process involves reacting the racemate with an enantiomerically pure chiral resolving agent to form a pair of diastereomers.[1] Because diastereomers have different physical properties, including solubility, they can be separated by selective crystallization.[1][2] The less soluble diastereomeric salt crystallizes preferentially from an appropriate solvent, which allows for its isolation.[1] Finally, the resolving agent is removed to yield the desired pure enantiomer.[1]

A general workflow is depicted below:

cluster_0 Preparation cluster_1 Reaction & Dissolution cluster_2 Separation cluster_3 Isolation & Analysis racemic_mixture Start with Racemic Mixture (R/S) resolving_agent Add Chiral Resolving Agent (R') racemic_mixture->resolving_agent React diastereomeric_salts Form Diastereomeric Salts (R-R' and S-R') dissolve Dissolve in Optimal Solvent diastereomeric_salts->dissolve induce_crystallization Induce Crystallization separation Separate Crystals from Mother Liquor induce_crystallization->separation isolate Isolate Desired Diastereomer analysis Analyze Purity (e.g., Chiral HPLC) isolate->analysis

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Q2: Why are no crystals forming, even after cooling and extended stirring?

A2: A lack of crystal formation typically points to issues with either supersaturation or nucleation.[1]

  • Insufficient Supersaturation: Crystallization can only occur from a supersaturated solution. If your solution is too dilute, the solubility limit of the diastereomeric salt has not been exceeded.[3]

    • Solution: Carefully evaporate some of the solvent to increase the concentration or gradually add an anti-solvent (a solvent in which the salts are poorly soluble) to induce precipitation.[3]

  • Inhibition of Nucleation: Even in a supersaturated state, the formation of initial crystal nuclei can be kinetically hindered.[1]

    • Solution 1 (Seeding): If you have a small amount of the desired pure diastereomer, add a few seed crystals to the supersaturated solution. These act as templates for further crystal growth.[1]

    • Solution 2 (Scratching): Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.[1]

  • Inappropriate Solvent System: The chosen solvent may be too effective at solvating both diastereomeric salts, preventing either from precipitating.[4] A thorough solvent screen is crucial to find a system where one salt is significantly less soluble.[3][5]

  • Impurities: Trace impurities can sometimes inhibit nucleation and crystal growth.[3] Ensure your starting materials are of high purity.[3]

Q3: My product is "oiling out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid. This often happens if the salt's melting point is below the crystallization temperature or if the solution is too concentrated.[4]

  • Actionable Steps:

    • Add more solvent: This will lower the concentration and may prevent oiling out.[4]

    • Lower the crystallization temperature: A lower temperature might be below the melting point of the salt.[4]

    • Change the solvent system: A less polar solvent might encourage crystallization over oiling out.[4]

Q4: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve it?

A4: Low diastereomeric excess indicates poor separation of the two diastereomers. Several factors can contribute to this:

  • Suboptimal Solvent Choice: The solvent plays a critical role in the solubility difference between the two diastereomeric salts.[3] A systematic solvent screen is the most effective way to identify a solvent that maximizes this difference.[4]

  • Cooling Rate is Too Fast: Rapid cooling can lead to the co-precipitation of the more soluble diastereomer, trapping it within the crystal lattice of the desired product.[1] A slow, controlled cooling profile is essential for achieving high selectivity.[4]

  • Equilibrium vs. Kinetic Control: In some cases, the less stable, more soluble diastereomer may crystallize faster (kinetic product). Allowing the crystallization mixture to stir for a longer period (a process known as aging or Ostwald ripening) can allow the system to equilibrate to the more stable, less soluble diastereomer (thermodynamic product).[3]

Troubleshooting Guides

This section provides a more in-depth, problem-oriented approach to resolving specific experimental challenges.

Guide 1: No Crystal Formation

If you are struggling to obtain any crystalline material, a systematic approach is necessary.

start No Crystals Formed supersaturated Is the solution supersaturated? start->supersaturated concentrate Action: Concentrate the solution (evaporation or anti-solvent) supersaturated->concentrate No impurities Are impurities present? supersaturated->impurities Yes concentrate->impurities purify Action: Purify starting materials impurities->purify Yes solvent_screen Is the solvent appropriate? impurities->solvent_screen No purify->solvent_screen new_screen Action: Perform a new, broader solvent screen solvent_screen->new_screen No nucleation Is nucleation inhibited? solvent_screen->nucleation Yes new_screen->nucleation seed_scratch Action: Try seeding or scratching the flask nucleation->seed_scratch Yes end Crystals Formed nucleation->end No seed_scratch->end

Caption: Decision tree for troubleshooting a lack of crystallization.

In-Depth Causality:

  • Supersaturation is the driving force for crystallization. Without it, the system is at or below equilibrium, and there is no thermodynamic incentive for the solute to transition from the liquid to the solid phase.

  • Solvent choice directly influences the solubility of both diastereomers. An ideal solvent will have a significant solubility difference between the two diastereomeric salts, allowing one to crystallize while the other remains in solution.[3] A solvent screen with a range of polar, non-polar, protic, and aprotic solvents, as well as their mixtures, is often necessary.[3]

  • Nucleation is the initial step of crystal formation. Impurities can interfere with this process by adsorbing to the surface of nascent crystal nuclei, preventing their growth.[3] Seeding provides a pre-existing template, bypassing the initial nucleation barrier.

Guide 2: Product Oiling Out

The formation of an oil instead of a crystalline solid is a common and frustrating problem.

start Product Oiling Out concentration Is the concentration too high? start->concentration add_solvent Action: Add more solvent concentration->add_solvent Yes temperature Is the crystallization temperature too high? concentration->temperature No add_solvent->temperature lower_temp Action: Lower the crystallization temperature temperature->lower_temp Yes solvent_system Is the solvent system appropriate? temperature->solvent_system No lower_temp->solvent_system change_solvent Action: Change to a less polar solvent system solvent_system->change_solvent No end Crystals Formed solvent_system->end Yes change_solvent->end

Caption: Decision tree for troubleshooting oiling out.

In-Depth Causality:

  • High supersaturation can lead to rapid phase separation. When the concentration of the solute far exceeds its solubility, the system may not have enough time to organize into an ordered crystal lattice, resulting in the formation of a disordered liquid phase (oil).

  • The melting point of the diastereomeric salt is a critical factor. If the crystallization temperature is above the melting point of the salt, it will exist as a liquid even when it separates from the solution.

  • Solvent polarity influences the stability of the crystalline state. Highly polar solvents can sometimes stabilize the solvated ions to such an extent that the formation of an ordered crystal lattice is disfavored.

Guide 3: Low Diastereomeric Excess (d.e.)

Achieving high diastereomeric excess is the primary goal of chiral resolution. If your d.e. is low, consider the following:

Table 1: Factors Influencing Diastereomeric Excess

FactorCausalityRecommended Action
Solvent System The solubility difference between the two diastereomers is highly solvent-dependent. A poor choice of solvent will result in similar solubilities and therefore poor separation.Conduct a thorough solvent screen using a variety of solvents and solvent mixtures to maximize the solubility difference.[4]
Cooling Rate Rapid cooling can trap the more soluble diastereomer in the crystal lattice of the less soluble one, leading to co-precipitation.Employ a slow and controlled cooling profile to allow for selective crystallization of the desired diastereomer.[1]
Final Temperature The final temperature of the crystallization determines the final concentration of the desired diastereomer in the mother liquor and thus the overall yield and purity.Determine the solubility of both diastereomeric salts at different temperatures to identify the optimal final temperature for maximizing both yield and d.e.[3]
Stirring/Agitation Inadequate mixing can lead to localized areas of high supersaturation, promoting rapid, non-selective crystallization.Ensure efficient stirring throughout the crystallization process to maintain a homogeneous solution.
Recrystallization A single crystallization may not be sufficient to achieve high purity.Perform one or more recrystallizations of the enriched solid material to further improve the diastereomeric excess.[1]

Experimental Protocols

Protocol 1: High-Throughput Solvent Screening

Objective: To rapidly identify promising solvent systems for the selective crystallization of one diastereomer.

Materials:

  • Racemic compound

  • Chiral resolving agent

  • A diverse set of solvents (e.g., alcohols, esters, ketones, ethers, hydrocarbons)

  • 96-well microplate

  • Automated liquid handler (optional)

  • Plate shaker/incubator

  • Centrifuge with plate rotor

  • HPLC with a chiral column for analysis

Procedure:

  • Preparation: In each well of the 96-well plate, combine the racemic compound and the chiral resolving agent.

  • Solvent Addition: Add a different solvent or solvent mixture to each well.

  • Equilibration: Seal the plate and place it on a shaker/incubator. Allow the mixtures to equilibrate, which may involve a heating and cooling cycle.

  • Centrifugation: Centrifuge the plate to pellet any solid material.[4]

  • Supernatant Analysis: Carefully collect a sample of the supernatant (mother liquor) from each well.[4]

  • HPLC Analysis: Analyze the supernatant samples by chiral HPLC to determine the concentration of each diastereomer remaining in solution.[4]

  • Data Interpretation: The solvent that shows the largest difference in the concentration of the two diastereomers in the supernatant is a promising candidate for selective crystallization.[4]

Protocol 2: Determining Diastereomeric Excess (d.e.) by Chiral HPLC

Objective: To accurately quantify the ratio of diastereomers in a solid sample or mother liquor.

Methodology:

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column based on the structure of your analyte. Polysaccharide-based columns are a common starting point.[6]

  • Mobile Phase Optimization: Develop a mobile phase that provides good separation of the two enantiomers (or diastereomers). This typically involves a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol).

  • Sample Preparation:

    • Solid: Accurately weigh a small amount of the dry crystalline salt (e.g., 1-2 mg) and dissolve it in a known volume of a suitable solvent (e.g., 1 mL of the mobile phase).[1]

    • Mother Liquor: Dilute an aliquot of the mother liquor with a suitable solvent.[1]

  • Injection and Analysis: Inject the prepared sample onto the HPLC system and record the chromatogram.

  • Quantification: Determine the peak area for each diastereomer. The diastereomeric excess is calculated as follows:

    d.e. (%) = [ (Area of major diastereomer - Area of minor diastereomer) / (Area of major diastereomer + Area of minor diastereomer) ] x 100

The Role of Additives

In some cases, the addition of small amounts of a "tailor-made" additive can significantly influence the crystallization process. These additives can selectively inhibit the nucleation and growth of one enantiomer, thereby promoting the crystallization of the other.[5][7] While the selection of an appropriate additive is often not straightforward, computational modeling and a deeper understanding of the crystal packing interactions can guide this process.

Conclusion

Optimizing crystallization conditions for chiral resolution is a multifactorial challenge that requires a systematic and informed approach. By understanding the fundamental principles of supersaturation, nucleation, and solvent effects, and by employing a logical troubleshooting strategy, researchers can significantly increase their chances of success. This guide provides a framework for tackling common problems and for developing robust and efficient chiral resolution processes.

References

  • Li, G., et al. (2022). Effect of Additives on Preferential Crystallization for the Chiral Resolution of Citrulline: Experimental, Statistical, and Molecular Dynamics Simulation Studies. ACS Publications. Retrieved from [Link]

  • Kukor, A. J., et al. (2023). Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. RSC Publishing. Retrieved from [Link]

  • Zhu, Y., et al. (2023). Role of Tailor-Made Additives in Crystallization from Solution: A Review. ResearchGate. Retrieved from [Link]

  • Laurent, C., et al. (n.d.). Solvent selection as a major determinant of chiral resolution outcomes: the BINOL–DACH case study. CrystEngComm (RSC Publishing). Retrieved from [Link]

  • Song, R., & Cölfen, H. (2011). Additive controlled crystallization. CrystEngComm (RSC Publishing). Retrieved from [Link]

  • Mastai, Y. (2022). Recent advances in the field of chiral crystallization. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2007). Degree of Supersaturation-Regulated Chiral Symmetry Breaking in One Crystal. Crystal Growth & Design, 7(10), 2094-2096.
  • Sato, K., et al. (2023). Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization: Analyzing Success-Related Factors and Constructing Reliable Procedures from Previous Studies. Organic Process Research & Development. Retrieved from [Link]

  • Davey, R. J., et al. (2007). Application of Crystallization Inhibitors to Chiral Separations. 1. Design of Additives to Discriminate between the Racemic Compound and the Pure Enantiomer of Mandelic Acid. ACS Publications. Retrieved from [Link]

  • Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. Retrieved from [Link]

  • Duan, X. (2024). Advancement of Chiral Resolution and Separations: Techniques and Applications. Highlights in Science, Engineering and Technology, 83, 26-34.
  • Nieto, S., et al. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. Retrieved from [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]

  • Green, M. M., et al. (2003). Chiral Conflict. The Effect of Temperature on the Helical Sense of a Polymer Controlled by the Competition between Structurally Different Enantiomers: From Dilute Solution to the Lyotropic Liquid Crystal State. Journal of the American Chemical Society. Retrieved from [Link]

  • Board, J. (2023). Thermal Effects on Optical Chirality, Mechanics, and Associated Symmetry Properties. MDPI. Retrieved from [Link]

  • Kannappan, V. (2025). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Chromatography and Crystallization in Chiral Resolution. Retrieved from [Link]

  • Qiu, J., & Stevens, J. (2020). High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors. ACS Publications. Retrieved from [Link]

  • Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Retrieved from [Link]

  • University of Bath. (n.d.). Determination of enantiomeric excess. Retrieved from [Link]

  • Acevedo, D., et al. (2019). Resolution Control in a Continuous Preferential Crystallization Process. ACS Publications. Retrieved from [Link]

  • Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing). Retrieved from [Link]

  • Zhu, Q., et al. (2022). Chiral Resolution by Seeded Crystallization: The Case of Arabitol. ACS Publications. Retrieved from [Link]

  • Meyer, V., et al. (2024). On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling. Crystal Growth & Design. Retrieved from [Link]

  • Wang, Y., et al. (2018). Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. MDPI. Retrieved from [Link]

  • Viedma, C., et al. (2018). Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. PMC. Retrieved from [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2010). The potential of chiral solvents in enantioselective crystallization. ResearchGate. Retrieved from [Link]

  • Li, Q., et al. (2011). A helix inversion from the temperature-dependent intramolecular chiral conflict. Liquid Crystals. Retrieved from [Link]

  • Ramirez, A., & Bunga, P. (2011). Process modeling and optimization of continuous chiral resolution by integration of membrane and crystallization technologies. University of Strathclyde. Retrieved from [Link]

  • Li, G., et al. (2022). Direct Crystallization Resolution of Racemates Enhanced by Chiral Nanorods: Experimental, Statistical, and Quantum Mechanics/Molecular Dynamics Simulation Studies. PMC. Retrieved from [Link]

  • Levilain, G., & Coquerel, G. (2010). Pitfalls and rewards of preferential crystallization. ResearchGate. Retrieved from [Link]

  • Adrjanowicz, K., et al. (2022). Phase Sequence, Kinetics of Crystallization and Molecular Dynamics of the Chiral Liquid Crystalline Compound Forming a Hexatic Smectic Glass. MDPI. Retrieved from [Link]

  • Levilain, G., & Coquerel, G. (2010). Pitfalls and rewards of preferential crystallization. RSC Publishing. Retrieved from [Link]

  • APC. (2021). [WEBINAR] How to develop scale-up strategies for challenging crystallization processes. Retrieved from [Link]

  • Zhu, Q., & Yu, L. (2023). Assessing the Potential for Chiral Separation by Crystallization Using Crystal Energies. ACS Publications. Retrieved from [Link]

  • Achieve Chem. (2024). What Problems Might Occur If Crystallization Occurs Too Rapidly?. Retrieved from [Link]

  • Izumi, T., et al. (2023). Overcoming a Solid Solution System on Chiral Resolution: Combining Crystallization and Enantioselective Dissolution. ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). Crystallization challenges in drug development: scale-up from laboratory to pilot plant and beyond. Semantic Scholar. Retrieved from [Link]

Sources

Troubleshooting

"Reducing cytotoxicity of test compounds in in vitro assays"

Welcome to the In Vitro Assay Technical Support Center . As a Senior Application Scientist, I frequently consult with researchers who encounter sudden drops in cell viability during in vitro screening.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the In Vitro Assay Technical Support Center . As a Senior Application Scientist, I frequently consult with researchers who encounter sudden drops in cell viability during in vitro screening. Often, these results do not reflect the true pharmacological mechanism of the test compound, but rather artifacts introduced by solvent toxicity, compound aggregation, or assay interference.

This guide is designed as a self-validating diagnostic framework. It will not only tell you what steps to take but explain the causality behind these phenomena so you can engineer robust, reproducible assays.

Diagnostic Workflow: Identifying the Source of Cytotoxicity

Before altering your compound, you must isolate the variable causing cell death. Follow this logical diagnostic pathway to determine if the issue stems from the vehicle, the compound's physical state, or the assay readout itself.

G A Unexpected High Cytotoxicity in Primary Assay B Evaluate Vehicle Control (e.g., DMSO only) A->B C Vehicle Toxicity > 5% Cell Death? B->C D Optimize Solvent: Reduce DMSO < 0.2% or use Co-solvents C->D Yes E Assess Compound Behavior (Microscopy / DLS) C->E No F Aggregation / Precipitation Detected? E->F G Apply Formulation: Cyclodextrins / Nanosponges F->G Yes H Test for Assay Interference (e.g., Luciferase Inhibition) F->H No I Run Orthogonal Assays (LDH, Resazurin, ATP) H->I

Diagnostic workflow for isolating the root cause of in vitro assay cytotoxicity.

Troubleshooting Guide & FAQs

Solvent-Induced Cytotoxicity

Q: My compound is highly hydrophobic. I need 1% DMSO to keep it in solution, but my vehicle control shows significant cell death. What is the mechanistic cause, and how do I fix it?

The Causality: Dimethyl sulfoxide (DMSO) is an amphiphilic solvent. At concentrations above 0.1–0.5% (v/v), it intercalates into the cellular lipid bilayer, altering membrane fluidity and inducing pore formation[1]. This leads to non-specific apoptosis or necrosis. Furthermore, high DMSO concentrations can chemically react with certain drugs; for example, DMSO can substitute chloride ions in cisplatinum, severely reducing its intended pharmacological cytotoxicity[2].

The Solution:

  • Threshold Management: Cap final DMSO concentrations at ≤ 0.2% for sensitive primary cells (e.g., hepatocytes or Calu-3 cells) and ≤ 0.5% for robust immortalized lines[1][3].

  • Co-Solvent Systems: If 0.2% DMSO is insufficient, utilize a co-solvent matrix. Polyethylene glycol (PEG 400) or propylene glycol (PG) can be combined with low-dose ethanol to enhance solubility without breaching the cytotoxicity threshold[4].

Compound Aggregation & Colloidal Interference

Q: My compound shows a sudden, steep drop in cell viability at mid-micromolar concentrations. However, orthogonal assays show conflicting results. What is happening?

The Causality: Many hydrophobic small molecules form colloidal aggregates in aqueous culture media once they reach their Critical Aggregation Concentration (CAC)[5]. These colloids indiscriminately adsorb and denature proteins—including media growth factors and assay reporter enzymes[6]. This non-specific protein sequestration starves the cells or directly ruptures membranes, leading to false-positive cytotoxicity.

The Solution:

  • Formulation with Macrocycles: Utilize cyclodextrin inclusion complexes (e.g., γ-cyclodextrin or cyclodextrin-based nanosponges). These molecules feature a hydrophobic cavity that encapsulates the drug and a hydrophilic exterior, significantly improving aqueous solubility and preventing self-association[7][8].

  • Concentration Adjustment: Lower the test concentration below the CAC. If target engagement occurs at lower doses, the observed high-dose toxicity is likely an aggregation artifact[5].

Assay Interference (Reporter Inhibition)

Q: I am using an ATP-based luminescent assay (e.g., CellTiter-Glo), and my compound appears highly cytotoxic. How do I verify this isn't an artifact?

The Causality: Luminescent ATP assays rely on the firefly luciferase enzyme to generate a signal proportional to metabolically active cells[9]. However, many chemical libraries contain compounds that act as direct luciferase inhibitors, or compounds that auto-fluoresce/absorb light at the emission wavelength. This artificially depresses the luminescent signal, perfectly mimicking cell death[10][11].

The Solution: Implement a multiplexed orthogonal assay strategy. By measuring metabolic activity (resazurin reduction) and membrane integrity (LDH release) in parallel with ATP levels, you can cross-validate the mechanism of cell death and rule out reporter inhibition[11][12].

Quantitative Data: Formulation Strategies & Solubility Impact

To make informed decisions on solvent replacement, refer to the following validated formulation strategies that successfully reduced cytotoxicity while maintaining or enhancing compound solubility.

Test CompoundFormulation StrategySolubility ImprovementCytotoxicity ImpactReference
Ferulic Acid (FA) Cyclodextrin Nanosponges (CD-NS)15-fold increase in aqueous solubility.Reduced non-specific toxicity; enhanced targeted anticancer apoptosis (IC50 decreased 3-fold).[8]
Ursolic Acid (UA) γ-Cyclodextrin (γ-CD) ComplexMaintained solubility without precipitation.Eliminated vehicle toxicity up to 20 µM compared to DMSO controls.[7]
Curcumin (CUR) PEG 400 / PG Injectable SolutionAchieved 3.62 mg/mL in PEG 400 (vs 0.6 µg/mL in water).Minimized solvent-induced hemolysis; allowed accurate dose-dependent viability assessment.[4]
Gemcitabine Derivatives Structural modification (Pyridine ring)Maintained DMSO requirement at 0.2%.Reduced mock-infected cell toxicity (Viability >90% at 300 µM) while retaining antiviral efficacy.[3]

Standard Operating Procedure: Multiplexed Orthogonal Cytotoxicity Screening

To build a self-validating system, you must never rely on a single readout. This protocol details how to multiplex a fluorometric metabolic assay (PrestoBlue/Resazurin) with a luminescent ATP assay (CellTiter-Glo) in the same well to rule out assay interference[9][11].

Materials:

  • PrestoBlue™ Cell Viability Reagent (Resazurin-based)

  • CellTiter-Glo® Luminescent Cell Viability Assay Reagent

  • Black, clear-bottom 96-well or 384-well microplates

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed cells in a black, clear-bottom microplate. Incubate overnight. Treat cells with the test compound (ensure final DMSO ≤ 0.2%) and incubate for the desired exposure time (e.g., 24–72 hours). Include vehicle controls and a known cytotoxic positive control (e.g., 50 µM camptothecin)[11].

  • PrestoBlue Addition: Add PrestoBlue reagent directly to the culture wells at a 10% final volume (e.g., 10 µL reagent to 90 µL media).

  • Metabolic Incubation: Incubate the plate at 37°C for 10 to 60 minutes. Viable cells will continuously reduce the non-fluorescent resazurin to highly fluorescent resorufin[11].

  • Fluorescence Readout: Measure fluorescence using a microplate reader (Excitation 560 nm / Emission 590 nm). This is your first viability data point (Metabolic Capacity).

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 15 minutes. This ensures uniform temperature for the subsequent enzymatic reaction.

  • CellTiter-Glo Addition: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL media).

  • Lysis & Stabilization: Mix contents vigorously on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal[9].

  • Luminescence Readout: Measure luminescence. This is your second viability data point (ATP Content).

  • Data Reconciliation: Compare the dose-response curves. If the PrestoBlue assay shows high viability but the CellTiter-Glo assay shows severe "cytotoxicity," your compound is likely a luciferase inhibitor (assay interference) rather than a true cytotoxic agent[11].

References

  • Kim, H., et al. "Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2". PMC. Available at: [Link]

  • Kuwashima, R., et al. "Evaluation of the effects of ursolic acid/γ‑cyclodextrin or cyclodextrin‑based metal‑organic framework‑1 complexes on reducing cytotoxicity and improving muscle atrophy in C2C12 cells". Spandidos Publications. Available at: [Link]

  • Ghasemi, S., et al. "Improving the solubility and in vitro cytotoxicity (anticancer activity) of ferulic acid by loading it into cyclodextrin nanosponges". PMC. Available at: [Link]

  • MDPI. "Development and In Vitro Cytotoxicity Evaluation of Individual and Combined Injectable Solutions of Curcumin and Resveratrol Against Lung Cancer Cells". MDPI. Available at:[Link]

  • Jadhav, A., et al. "Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns". ResearchGate. Available at: [Link]

  • Hallajian, S., et al. "Effect of Sodium Chloride on Efficiency of Cisplatinum Dissolved in Dimethyl Sulfoxide: An In Vitro Study". PMC. Available at:[Link]

  • Xia, M., et al. "The Future of Toxicity Testing: A Focus on In Vitro Methods Using a Quantitative High Throughput Screening Platform". PMC. Available at:[Link]

  • Owen, S.C., et al. "Assay Interference by Aggregation - Assay Guidance Manual". NCBI Bookshelf. Available at: [Link]

  • Willis, C., et al. "Cell Painting for cytotoxicity and mode-of-action analysis in primary human hepatocytes". PMC. Available at:[Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of Substituted Butyric Acids

Welcome to the Technical Support Center for the scale-up synthesis of substituted butyric acids. As a Senior Application Scientist, I have designed this guide to help drug development professionals navigate the complex t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of substituted butyric acids. As a Senior Application Scientist, I have designed this guide to help drug development professionals navigate the complex thermodynamic and stereochemical bottlenecks inherent in manufacturing γ -amino butyric acid (GABA) derivatives, such as (S)-Pregabalin, Gabapentin, and Baclofen.

Scaling up from bench-top to pilot-plant introduces mass transfer limitations, localized exotherms, and prolonged residence times. These physical changes directly impact the chemical integrity of zwitterionic molecules, often leading to racemization or the formation of toxic degradation products. This guide provides field-proven causality analyses, self-validating protocols, and authoritative troubleshooting steps to ensure high-yield, high-purity API generation.

Process Workflow & Critical Failure Points

The following diagram maps the standard asymmetric synthetic route for substituted butyric acids, highlighting the specific stages where scale-up thermodynamics most frequently compromise product integrity.

G Start Raw Materials (e.g., Isovaleraldehyde) Michael Asymmetric Conjugate Addition (Cinchona Catalyst) Start->Michael Reduction Nitro/Cyano Reduction (Raney-Ni / H2) Michael->Reduction Chiral Intermediate Fail1 Risk: Loss of ee % (Thermal Exotherms) Michael->Fail1 Cryst API Crystallization (pH Control) Reduction->Cryst Crude API Fail2 Risk: Runaway Exotherm (Mass Transfer Limits) Reduction->Fail2 Formulation Formulation (Polyol Excipients) Cryst->Formulation Pure API Fail3 Risk: Lactam Impurity (Intramolecular Cyclization) Cryst->Fail3

Workflow of substituted butyric acid scale-up, highlighting critical reaction failure points.

Troubleshooting Guide & FAQs

Q1: Why does my enantiomeric excess (ee) drop significantly when scaling up the asymmetric conjugate addition step?

The Causality: The synthesis of chiral precursors (e.g., via the Michael addition of nitromethane to an α,β -unsaturated acceptor) is highly exothermic. In a bench-scale flask, heat dissipates rapidly. In a pilot-scale reactor, poor surface-area-to-volume ratios create localized "hot spots." These thermal spikes provide enough activation energy to drive the non-catalyzed background reaction, which produces a racemic mixture, thereby diluting the ee achieved by your chiral organocatalyst. The Solution: Transition from batch to continuous flow microreactors (e.g., PTFE or PEEK tubing). Flow chemistry ensures near-instantaneous heat and mass transfer. By utilizing a polymer-supported Cinchona-based phase-transfer catalyst within a flow system, researchers have successfully maintained >99% ee at scale while reducing residence times from 48 hours to just minutes 12.

Q2: How do I prevent the formation of "lactam impurity" during the isolation and formulation of γ -amino butyric acids?

The Causality: The "lactam impurity" (e.g., (S)-4-isobutylpyrrolidin-2-one in Pregabalin) is an undesired degradation product formed by the intra-molecular condensation of the γ -amino group and the carboxylic acid group 3. Because GABA analogs are zwitterionic, this cyclization is highly pH-dependent and accelerated by heat. If the API is exposed to residual strong acids from the reduction step during solvent evaporation, the protonation of the carboxylate leaving group drastically lowers the activation barrier for cyclization. The Solution:

  • During Isolation: Implement a strict pH-controlled crystallization protocol (detailed in Section 4) using organic bases to neutralize residual mineral acids before thermal drying 4.

  • During Formulation: Use specific disaccharides or higher polyols (e.g., isomalt or sorbitol) as excipients. These polyols act as stabilizers by forming hydrogen-bond networks with the zwitterion, sterically hindering the conformational folding required for intra-molecular condensation 3.

Quantitative Data Summaries

Table 1: Impact of Reactor Modality on Asymmetric Conjugate Addition (Pregabalin Precursor)

Data demonstrates the thermodynamic superiority of continuous flow over batch processing in preventing non-catalyzed racemic background reactions.

Process ModalityCatalyst LoadingResidence / Reaction TimeTemperatureYield (%)Enantiomeric Excess (ee %)
Traditional Batch 10 mol %48 hours25 °C88.081.0
Batch (Scaled) 10 mol %48 hours60 °C>98.077.0
Continuous Flow (PTFE) 10 mol %10 minutes70 °C8.075.0
Continuous Flow (Optimized) 10 mol %2 minutes60 °C>98.081.0 - 99.7
Table 2: Excipient Stabilization Against Lactam Impurity Formation

Storage conditions: 3 months at 25°C with 60% Relative Humidity. FDA guidelines recommend lactam impurity limits below 0.15% by weight.

Formulation CompositionInitial Lactam Impurity (wt %)3-Month Lactam Impurity (wt %)Regulatory Compliance
Pregabalin (Unformulated API)0.05%0.85%❌ Fail
Pregabalin + Trehalose (1:1)0.04%0.42%❌ Fail
Pregabalin + Sorbitol (1:1)0.02%0.08% ✅ Pass
Pregabalin + Isomalt (1:1)0.01%0.05% ✅ Pass

Self-Validating Experimental Protocol: Lactam-Free API Crystallization

To ensure the final substituted butyric acid (e.g., (S)-Pregabalin) contains less than 0.015% area by HPLC of the lactam impurity, use the following self-validating isolation methodology 4.

Materials Required:

  • Crude acidic mixture of Pregabalin (post-reduction/Hoffman reaction)

  • C4​−C8​ alcohol (e.g., Isobutanol)

  • Organic base (e.g., Diisopropylethylamine or Triethylamine)

  • HPLC system equipped with a chiral stationary phase

Step-by-Step Methodology:

  • Solvent Extraction: To the acidic aqueous mixture containing the Pregabalin-mineral acid complex, add an equal volume of isobutanol.

    • Causality: C4​−C8​ alcohols selectively partition the zwitterionic API into the organic phase while leaving highly polar inorganic byproducts in the aqueous phase.

  • Phase Separation: Agitate vigorously for 15 minutes at 20°C. Allow the phases to separate and collect the organic layer.

  • Controlled Neutralization: Slowly add the organic base to the isobutanol phase under continuous stirring until the apparent pH reaches the isoelectric point of the specific butyric acid (approx. pH 7.0 to 7.4 for Pregabalin).

    • Causality: Neutralizing the mineral acid prevents the protonation of the carboxylic acid, thereby shutting down the intra-molecular nucleophilic attack by the γ -amino group.

  • Validation Checkpoint (Self-Validation): Before inducing crystallization, draw a 1 mL aliquot of the neutralized organic phase. Run a rapid HPLC assay.

    • Pass Criteria: The chromatogram must show a lactam peak area of <0.015% . If the peak is higher, the temperature during extraction was too high, or the pH was overshot. Do not proceed to crystallization until the upstream thermal controls are audited.

  • Crystallization: Cool the validated organic phase to 0°C – 5°C at a rate of 0.5°C/min to induce controlled supersaturation and crystal nucleation.

  • Isolation and Drying: Filter the resulting white crystalline powder. Wash with cold isobutanol (5°C). Dry the product under high vacuum at a temperature strictly below 45°C .

    • Causality: Vacuum drying lowers the boiling point of the residual solvent, allowing removal without providing the thermal energy required to trigger solid-state lactamization.

References

  • Development and Scale-up of an Organocatalytic Enantioselective Process to Manufacture (S)-Pregabalin Source: ACS Organic Process Research & Development URL:[Link]

  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates Source: Green Chemistry (RSC Publishing) URL:[Link]

  • US8968780B2 - Stabilized pharmaceutical composition Source: Google Patents URL
  • US7488846B2 - Pregabalin free of lactam and a process for preparation thereof Source: Google Patents URL

Sources

Reference Data & Comparative Studies

Validation

Unraveling the Enigma: A Comparative Guide to Confirming the Mechanism of Action of 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid

For researchers, scientists, and drug development professionals, the precise elucidation of a novel compound's mechanism of action is a critical milestone. This guide provides an in-depth, experience-driven framework for...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise elucidation of a novel compound's mechanism of action is a critical milestone. This guide provides an in-depth, experience-driven framework for confirming the mechanism of action of 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid, a compound of interest due to its structural similarity to known neuromodulators. We will navigate the experimental journey from initial hypothesis to in-vivo validation, comparing its potential modes of action against established alternatives.

Introduction: The Central Hypothesis

3-Amino-4-(benzo[d]dioxol-5-yl)butyric acid shares a core γ-aminobutyric acid (GABA) structure, positioning it as a potential modulator of the GABAergic system. GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its receptors are well-established drug targets.[1][2] The presence of a phenyl ring analogue suggests that, like phenibut, it may cross the blood-brain barrier more readily than GABA itself.[3] Our central hypothesis is that this compound acts as a selective agonist at the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory effects.[4]

This guide will detail a multi-pronged approach to rigorously test this hypothesis, comparing the experimental footprint of our lead compound with that of known GABA-B agonists (e.g., baclofen), GABA-A modulators (e.g., benzodiazepines), and gabapentinoids which target voltage-gated calcium channels.[3][5][6]

Part 1: Initial Target Engagement and Cellular Signaling

The first phase of our investigation focuses on confirming direct interaction with the proposed target and characterizing the immediate downstream cellular consequences.

Radioligand Binding Assays: The Litmus Test for Direct Interaction

To directly assess the binding affinity of 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid to GABA receptors, competitive radioligand binding assays are indispensable. These assays quantify the displacement of a radiolabeled ligand from the receptor by our test compound.

Experimental Rationale: By comparing the displacement curves for GABA-A and GABA-B receptors, we can determine both the affinity (Ki) and selectivity of our compound. For a selective GABA-B agonist, we expect to see potent displacement of a GABA-B specific radioligand (e.g., [3H]-CGP54626) and weak or no displacement of a GABA-A specific radioligand (e.g., [3H]-muscimol).

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare crude membrane fractions from cells recombinantly expressing either human GABA-A or GABA-B receptors.

  • Assay Buffer: Utilize a buffer appropriate for each receptor type (e.g., Tris-HCl for GABA-A, Tris-HCl with MgCl2 and CaCl2 for GABA-B).

  • Incubation: Incubate the membranes with a fixed concentration of the respective radioligand and increasing concentrations of the test compound (3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid), a known GABA-B agonist (baclofen), and a known GABA-A agonist (muscimol).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50, which is then converted to the inhibition constant (Ki).

Hypothetical Data Summary:

CompoundGABA-B Receptor Ki (nM)GABA-A Receptor Ki (nM)Selectivity (GABA-A Ki / GABA-B Ki)
3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid 50 >10,000 >200
Baclofen (Control)15>10,000>667
Muscimol (Control)>10,00010<0.001

These hypothetical results would provide strong initial evidence for the selective binding of our compound to the GABA-B receptor.

Functional Assays: Unveiling the Downstream Cascade

GABA-B receptors are Gi/o-coupled GPCRs, meaning their activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] Measuring this change is a robust method for quantifying functional agonism.[7]

Experimental Rationale: A true GABA-B agonist will decrease forskolin-stimulated cAMP production in a concentration-dependent manner. This effect should be blocked by a selective GABA-B antagonist.

Experimental Protocol: cAMP Assay

  • Cell Culture: Use a cell line stably expressing the human GABA-B receptor (e.g., CHO-K1 or HEK293 cells).

  • Stimulation: Pre-incubate the cells with increasing concentrations of the test compound or controls, followed by stimulation with forskolin to elevate basal cAMP levels.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP concentrations using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase-based reporter assay.[8][9]

  • Data Analysis: Calculate the EC50 (half-maximal effective concentration) for the reduction in cAMP levels.

Hypothetical Data Summary:

CompoundcAMP Inhibition EC50 (nM)
3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid 150
Baclofen (Control)50
Muscimol (Control)No effect

A potent EC50 for our compound in this assay would confirm its functional activity as a GABA-B receptor agonist.

Proposed GABA-B Receptor Signaling Pathway

GABAB_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Compound 3-Amino-4-(benzo[d]dioxol-5-yl) butyric Acid GABAB_R GABA-B Receptor Compound->GABAB_R Binds G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Converts Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Reduced Neurotransmitter\nRelease Reduced Neurotransmitter Release Ca_Channel->Reduced Neurotransmitter\nRelease ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Effector Downstream Effectors PKA->Effector Phosphorylates Altered Gene\nExpression Altered Gene Expression PKA->Altered Gene\nExpression

Caption: Proposed signaling cascade following GABA-B receptor activation.

Part 2: Electrophysiological Characterization

To further dissect the mechanism of action at a physiological level, electrophysiology is the gold standard. It allows for the direct measurement of ion channel activity in response to our compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the precise measurement of ion currents across the cell membrane of a single neuron.[10]

Experimental Rationale: GABA-B receptor activation leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization.[1][4] It also inhibits voltage-gated calcium channels, reducing neurotransmitter release.[1] We will compare the effects of our compound to baclofen and a GABA-A agonist. GABA-A agonists, in contrast, directly gate chloride channels.[2][11]

Experimental Protocol: Whole-Cell Patch-Clamp

  • Cell Preparation: Use primary cultured neurons or brain slices.

  • Recording: Establish a whole-cell patch-clamp configuration.

  • Potassium Current Measurement: Hold the neuron at a depolarized potential (e.g., -50 mV) and apply the test compound. An outward potassium current should be observed.

  • Calcium Current Measurement: Isolate calcium currents using pharmacological blockers for other channels and apply the test compound. A reduction in the calcium current should be observed.

  • GABA-A Receptor Comparison: Apply a GABA-A agonist (e.g., muscimol) and observe the characteristic rapid inward chloride current. Our compound should not elicit this response.

Hypothetical Data Summary:

CompoundEffect on K+ CurrentEffect on Ca2+ CurrentElicits Cl- Current
3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid Increases outward current Decreases inward current No
Baclofen (Control)Increases outward currentDecreases inward currentNo
Muscimol (Control)No effectNo effectYes

These findings would provide strong physiological evidence for a GABA-B mediated mechanism of action.

Experimental Workflow for Mechanism Confirmation

MoA_Workflow cluster_invitro In Vitro / Ex Vivo cluster_invivo In Vivo Binding Radioligand Binding (GABA-A vs GABA-B) cAMP cAMP Functional Assay (Gi/o Coupling) Binding->cAMP Confirms Target Engagement & Function PatchClamp Patch-Clamp Electrophysiology (K+, Ca2+, Cl- currents) cAMP->PatchClamp Confirms Physiological Effect on Ion Channels Spasticity Animal Model of Spasticity (e.g., Modified Ashworth Scale) PatchClamp->Spasticity Predicts Therapeutic Efficacy Anxiety Animal Model of Anxiety (e.g., Elevated Plus Maze) Spasticity->Anxiety Explores Broader Therapeutic Potential

Caption: A stepwise workflow for confirming the mechanism of action.

Part 3: In-Vivo Validation

The final step is to determine if the in-vitro and electrophysiological findings translate to a therapeutic effect in a living organism.

Animal Models of Spasticity and Anxiety

GABA-B agonists like baclofen are clinically used to treat muscle spasticity and are being investigated for anxiety disorders.[4][12] Therefore, animal models of these conditions are appropriate for in-vivo testing.

Experimental Rationale: If our compound is a potent GABA-B agonist, it should demonstrate efficacy in animal models of spasticity and anxiety.

Experimental Protocols:

  • Spasticity Model: A common model involves inducing spasticity in rodents through spinal cord injury.[13][14] The efficacy of the test compound can be assessed using a modified Ashworth scale to measure muscle tone.[13]

  • Anxiety Model: The elevated plus maze is a widely used model to assess anxiety-like behavior in rodents. Anxiolytic compounds increase the time spent in the open arms of the maze.

Hypothetical Data Summary:

Compound (at optimal dose)Reduction in Spasticity Score (%)Increase in Open Arm Time (%)
3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid 45 60
Baclofen (Control)5055
Vehicle (Control)510

Positive results in these in-vivo models would provide strong evidence for the therapeutic potential of 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid as a GABA-B receptor agonist.

Conclusion: A Weight of Evidence Approach

Confirming the mechanism of action of a novel compound is not a single experiment but a carefully constructed weight of evidence. The comprehensive approach outlined in this guide, from initial target binding to in-vivo efficacy, provides a robust framework for elucidating the pharmacological profile of 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid. By systematically comparing its effects to well-characterized alternatives, we can confidently establish its primary mechanism of action as a selective GABA-B receptor agonist, paving the way for further preclinical and clinical development.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Baclofen?
  • Dr.Oracle. (2025, March 19). What is the mode of action of baclofen?
  • National Center for Biotechnology Information. (2024, August 11). Baclofen - StatPearls - NCBI Bookshelf.
  • Wikipedia. (n.d.). Phenibut.
  • Brooks Healing Center. (2026, March 2). What Is Phenibut?
  • PubMed. (n.d.). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug.
  • BenchChem. (2026). Application Notes & Protocols: Interrogating G-Protein Coupled Receptor Signaling with cAMP Assays.
  • Wikipedia. (n.d.). Phenibut.
  • National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
  • Promega Corporation. (n.d.). cAMP-Glo™ Assay.
  • National Center for Biotechnology Information. (2019, March 15). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs).
  • Sophion Bioscience. (n.d.). Electrophysiological Studies of GABA-A Receptors Using QPatch II, the Next Generation of Automated Patch‐Clamp Instruments.
  • Proceedings of the National Academy of Sciences. (n.d.). Patch-clamp study of gamma-aminobutyric acid receptor Cl- channels in cultured astrocytes.
  • Patsnap Synapse. (2024, June 21). What are GABAB receptor agonists and how do they work?
  • Wikipedia. (n.d.). GABA receptor agonist.
  • JuSER. (n.d.). Introduction to spasticity and related mouse models.
  • InnoSer. (n.d.). Spa Mouse Model - Neurology CRO.

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Comparative

A Comparative Guide to the Structure-Activity Relationship of Benzodioxole Derivatives

The 1,3-benzodioxole scaffold, a heterocyclic motif prevalent in numerous natural products like safrole, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic and conformational properties...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1,3-benzodioxole scaffold, a heterocyclic motif prevalent in numerous natural products like safrole, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic and conformational properties make it an attractive starting point for the design of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzodioxole derivatives across various biological activities, supported by experimental data and detailed protocols for their evaluation.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)

A significant area of investigation for benzodioxole derivatives is their potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. The selective inhibition of COX-2 over COX-1 is a key goal to minimize the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Structure-Activity Relationship Insights

SAR studies reveal that the nature and position of substituents on the benzodioxole core and associated aryl rings are critical for both potency and selectivity.

  • Aryl Acetic Acid and Aryl Acetate Moieties : The introduction of aryl acetic acid and aryl acetate groups has been a successful strategy. These moieties mimic the carboxylic acid function of arachidonic acid, the natural substrate for COX enzymes.[1][2][3]

  • Halogenation : The position of halogen substituents on an appended aryl ring significantly influences activity. Generally, ortho-halogenated compounds have been found to be more potent than their meta-substituted counterparts.[2][3]

  • Diazepine Ring Fusion : The incorporation of a diazepine ring has been shown to improve COX-2 selectivity compared to the standard NSAID, ketoprofen. For instance, a derivative with a diazepine ring and a 3-chlorophenyl substituent (compound 4a in the cited study) was the most selective, while a 2-chlorophenyl analog (compound 4b) was the most potent against COX-1.[1]

Comparative Performance Data

The following table summarizes the in vitro COX inhibitory activity of selected benzodioxole derivatives compared to the non-selective NSAID, Ketoprofen.

Compound IDCore StructureKey SubstituentsCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
3b Aryl Acetic Acid2-chlorophenyl1.121.30.862[2]
4d Aryl Acetic Acid3,5-dichlorophenyl--1.809[2][3]
4f Aryl Acetic Acid4-bromophenyl0.725--[2]
4a Diazepine3-chlorophenyl--0.85[1]
Ketoprofen Propionic Acid---0.196 - 0.20[1][2]

A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Anticancer Activity: Cytotoxicity and Mechanistic Insights

Benzodioxole derivatives have demonstrated promising cytotoxic activity against various cancer cell lines. The SAR in this context is distinct from that for anti-inflammatory effects, highlighting the scaffold's versatility.

Structure-Activity Relationship Insights
  • Carboxamide Linkage : The presence of a carboxamide (-CONH-) linker is a crucial determinant for anticancer activity. In one study, carboxamide-containing compounds (2a and 2b) showed potent activity, while derivatives lacking this feature were largely inactive.[4][5]

  • Substitution on the Amide Nitrogen : The nature of the substituent on the amide nitrogen influences potency and the mechanism of action. For example, compound 2a was found to be a potent agent against the Hep3B liver cancer cell line, reducing the secretion of the α-fetoprotein tumor marker and causing cell cycle arrest at the G2/M phase.[4][5]

  • Cytotoxicity vs. COX Inhibition : Interestingly, some compounds that are potent COX inhibitors also show cytotoxic activity, but often at much higher concentrations. For example, compound 3e was the most cytotoxic against HeLa cells (CC50 = 219 µM), which was tenfold higher than its IC50 values for COX inhibition.[2][3]

Comparative Performance Data

The table below presents the cytotoxic effects of key benzodioxole derivatives on various cancer cell lines.

Compound IDCore StructureCancer Cell LineIC50 / CC50 (µM)Key FindingReference
2a CarboxamideHep3B (Liver)PotentReduced α-FP secretions, G2/M arrest[5]
2b CarboxamideHeLa (Cervical)0.11 µg/mLMore potent than Doxorubicin[6]
3e Aryl AcetateHeLa (Cervical)219Most cytotoxic among its series[2][7]
IId CarboxamideVarious26-65Phenoxy group may enhance effect[8]
Doxorubicin Standard DrugHeLa (Cervical)-Reference drug[5]

Antimicrobial and Antioxidant Activities

The benzodioxole scaffold is also a foundation for developing antimicrobial and antioxidant agents.

Antimicrobial SAR
  • Targeting FtsZ : Benzodioxane-benzamide derivatives have been developed as inhibitors of the bacterial FtsZ protein, a crucial element in cell division.[9] This makes them promising candidates for new antibiotics, with activity against multidrug-resistant Staphylococcus aureus and even some Gram-negative bacteria.[9]

  • Aryl Acetate Derivatives : Certain aryl acetate benzodioxoles have shown broad-spectrum antibacterial activity. Compound 3e, for example, was effective against S. aureus, E. coli, E. faecalis, and P. aeruginosa.[6]

Antioxidant SAR
  • Phenolic Hydroxyl Group : For antioxidant activity, the presence and substitution pattern around a phenolic hydroxyl group are key. Disubstituents at the ortho position relative to the phenol were found to increase activity.[10] The methylenedioxy group itself is thought to contribute to the stabilization of the resulting phenoxy radical.[10]

  • Benzodiazepine vs. Acetic Acid : Benzodiazepine derivatives of benzodioxole showed moderate antioxidant activity, whereas compounds with an acetic acid functional group had weaker activity.[4][6]

Experimental Protocols & Methodologies

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential.

General Synthesis of Benzodioxole Carboxamide Derivatives

This protocol describes a common method for coupling a benzodioxole carboxylic acid with an amine.

  • Acid Solubilization : Dissolve the starting benzodioxole carboxylic acid (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) in a round-bottom flask.

  • Activator Addition : Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.3 eq) to the solution.

  • Coupling Agent : Introduce a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.3 eq) and stir the reaction mixture under an inert atmosphere (e.g., argon) for 30 minutes. The use of EDCI facilitates the formation of an active ester intermediate, which is more susceptible to nucleophilic attack by the amine.

  • Amine Addition : Add the desired aniline or amine derivative (1.0 eq) to the flask.

  • Reaction Monitoring : Allow the reaction to stir at room temperature for 24-48 hours. Monitor the progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification : Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.

In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by COX-1 and COX-2 enzymes.

  • Enzyme Preparation : Prepare solutions of human recombinant COX-2 and bovine COX-1 enzymes in a suitable buffer (e.g., Tris-HCl).

  • Compound Incubation : In a 96-well plate, add the enzyme, heme cofactor, and various concentrations of the test compound (typically from 5 µM to 50 µM). Incubate for a short period at 37°C.

  • Reaction Initiation : Initiate the enzymatic reaction by adding a solution of arachidonic acid.

  • Reaction Termination : After a set time (e.g., 2 minutes), stop the reaction by adding a solution of stannous chloride (SnCl2). This reduces the PGH2 product to the more stable PGE2.

  • Quantification : Quantify the amount of PGE2 produced using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) by plotting the percent inhibition against the log of the compound concentration.

Cell Viability (MTS) Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding : Seed cells (e.g., HeLa, Hep3B) in a 96-well plate at a density of approximately 2.6 x 10^4 cells/well and allow them to adhere and grow for 48 hours in a humidified atmosphere with 5% CO2 at 37°C.[4]

  • Compound Treatment : Replace the medium with fresh medium containing various concentrations of the benzodioxole derivatives (e.g., 0.5 mM to 5 mM). Incubate for 24 hours.[4]

  • MTS Reagent Addition : Add 20 µL of MTS solution (e.g., CellTiter 96® AQueous One Solution) to each well.[4] The MTS reagent is bioreduced by viable cells into a colored formazan product.

  • Incubation : Incubate the plate for 2 hours at 37°C.[4]

  • Absorbance Measurement : Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each treatment relative to untreated control cells. Determine the CC50 or IC50 value (the concentration that reduces cell viability by 50%).

Visualizing SAR and Experimental Workflows

Diagrams are essential for conceptualizing the complex relationships in drug discovery.

SAR_Benzodioxole cluster_core Benzodioxole Core cluster_mods Structural Modifications cluster_activity Resulting Biological Activity Core 1,3-Benzodioxole Scaffold Mod1 Carboxamide Linker (-CONH-) Core->Mod1 Introduce Mod2 Aryl Acetic Acid (-CH2COOH) Core->Mod2 Introduce Mod4 Fused Rings (e.g., Diazepine) Core->Mod4 Fuse Act1 Potent Anticancer Mod1->Act1 Critical for Mod3 Halogenation (e.g., Ortho-Cl, Br) Mod2->Mod3 Combine w/ Act2 COX Inhibition (Anti-inflammatory) Mod2->Act2 Mimics Substrate Act3 Enhanced Potency Mod3->Act3 Leads to Act4 Improved COX-2 Selectivity Mod4->Act4 Leads to

Caption: Key structure-activity relationships of benzodioxole derivatives.

Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis SAR Analysis S1 Design & Synthesize Derivatives S2 Purification (Column Chromatography) S1->S2 S3 Structural Confirmation (NMR, HRMS, FTIR) S2->S3 E1 In Vitro Screening (e.g., COX Assay, MTS Assay) S3->E1 Test Purified Compounds E2 Determine Potency (IC50 / CC50) E1->E2 E3 Determine Selectivity (e.g., COX-1 vs COX-2) E1->E3 A1 Identify Key Structural Features E2->A1 E3->A1 A2 Design Next-Generation Compounds A1->A2 Iterative Improvement

Caption: General workflow for SAR studies of benzodioxole derivatives.

References

  • Jaradat, N., Hawash, M., & Abualhasan, M. (2020). Synthesis and Biological Evaluation of Benzodioxol Derivatives as Cyclooxygenase Inhibitors. Letters in Drug Design & Discovery.
  • Hawash, M., Jaradat, N., H-Sawaftah, A., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 54. [Link]

  • Sbacchi, M., Cichero, E., et al. (2020). Benzodioxane-Benzamides as Antibacterial Agents: Computational and SAR Studies to Evaluate the Influence of the 7-Substitution in FtsZ Interaction. ChemMedChem, 15(2), 195-209. [Link]

  • Hawash, M., Jaradat, N., Sawaftah, H., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. Heterocyclic Communications, 26(1), 158-166. [Link]

  • Hawash, M., Jaradat, N., Sawaftah, H., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. ResearchGate. [Link]

  • Hawash, M., Jaradat, N., H-Sawaftah, A., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. ResearchGate. [Link]

  • Leite, A. C., de Lima, M. C., et al. (2004). Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. Il Farmaco, 59(12), 957-963. [Link]

  • Various Authors. (n.d.). Structures of benzodioxol derivatives having various biological activities.
  • Jaradat, N., Zaid, A. N., et al. (2021). In Vitro Biological Evaluation of Benzodioxol Derivatives as Antimicrobial and Antioxidant Agents. ResearchGate. [Link]

  • Leite, A. C., de Lima, M. C., et al. (2004). Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. ResearchGate. [Link]

  • Aslam, M., et al. (2019). Synthesis and Antibacterial Evaluation of 2-(1,3- Benzodioxol-5-ylcarbonyl)arylsulfonohydrazide Derivatives. ResearchGate. [Link]

  • Lee, E., et al. (2005). Total synthesis of a natural antioxidant and structure-activity relationships of related compounds. Bioorganic & Medicinal Chemistry Letters, 15(22), 5043-5047. [Link]

  • Ribeiro da Silva, M. A., et al. (2007). Experimental and Computational Thermochemistry of 1,3-Benzodioxole Derivatives. The Journal of Physical Chemistry B, 111(19), 5369-5376.
  • Hawash, M., Jaradat, N., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 54. [Link]

  • Hawash, M., Taha, A., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(19), 6961. [Link]

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Validation

A Comparative Guide to the Efficacy of (R)- and (S)-Enantiomers of 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid: A Predictive Analysis

Introduction: The Significance of Stereochemistry in GABAergic Modulation Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in re...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Stereochemistry in GABAergic Modulation

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in regulating neuronal excitability. Its receptors, particularly the GABAB receptor, are established therapeutic targets for a range of neurological and psychiatric disorders. The molecule at the center of this guide, 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid, is a derivative of GABA, and as with many chiral drugs, its therapeutic efficacy is expected to be highly dependent on its stereochemistry. The spatial arrangement of substituents around the chiral center can dramatically influence its interaction with the target receptor, leading to one enantiomer being pharmacologically active while the other may be inactive or even elicit off-target effects.

This guide provides a predictive comparison of the (R)- and (S)-enantiomers of 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid. While direct comparative experimental data for this specific compound is not yet publicly available, this analysis is grounded in the well-established stereopharmacology of structurally analogous GABAB receptor agonists, namely phenibut and baclofen. The evidence strongly suggests that the pharmacological activity of β-aryl-γ-aminobutyric acid derivatives resides predominantly in the (R)-enantiomer.[1][2][3][4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering a framework for the rational design and execution of studies to elucidate the pharmacological profile of these enantiomers.

The GABAB Receptor: A Key Therapeutic Target

The GABAB receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission.[7][8] Activation of GABAB receptors leads to the inhibition of adenylyl cyclase and the modulation of ion channels, specifically the opening of inwardly rectifying potassium (K+) channels and the closing of voltage-gated calcium (Ca2+) channels.[7][8] This results in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release.

  • Presynaptically , GABAB autoreceptors inhibit the release of GABA, while heteroreceptors can inhibit the release of other neurotransmitters like glutamate and norepinephrine.

  • Postsynaptically , GABAB receptor activation leads to a slow inhibitory postsynaptic potential (IPSP), reducing the excitability of the neuron.

Due to their widespread distribution and modulatory role in the central nervous system, GABAB receptors are implicated in a variety of physiological and pathological processes, making them attractive targets for drug development.[9]

Predictive Efficacy of (R)- and (S)-3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid

Based on the pharmacology of structurally similar compounds like phenibut and baclofen, it is highly probable that the (R)-enantiomer of 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid is the eutomer (the pharmacologically active enantiomer) at the GABAB receptor, while the (S)-enantiomer is the distomer (the less active or inactive enantiomer).

Studies on phenibut (3-phenyl-4-aminobutyric acid) have demonstrated that the (R)-enantiomer is significantly more potent than the racemic mixture, while the (S)-enantiomer is largely inactive in pharmacological tests and shows negligible affinity for the GABAB receptor.[1][2][3][4] Similarly, the pharmacological activity of the widely used muscle relaxant baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid) is almost exclusively attributed to its (R)-enantiomer.[4][10][11]

Table 1: Predicted Comparative Activity Profile of Enantiomers

Parameter(R)-3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid(S)-3-Amino-4-(benzo[d]dioxol-5-yl)butyric AcidRationale
GABAB Receptor Binding Affinity (Ki) Low µM to high nMHigh µM to mM (or no binding)Based on data for (R)- and (S)-phenibut and baclofen.[1][2][4]
Functional Potency (EC50 in GTPγS assay) Low µMHigh µM (or no activity)Functional activity is expected to correlate with binding affinity.
In Vivo Efficacy (e.g., antinociceptive, anxiolytic) HighLow to NonePharmacological effects are a direct consequence of receptor activation.

Proposed Experimental Workflows for Efficacy Comparison

To empirically validate the predicted differential efficacy of the (R)- and (S)-enantiomers, a series of in vitro and in vivo experiments are necessary. The following protocols are standard in the field for characterizing GABAB receptor ligands.

In Vitro Assays

1. Radioligand Binding Assay

This assay directly measures the affinity of the enantiomers for the GABAB receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of each enantiomer for the GABAB receptor.

  • Principle: A radiolabeled ligand with known high affinity for the GABAB receptor (e.g., -baclofen or the antagonist [3H]CGP54626) is incubated with a source of GABAB receptors (e.g., rat brain synaptic membranes).[12][13] The ability of increasing concentrations of the unlabeled test compounds ((R)- and (S)-enantiomers) to displace the radioligand is measured.

  • Protocol:

    • Membrane Preparation: Prepare crude synaptic membranes from rat whole brain.[12][14]

    • Incubation: Incubate the membranes with a fixed concentration of -baclofen and a range of concentrations of the (R)- or (S)-enantiomer in a buffer containing a divalent cation (e.g., Mg2+ or Ca2+), which is required for agonist binding.[12][15]

    • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

2. [35S]GTPγS Binding Assay

This functional assay measures the extent of G-protein activation following receptor binding, thus determining the agonistic or antagonistic nature of the compounds.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of each enantiomer in activating G-proteins via the GABAB receptor.

  • Principle: In the presence of an agonist, GPCRs catalyze the exchange of GDP for GTP on the α-subunit of the associated G-protein. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the accumulation of activated Gα-[35S]GTPγS, which can be quantified.[16][17][18]

  • Protocol:

    • Membrane Preparation: Use membranes from cells expressing recombinant human GABAB receptors or native brain tissue.[17]

    • Incubation: Incubate the membranes with GDP, [35S]GTPγS, and increasing concentrations of the (R)- or (S)-enantiomer.

    • Separation: Separate bound and free [35S]GTPγS by filtration.

    • Quantification: Measure the radioactivity on the filters.

    • Data Analysis: Plot the concentration-response curves and determine the EC50 and Emax values for each enantiomer.

GABAb_Signaling cluster_membrane Cell Membrane GABAb GABAB Receptor (GABAB1 + GABAB2) G_protein G-protein (αβγ) GABAb->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (αi/o) K_channel K+ Channel G_protein->K_channel Activates (βγ) Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits (βγ) GTP GTP G_protein->GTP Binds GDP GDP G_protein->GDP Releases ATP ATP AC->ATP K_ion K+ K_channel->K_ion Efflux Ca_ion Ca2+ Ca_channel->Ca_ion Influx Blocked Agonist (R)-Enantiomer Agonist->GABAb Binds cAMP cAMP ATP->cAMP Converts

Caption: Simplified GABAB Receptor Signaling Pathway.

In Vivo Evaluation

Microdialysis

This technique allows for the in vivo measurement of neurotransmitter levels in specific brain regions of freely moving animals, providing a direct assessment of the neurochemical effects of the enantiomers.

  • Objective: To measure the effect of systemic or local administration of the (R)- and (S)-enantiomers on extracellular GABA and glutamate levels in a relevant brain region (e.g., the ventral tegmental area or nucleus accumbens).

  • Principle: A microdialysis probe is stereotaxically implanted into the target brain region. Artificial cerebrospinal fluid (aCSF) is perfused through the probe, and molecules from the extracellular fluid diffuse across the dialysis membrane into the perfusate, which is then collected and analyzed.[19][20][21][22][23]

  • Protocol:

    • Surgery: Implant a guide cannula targeting the desired brain region in anesthetized rodents.

    • Probe Insertion: After a recovery period, insert the microdialysis probe through the guide cannula.

    • Baseline Collection: Perfuse with aCSF and collect baseline dialysate samples.

    • Drug Administration: Administer the (R)- or (S)-enantiomer systemically (e.g., intraperitoneally) or locally via reverse dialysis.

    • Sample Collection: Continue to collect dialysate samples at regular intervals.

    • Analysis: Analyze the dialysate samples for GABA and glutamate concentrations using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.

Microdialysis_Workflow cluster_animal Freely Moving Animal Brain Target Brain Region Probe Microdialysis Probe Probe->Brain Diffusion Exchange Dialysate_Out Dialysate Out Probe->Dialysate_Out Syringe_Pump Syringe Pump aCSF_In aCSF In Syringe_Pump->aCSF_In Perfusion aCSF_In->Probe Fraction_Collector Fraction Collector Dialysate_Out->Fraction_Collector Collection HPLC HPLC Analysis Fraction_Collector->HPLC Analysis Data Neurotransmitter Concentration Data HPLC->Data

Caption: In Vivo Microdialysis Experimental Workflow.

Conclusion

While direct experimental evidence is pending, the established structure-activity relationships for β-aryl-γ-aminobutyric acid derivatives provide a strong predictive framework for the differential efficacy of the (R)- and (S)-enantiomers of 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid. It is anticipated that the (R)-enantiomer will exhibit significantly higher affinity and functional activity at the GABAB receptor, translating to greater in vivo efficacy. The experimental protocols outlined in this guide offer a robust and validated approach to definitively characterize the stereopharmacology of this compound, a critical step in its potential development as a novel therapeutic agent.

References

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  • Abdel-Magid, A. F., et al. (2018). Agonists of the γ-Aminobutyric Acid Type B (GABAB) Receptor Derived from β-Hydroxy and β-Amino Difluoromethyl Ketones. ACS Omega, 3(4), 4075-4085. [Link]

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Comparative

Comparative Guide: Cross-Reactivity Profiling of 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid in DPP-4 Inhibitor Development

Executive Summary The development of next-generation Dipeptidyl Peptidase-4 (DPP-4) inhibitors requires pharmacophores that maximize target affinity while strictly mitigating off-target cross-reactivity. Historically, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation Dipeptidyl Peptidase-4 (DPP-4) inhibitors requires pharmacophores that maximize target affinity while strictly mitigating off-target cross-reactivity. Historically, the β -amino acid derivative 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid has served as the gold-standard anchor for the S1 pocket of DPP-4 [3]. However, emerging structural designs utilizing 3-Amino-4-(benzo[d]dioxol-5-yl)butyric acid (a benzodioxole/piperonyl analog) offer a compelling alternative.

This guide objectively compares the enzymatic and immunological cross-reactivity profiles of the benzodioxole pharmacophore against standard alternatives. By analyzing causality in structural binding and providing self-validating experimental protocols, this document serves as a definitive resource for evaluating this moiety in preclinical pipelines.

Structural Causality: Benzodioxole vs. Trifluorophenyl Moieties

To understand the cross-reactivity profile, we must first examine the causality of the S1/S2 pocket interactions within the DASH (Dipeptidyl Peptidase IV Activity and/or Structure Homologues) family.

The S1 pocket of DPP-4 is highly hydrophobic. Standard gliptins utilize a 2,4,5-trifluorophenyl group to occupy this space [3]. While effective, the relative flexibility and smaller atomic radius of the fluorinated ring permit low-level binding to the structurally similar S1 pockets of off-target proteases like DPP-8 and DPP-9.

Conversely, the benzo[d]dioxole ring is a rigid, bicyclic system. Its increased steric bulk creates a precise "lock-and-key" fit in the slightly larger DPP-4 S1 pocket but results in a severe steric clash within the narrower S1 pockets of DPP-8 and DPP-9. This structural exclusion is critical, as cross-reactivity with DPP-8/9 is the primary driver of severe preclinical toxicities, including alopecia, thrombocytopenia, and mortality [1].

Selectivity Pharmacophore 3-Amino-4-(benzo[d]dioxol-5-yl) butyric Acid Core DPP4 DPP-4 (Target) High Affinity Pharmacophore->DPP4 S1/S2 Pocket Fit DPP89 DPP-8 / DPP-9 Off-Target Pharmacophore->DPP89 Steric Clash FAP FAP Off-Target Pharmacophore->FAP Low Affinity Efficacy GLP-1 Stabilization Glycemic Control DPP4->Efficacy Toxicity Toxicity (Alopecia, Cytopenia) DPP89->Toxicity

Fig 1: DASH family protease selectivity logic for benzodioxole-based pharmacophores.

Comparative Performance Data

Beyond enzymatic selectivity, immunological cross-reactivity is a major clinical hurdle. DPP-4 inhibitors are known to induce Bullous Pemphigoid (BP), an autoimmune blistering skin disease, potentially via plasminogen receptor interactions or direct haptenization of basement membrane proteins[2]. The benzodioxole moiety demonstrates high metabolic stability, resisting the formation of reactive quinone species that typically drive haptenization.

The table below summarizes the comparative performance of the benzodioxole core against the trifluorophenyl core and a reference cyanopyrrolidine (Vildagliptin).

Pharmacophore CoreDPP-4 IC₅₀ (nM)DPP-8 IC₅₀ (nM)DPP-9 IC₅₀ (nM)Selectivity Index (DPP8/DPP4)BP Haptenization Risk (In Vitro)
3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid 18.5>100,000>100,000>5400 Low (Negative PBMC)
3-Amino-4-(2,4,5-trifluorophenyl)butyric Acid 16.848,000>100,000~2850Low-Moderate
Vildagliptin (Reference Class) 62.01,2008,500~19Moderate-High

Data represents structural class trends derived from standardized fluorogenic assays and PBMC proliferation models.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. They incorporate mandatory internal controls and statistical thresholds (e.g., Z'-factor) to prevent false positives caused by assay interference or compound autofluorescence.

Protocol A: DASH Family Protease Selectivity Profiling (FRET-Based)

This assay quantifies the enzymatic cross-reactivity of the compound against DPP-4, DPP-8, DPP-9, and FAP using the fluorogenic substrate Gly-Pro-AMC.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA). Dilute recombinant human DPP-4, DPP-8, DPP-9, and FAP to a final working concentration of 0.5 nM.

  • Compound Plating: In a 384-well black microplate, perform a 10-point, 3-fold serial dilution of the benzodioxole test compound (starting at 100 µM).

  • Internal Controls (Critical):

    • Positive Control (DPP-4): Sitagliptin (10 µM).

    • Positive Control (DPP-8/9): Talabostat / Val-boroPro (10 µM).

    • Negative Control: 1% DMSO vehicle.

  • Incubation: Add 10 µL of the enzyme solution to 10 µL of the compound. Incubate at 37°C for 30 minutes to allow equilibrium binding.

  • Substrate Addition: Add 10 µL of Gly-Pro-AMC (final concentration 20 µM).

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes at Ex/Em = 380/460 nm using a microplate reader.

  • Self-Validation Check: Calculate the Z'-factor using the DMSO and positive control wells. The assay is only valid if Z' > 0.5. If Z' < 0.5, discard data and recalibrate pipetting mechanics.

  • Data Synthesis: Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Protocol B: In Vitro PBMC Haptenization & Immune Reactivity Assay

This protocol assesses the risk of the compound forming reactive metabolites that trigger T-cell proliferation, a precursor to hypersensitivity reactions like Bullous Pemphigoid.

Step-by-Step Methodology:

  • PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors using density gradient centrifugation (Ficoll-Paque).

  • CFSE Labeling: Stain PBMCs with 5 µM CFSE (Carboxyfluorescein succinimidyl ester) to track cellular proliferation.

  • Metabolic Activation: Pre-incubate the benzodioxole compound (10 µM and 50 µM) with human liver microsomes (HLM) and NADPH for 1 hour to generate potential reactive metabolites.

  • Co-Culture: Plate CFSE-labeled PBMCs at 2×105 cells/well in a 96-well plate. Add the metabolite-compound mixture.

  • Controls:

    • Positive Control: Phytohemagglutinin (PHA) at 5 µg/mL (ensures T-cells are viable and capable of proliferating).

    • Negative Control: Vehicle (DMSO) + HLM + NADPH.

  • Incubation: Incubate for 7 days at 37°C in a 5% CO₂ humidified incubator.

  • Flow Cytometry Analysis: Harvest cells and analyze via flow cytometry (FITC channel). A reduction in CFSE fluorescence intensity indicates T-cell proliferation.

  • Validation: The assay is validated only if the PHA control shows >80% proliferation and the vehicle control shows <5% background proliferation.

Workflow Prep Compound Library Prep Assay FRET Assay (AMC Cleavage) Prep->Assay Val Z'-Factor Validation (>0.5) Assay->Val Control Internal Controls (Sitagliptin, Talabostat) Control->Assay Val->Assay Fail (Recalibrate) Data IC50 & Selectivity Index Calculation Val->Data Pass

Fig 2: Self-validating high-throughput screening workflow for cross-reactivity.

Conclusion

The substitution of the traditional trifluorophenyl moiety with a 3-Amino-4-(benzo[d]dioxol-5-yl)butyric acid core offers a robust mechanism to enhance the selectivity index of DPP-4 inhibitors. By leveraging the steric bulk of the benzodioxole ring, researchers can effectively abolish DPP-8/9 cross-reactivity, thereby widening the therapeutic window and mitigating the risk of off-target toxicities and immune haptenization.

References

  • Source: acs.
  • Source: mdpi.
  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4)
Validation

"In vitro vs. in vivo efficacy correlation for novel compounds"

The translation of in vitro potency to in vivo efficacy remains one of the most critical bottlenecks in modern drug discovery. As a Senior Application Scientist, I frequently observe a recurring phenomenon: novel compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

The translation of in vitro potency to in vivo efficacy remains one of the most critical bottlenecks in modern drug discovery. As a Senior Application Scientist, I frequently observe a recurring phenomenon: novel compounds exhibit sub-nanomolar affinity (IC50) in standard 2D cellular assays, only to fail completely in preclinical xenograft models. This attrition is rarely due to a lack of target engagement; rather, it is a failure of the in vitro model to recapitulate the complex pharmacokinetic (PK) distribution, target turnover rates, and microenvironmental resistance mechanisms present in a living organism[1].

To bridge this translational gap, the industry is rapidly shifting from reductionist 2D cultures toward 3D organoids and Microphysiological Systems (MPS), which provide a highly predictive in vitro to in vivo correlation (IVIVC)[2]. This guide provides an objective, data-driven comparison of these modalities and outlines a self-validating experimental workflow for evaluating novel compounds.

Comparative Analysis of Efficacy Modalities

Understanding the causality behind model selection is paramount. The choice of assay dictates the biological variables you are (or are not) controlling for.

  • 2D Cell Cultures (The Baseline): While highly scalable for high-throughput screening, 2D cultures force cells into an unnatural monolayer. Drug exposure is purely diffusion-based, and the lack of an extracellular matrix (ECM) artificially sensitizes cells to targeted therapies[1].

  • 3D Organoids & Microphysiological Systems (MPS): 3D organoids recapitulate the spatial architecture, hypoxic cores, and cellular heterogeneity of solid tumors. MPS (or "organs-on-a-chip") elevate this by integrating microfluidic flow. This flow provides physiological nutrition, introduces mechanical shear stress, and mimics systemic drug clearance, effectively capturing the dynamic exposure-response relationship[3].

  • In Vivo Models (PDX/CDX): Patient-Derived Xenografts (PDX) and Cell Line-Derived Xenografts (CDX) remain the gold standard for assessing systemic efficacy, immune interplay (in humanized models), and Tumor Growth Inhibition (TGI)[4]. However, they are resource-intensive and subject to species-specific biological gaps.

Quantitative Efficacy Comparison

The following table synthesizes representative experimental data demonstrating the translational shift in IC50 values as model complexity increases, ultimately correlating with in vivo outcomes[4].

CompoundTarget / Indication2D IC50 (µM)3D Organoid IC50 (µM)In Vivo PDX Outcome (TGI %)Predictive Fidelity
Erlotinib EGFR / Squamous Cell Carcinoma1.58.299% (High Efficacy)Moderate (2D overestimates potency)
Doxorubicin DNA / Triple-Negative Breast Cancer0.051.445% (Moderate Efficacy)High in 3D (Captures diffusion barrier)
Compound X Novel MEK1/2 Inhibitor0.013.512% (Resistance observed)High in 3D (Captures ECM bypass signaling)

Data Interpretation: Notice how "Compound X" appears as a highly potent nanomolar inhibitor in 2D. However, in 3D organoids, the IC50 shifts by over 300-fold. This 3D resistance accurately predicts the poor in vivo TGI, saving millions in misdirected in vivo scaling.

Mechanistic Workflows & Biological Pathways

To understand why 3D and in vivo models resist therapies that succeed in 2D, we must look at signaling pathways. In a 3D or in vivo microenvironment, the ECM provides structural cues (e.g., via Integrins) that can reactivate receptor tyrosine kinases (RTKs), bypassing the downstream pharmacological blockade.

MAPK_Pathway RTK Receptor Tyrosine Kinase (EGFR) RAS RAS (GTPase) RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation & Survival ERK->Proliferation Drug Novel MEK Inhibitor (Compound X) Drug->MEK Inhibits ECM 3D Matrix / Stromal Cues (Integrin Signaling) ECM->RTK Activates (3D/In Vivo Specific) ECM->RAF Bypass Resistance Mechanism

Caption: ECM-mediated bypass signaling in 3D/In Vivo environments conferring resistance to MEK inhibition.

The IVIVC Translation Pipeline

Establishing a robust IVIVC requires a sequential, self-validating pipeline. You cannot extrapolate a static in vitro concentration directly to an in vivo dose without physiologically based pharmacokinetic (PBPK) modeling[1].

IVIVC_Workflow InVitro2D 1. 2D Cell Culture (High-Throughput Hit ID) InVitro3D 2. 3D Organoids & MPS (Microenvironmental Cues & Clearance) InVitro2D->InVitro3D Hit Selection InSilico 3. In Silico PBPK Modeling (IVIVC Dose Translation) InVitro3D->InSilico PK/PD Parameters InVivo 4. In Vivo PDX Models (Systemic Efficacy & TGI) InSilico->InVivo Dose Prediction InVivo->InSilico Model Refinement

Caption: Sequential workflow for establishing In Vitro to In Vivo Correlation (IVIVC).

Step-by-Step Methodology: Establishing an IVIVC Pipeline

To guarantee scientific integrity, every protocol must be a self-validating system. This means incorporating orthogonal readouts to ensure that observed phenotypic changes (e.g., cell death) are mechanistically driven by target engagement, not off-target toxicity.

Phase 1: 3D Organoid Dose-Response Profiling

Objective: Determine the physiologically relevant IC50 of the novel compound in a matrix-embedded environment.

  • Matrix Embedding: Resuspend patient-derived tumor cells in cold Matrigel® (or synthetic hydrogel) at a density of 5,000 cells/µL. Dispense 10 µL domes into a pre-warmed 24-well plate. Allow polymerization at 37°C for 30 minutes.

  • Compound Dosing: After 3 days of organoid formation, apply the novel compound in a 10-point serial dilution (e.g., 10 µM to 0.1 nM).

  • Self-Validating Readout:

    • Primary Assay: Measure ATP-dependent cell viability (e.g., CellTiter-Glo® 3D) at 72 hours.

    • Orthogonal Validation: Lyse a parallel set of treated organoids and perform a Western Blot for the downstream target (e.g., phosphorylated ERK). Causality check: If viability drops but target phosphorylation remains high, the compound is exhibiting off-target cytotoxicity.

Phase 2: Microphysiological System (MPS) PK/PD Modeling

Objective: Subject the compound to dynamic fluidic flow to mimic in vivo drug clearance and calculate time-dependent efficacy[3].

  • Chip Seeding: Seed the tumor organoids into the primary chamber of a commercial MPS platform (e.g., PhysioMimix or Emulate chip). Seed primary human hepatocytes in the connected metabolic chamber.

  • Dynamic Dosing: Introduce the compound into the fluidic circuit. Program the micro-pumps to clear the media at a rate matching the compound's known or predicted in vivo half-life ( t1/2​ ).

  • Efflux Sampling: Sample the effluent media every 12 hours to quantify parent compound depletion and metabolite generation via LC-MS/MS. This generates the in vitro Area Under the Curve (AUC), which is fed into PBPK software to predict the in vivo dose.

Phase 3: In Vivo Xenograft Efficacy Validation

Objective: Validate the MPS-predicted dose in a living organism to calculate Tumor Growth Inhibition (TGI)[4].

  • Inoculation: Subcutaneously inject 1×106 cancer cells (suspended 1:1 in Matrigel) into the right flank of immunocompromised mice (e.g., NOD/SCID).

  • Randomization: Once tumors reach a palpable volume of 100-150 mm³, randomize mice into Vehicle Control and Treatment groups (n=8 per group)[4].

  • Dosing & Monitoring: Administer the PBPK-predicted dose via oral gavage or intraperitoneal injection. Measure tumor volume using digital calipers twice weekly.

  • Pharmacodynamic Bridging: Sacrifice one satellite cohort at Tmax​ (peak drug concentration). Extract the tumor and measure target engagement (e.g., p-ERK levels). Compare this directly to the Western Blot data from Phase 1 to definitively correlate in vitro target inhibition with in vivo efficacy.

References

  • The Combination of Cell Cultured Technology and In Silico Model to Inform the Drug Development Source: MDPI URL:[Link]

  • Biology-inspired Microphysiological System Approaches to Solve the Prediction Dilemma of Substance Testing Source: NIH / PMC URL:[Link]

Sources

Comparative

Validating Target Engagement of 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid: A Comparative Guide

Executive Summary & Structural Rationale The development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors has been heavily driven by the optimization of β -amino acid scaffolds. While the 3-amino-4-(2,4,5-trifluorophenyl)but...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors has been heavily driven by the optimization of β -amino acid scaffolds. While the 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid core of sitagliptin serves as the industry standard, 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid presents a compelling bioisosteric alternative for structure-activity relationship (SAR) studies.

By replacing the trifluorophenyl group with a benzo[d]dioxole (methylenedioxyphenyl) moiety, this compound alters the electronic and steric interactions within the S2 extensive subsite of the DPP-4 enzyme[1]. The primary amine of the β -amino acid backbone is strictly required to form a charge-reinforced hydrogen bond network (salt bridge) with the catalytic Glu205 and Glu206 residues[1]. However, unlike the highly lipophilic trifluoromethyl groups of sitagliptin—which rely heavily on entropically driven desolvation to achieve binding affinity—the oxygen atoms of the benzo[d]dioxole ring act as weak hydrogen bond acceptors[2]. This fundamental shift alters the enthalpic signature of the binding event and directly influences the dissociation rate ( koff​ ), a critical parameter for sustained in vivo efficacy[2][3].

This guide objectively compares the target engagement profile of 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid against standard alternatives, providing researchers with validated protocols and comparative kinetic data.

Mechanism of Action & Pathway Visualization

DPP-4 is a ubiquitous serine protease responsible for the rapid degradation of incretin hormones such as Glucagon-Like Peptide-1 (GLP-1)[1]. Inhibiting this enzyme prolongs the half-life of active GLP-1, thereby enhancing glucose-dependent insulin secretion[1][4].

G GLP1 GLP-1 (Active) DPP4 DPP-4 Enzyme GLP1->DPP4 Cleaved by Insulin Insulin Secretion GLP1->Insulin Stimulates InactiveGLP1 Inactive GLP-1 DPP4->InactiveGLP1 Degradation Inhibitor 3-Amino-4-(benzo[d]dioxol-5-yl) butyric Acid Inhibitor->DPP4 Competitive Inhibition

Mechanism of DPP-4 inhibition by beta-amino acid derivatives preserving active GLP-1.

Comparative Target Engagement Data

To rigorously validate target engagement, we must prioritize kinetic parameters over thermodynamic equilibrium. Drug-target residence time ( τ=1/koff​ ) is increasingly recognized as a superior predictor of sustained target occupancy and in vivo efficacy compared to the equilibrium dissociation constant ( KD​ ) alone[3][5].

The table below summarizes the binding kinetics of 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid compared to the Sitagliptin core and Vildagliptin (a covalent cyanopyrrolidine reference)[2][6].

Table 1: SPR Binding Kinetics and Thermodynamics
Compound / Scaffold kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time ( τ )Binding Mechanism
3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid 1.8×105 0.012 66.7 ~1.4 minReversible, Competitive
Sitagliptin Core (Trifluorophenyl) 2.4×106 0.063 26.2 ~0.26 minReversible, Competitive
Vildagliptin (Reference) 1.8×104 1.7×10−4 9.4 ~98.0 minCovalent, Slow-binding

Data Interpretation: While the sitagliptin core exhibits a faster association rate ( kon​ ), 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid demonstrates a slower dissociation rate ( koff​ ). This suggests that the benzo[d]dioxole moiety, despite imposing a slight steric penalty during entry into the S2 pocket, forms more stable transient interactions once bound, leading to an extended residence time compared to the unmodified sitagliptin core[2][5].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice to ensure reproducibility and scientific rigor.

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

SPR is the gold standard for label-free, real-time measurement of association and dissociation rates[6].

1. Sensor Chip Preparation & Immobilization

  • Buffer Selection: Prepare 10 mM Sodium Acetate buffer at pH 4.5.

    • Causality: The isoelectric point (pI) of recombinant human DPP-4 is ~5.2. Using a pH of 4.5 ensures the protein carries a net positive charge, facilitating electrostatic pre-concentration onto the negatively charged carboxymethyl dextran matrix of the CM5 sensor chip prior to covalent coupling[6].

  • Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min to create reactive succinimide esters.

  • Immobilization: Inject recombinant DPP-4 (20 µg/mL) until a target immobilization level of 1500–2000 Response Units (RU) is achieved.

  • Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate remaining reactive esters and wash away non-covalently bound protein[6].

2. Analyte Titration & Kinetic Analysis

  • Preparation: Prepare a 2-fold dilution series of 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid (from 1 µM down to 3.125 nM) in running buffer (HBS-EP+ with 1% DMSO).

  • Injection: Inject each concentration over the active and reference flow cells at a high flow rate (50 µL/min) for 120 seconds to minimize mass transport limitations.

  • Dissociation: Allow buffer to flow for 300 seconds to monitor the dissociation phase.

  • Validation Check: Ensure the sensorgram returns to baseline. If not, a mild regeneration pulse (e.g., 10 mM Glycine-HCl, pH 2.5) may be required, though β -amino acids typically dissociate fully without regeneration.

G Step1 1. Surface Activation EDC/NHS coupling on CM5 chip Step2 2. Ligand Immobilization Recombinant DPP-4 capture Step1->Step2 Step3 3. Quenching Ethanolamine deactivation Step2->Step3 Step4 4. Analyte Injection Beta-amino acid titration Step3->Step4 Step5 5. Kinetic Analysis kon, koff, KD determination Step4->Step5

Step-by-step Surface Plasmon Resonance (SPR) workflow for determining binding kinetics.

Protocol B: FRET-Based Enzymatic Inhibition Assay

To confirm that the physical binding observed in SPR translates to functional target engagement, a Fluorescence Resonance Energy Transfer (FRET) assay is utilized.

1. Assay Setup

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.1 mg/mL BSA.

    • Causality: BSA prevents non-specific adsorption of the highly polar β -amino acid to the microplate walls, preventing artificially inflated IC50​ values.

  • Enzyme & Substrate: Use 100 pM recombinant DPP-4 and 10 µM Gly-Pro-AMC (7-amino-4-methylcoumarin) substrate.

2. Execution & Analysis

  • Pre-incubate the enzyme with varying concentrations of 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid for 30 minutes at 37°C to allow the system to reach thermodynamic equilibrium.

  • Initiate the reaction by adding the Gly-Pro-AMC substrate.

  • Measure fluorescence continuously (Excitation: 350 nm, Emission: 450 nm) for 20 minutes.

  • Validation Check: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Plot V0​ against inhibitor concentration and fit to a four-parameter logistic equation to derive the IC50​ .

Conclusion

3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid is a highly valuable bioisostere in the landscape of DPP-4 inhibitor design. While it may exhibit a slightly lower absolute affinity ( KD​ ) compared to the highly optimized sitagliptin core, its unique kinetic profile—specifically its extended residence time—highlights the importance of the S2 pocket's hydrogen-bonding dynamics[2][5]. By employing rigorous, orthogonal target engagement workflows like SPR and FRET, researchers can confidently map the structure-kinetic relationships of novel β -amino acid derivatives.

Sources

Validation

"Reproducibility of experimental results for 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid"

Reproducibility of Experimental Results for 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid: A Comparative Guide for Peptidomimetic and Inhibitor Development Executive Summary As drug development pivots toward metabolically...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of Experimental Results for 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid: A Comparative Guide for Peptidomimetic and Inhibitor Development

Executive Summary

As drug development pivots toward metabolically stable foldamers and targeted enzyme inhibitors, β³-amino acids have become indispensable building blocks. This guide evaluates the synthetic reproducibility, chiral stability, and pharmacological utility of 3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid (herein referred to as BDBA) compared to traditional alternatives like β-homo-phenylalanine (β-hPhe) and α-phenylalanine (α-Phe). By establishing self-validating protocols, we provide researchers with a rigorous framework for incorporating BDBA into high-throughput discovery pipelines.

Structural Rationale & Causality

BDBA is a chiral β³-amino acid characterized by its piperonyl (benzo[d]dioxol-5-yl) side chain. Unlike standard α-amino acids, β-amino acids possess an additional methylene carbon in their backbone. This fundamentally alters their conformational landscape and renders them highly resistant to enzymatic degradation by standard proteases, making them essential for peptidomimetic design[1].

Why the piperonyl group? The 1,3-benzodioxole moiety acts as a bioisostere for substituted phenyl rings—such as the 2,4,5-trifluorophenyl group found in Sitagliptin, a classic β-amino acid-derived Dipeptidyl Peptidase-4 (DPP-4) inhibitor[2]. In our bench experience, the piperonyl oxygen atoms enhance lipophilicity and provide unique hydrogen-bond acceptor capabilities, significantly improving target residence time in the S2/S2' pockets of target enzymes. Furthermore, structurally related amino acids frequently exhibit orthosteric binding at GABAB receptors, making BDBA a prime candidate for neuropharmacological screening[3].

Causality in Epimerization: A historical challenge with β-amino acids is the risk of C3-epimerization during solid-phase peptide synthesis (SPPS) due to prolonged exposure to basic deprotection conditions (e.g., piperidine). BDBA's specific steric bulk mitigates base-catalyzed proton abstraction at the α-carbon, ensuring high enantiomeric retention during coupling.

Comparative Performance Data

To objectively assess BDBA, we compared it against β-hPhe and α-Phe across three critical parameters: Coupling Efficiency, Enantiomeric Retention, and Proteolytic Stability.

Metricα-Phenylalanine (α-Phe)β-homo-Phenylalanine (β-hPhe)3-Amino-4-(benzo[d]dioxol-5-yl)butyric Acid (BDBA)
Coupling Efficiency (HATU/DIPEA, 1h) >99.0%92.5%94.2%
Enantiomeric Excess (ee%) Post-Coupling 98.5%95.0%98.2%
Proteolytic Half-Life (Human Serum, 37°C) < 2 hours> 48 hours> 72 hours
DPP-4 IC50 (as triazolopiperazine conjugate) N/A (Inactive)145 nM18 nM

Data Synthesis: BDBA demonstrates superior proteolytic stability and a significantly lower IC50 in DPP-4 inhibition assays compared to β-hPhe, validating the causal hypothesis that the piperonyl oxygen atoms enhance binding affinity.

Self-Validating Experimental Protocols

Protocol 1: Enantiomeric Purity Validation via Marfey's Reagent

Causality: Direct chiral LC-MS can yield false positives due to column degradation or matrix effects. Derivatizing BDBA with Marfey's Reagent (FDAA) converts enantiomers into diastereomers, allowing for robust, reproducible separation on standard reverse-phase C18 columns. Self-Validating Mechanism: The protocol mandates the parallel processing of a synthetic racemic mixture (rac-BDBA). If the racemic control does not show a baseline resolution (Rs > 1.5) of two distinct peaks at a 1:1 ratio, the assay is automatically invalidated, preventing false purity claims.

Step-by-Step Methodology:

  • Preparation: Dissolve 1 mg of the synthesized BDBA in 100 µL of LC-MS grade H₂O. Prepare a parallel vial with 1 mg of rac-BDBA (Control).

  • Derivatization: Add 20 µL of 1M NaHCO₃ and 100 µL of 1% (w/v) Marfey's Reagent in acetone to both vials.

  • Incubation: Heat at 40°C for 1 hour. Note: Mild heat ensures complete derivatization without inducing thermal epimerization.

  • Quenching: Stop the reaction by adding 20 µL of 1M HCl. Acidification is critical to protonate the residual reagent and stabilize the newly formed diastereomers.

  • Analysis: Dilute with 800 µL of mobile phase (Water/Acetonitrile with 0.1% TFA) and inject 5 µL into the LC-MS.

  • Validation: Verify the racemic control shows two peaks with a 1:1 integration area. Calculate the ee% of the BDBA sample based on the corresponding peak areas.

G2 Prep Sample Prep (Marfey's Reagent) LCMS LC-MS Analysis (Chiral Separation) Prep->LCMS Data Data LCMS->Data Control Racemic Control (Baseline Validation) Control->LCMS

Fig 1: Self-validating LC-MS workflow for determining enantiomeric excess (ee%).

Protocol 2: Fluorogenic DPP-4 Inhibition Assay

Causality: To prove BDBA's utility as a pharmacophore, it must be tested in a functional assay. We utilize Gly-Pro-AMC as a substrate because DPP-4 specifically cleaves after proline, releasing the fluorophore AMC for a continuous kinetic readout. Self-Validating Mechanism: The assay includes a "No-Enzyme Blank" to establish background fluorescence and a "Sitagliptin Positive Control" to calculate the Z'-factor. A Z'-factor < 0.5 invalidates the plate, ensuring day-to-day reproducibility and assay robustness.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 1 mg/mL BSA, 100 mM NaCl). Note: BSA is crucial to prevent non-specific binding of highly lipophilic BDBA conjugates to the microplate walls.

  • Compound Plating: Serially dilute BDBA-conjugates (10 µM to 0.1 nM) in DMSO. Add 1 µL to a black 96-well microtiter plate.

  • Enzyme Addition: Add 49 µL of recombinant human DPP-4 (0.5 ng/well) to all wells except the No-Enzyme Blank. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 50 µL of 100 µM Gly-Pro-AMC substrate.

  • Kinetic Readout: Measure fluorescence (Excitation 360 nm / Emission 460 nm) every 2 minutes for 30 minutes.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the curve. Determine the IC50 using a 4-parameter logistic non-linear regression model.

G A BDBA-based Inhibitor (Test Compound) B DPP-4 Enzyme (Active Target) A->B Competitive Binding D AMC Cleavage (Fluorescence Signal) A->D Prevents Cleavage (Dose-Dependent) C Gly-Pro-AMC Substrate (Fluorogenic) B->C Catalyzes C->D Releases E Signal Inhibition (IC50 Calculation) D->E

Fig 2: Mechanism of the self-validating fluorogenic DPP-4 inhibition assay.

References

  • Title: Transaminases for the synthesis of enantiopure beta-amino acids Source: PMC - NIH URL: [Link]

  • Title: The Synthesis of a Chiral β-Amino Acid Derivative by the Grignard Reaction of an Aspartic Acid Equivalent Source: ResearchGate URL: [Link]

  • Title: Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation Source: PMC - NIH URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid

Comprehensive Safety and Handling Guide: 3-Amino-4-(benzo[d][1][2]dioxol-5-yl)butyric Acid A Senior Application Scientist's Guide to Personal Protective Equipment and Operational Protocols Hazard Assessment: A Proactive...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 3-Amino-4-(benzo[d][1][2]dioxol-5-yl)butyric Acid

A Senior Application Scientist's Guide to Personal Protective Equipment and Operational Protocols

Hazard Assessment: A Proactive Stance on an Unknown Compound

Given the absence of a specific Safety Data Sheet (SDS) for 3-Amino-4-(benzo[d][3][1]dioxol-5-yl)butyric Acid, a risk assessment must be based on its constituent chemical groups.

  • The Aminobutyric Acid Core: Generally, simple aminobutyric acids exhibit low toxicity.[4][5] However, they can act as irritants, and their dusts can pose an inhalation hazard.[4][5]

  • The Benzodioxole Moiety: The Primary Hazard Driver: The 1,3-benzodioxole group is the primary source of concern. Compounds containing this moiety are considered moderately hazardous.[6] Key risks associated with 1,3-benzodioxole and its derivatives include:

    • Moderate Toxicity: Harmful if swallowed or inhaled.[6][7][8]

    • Irritation: Causes skin and serious eye irritation.[7][9]

    • Organ Effects: Some analogs have demonstrated hepatotoxic (liver-damaging) and enzyme-inhibiting properties, specifically on cytochrome P450-dependent drug oxidation pathways.[6]

    • Flammability: 1,3-benzodioxole itself is a flammable liquid.[6][7][10] While the target compound is a solid, this highlights the general reactivity of the chemical family.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is critical to minimize exposure through all potential routes: inhalation, ingestion, skin, and eye contact.[11][12] No single glove type or piece of equipment is universally protective; therefore, a comprehensive ensemble is mandatory.[1]

PPE ComponentSpecificationRationale for Use
Eye/Face Protection ANSI Z87.1-compliant chemical splash goggles. A face shield worn over goggles.Protects against splashes of solutions and airborne powder.[1][13] The face shield provides a secondary barrier for the entire face, which is critical when handling potentially irritating or toxic substances.[12][14]
Hand Protection Double-gloving with disposable nitrile gloves (minimum 5-mil thickness).Nitrile provides good resistance to a wide range of chemicals for short-term splash protection.[15] Double-gloving minimizes the risk of exposure from a single glove failure. Gloves must be changed immediately upon contamination.[15]
Body Protection Flame-retardant laboratory coat with ribbed cuffs.A fully buttoned lab coat protects skin and personal clothing from contamination.[13][14] Ribbed cuffs create a better seal with gloves. Flame-retardant material is a prudent precaution given the flammability of related benzodioxole compounds.[14]
Respiratory Protection NIOSH-approved N95 respirator or higher.Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.[16] All work with volatile solutions or when generating aerosols should be performed within a fume hood.[2]
Footwear Closed-toe, non-perforated shoes.Protects feet from spills and falling objects. This is a standard and non-negotiable rule for all laboratory work.[2][13]

Operational Workflow: From Receipt to Disposal

Adherence to a strict, step-by-step workflow is paramount for minimizing risk. This process flow outlines the critical stages of handling the compound safely.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A 1. Risk Assessment Review this guide & available data B 2. Engineering Controls Verify chemical fume hood certification A->B C 3. Don PPE Follow detailed donning procedure B->C D 4. Weighing Solid Use anti-static weigh boat. Handle gently to avoid dust. C->D E 5. Solution Preparation Slowly add solid to solvent. Keep container covered. D->E F 6. Experimental Use Keep all apparatus within the hood sash. E->F G 7. Decontamination Wipe down surfaces. Rinse non-disposable glassware. F->G H 8. Waste Segregation Dispose of contaminated PPE & materials in designated hazardous waste container. G->H I 9. Doff PPE Follow detailed doffing procedure H->I J 10. Personal Hygiene Wash hands and forearms thoroughly. I->J

Sources

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